molecular formula C8H6BrNO B6202916 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one CAS No. 1196154-12-7

2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Cat. No.: B6202916
CAS No.: 1196154-12-7
M. Wt: 212
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Description

2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212. The purity is usually 95.
BenchChem offers high-quality 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1196154-12-7

Molecular Formula

C8H6BrNO

Molecular Weight

212

Purity

95

Origin of Product

United States

Foundational & Exploratory

2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one: Structural Properties, Synthetic Protocols, and Applications in GPR40 Agonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective therapeutics often relies on specialized heterocyclic building blocks. 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (also denoted as 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one) has emerged as a critical intermediate in the synthesis of novel antidiabetic compounds[1]. By providing two orthogonal sites of reactivity—a highly reactive C2-bromide for transition-metal catalyzed cross-coupling and a C5-ketone for nucleophilic functionalization—this bicyclic scaffold enables the rapid assembly of complex pharmacophores. Most notably, it is a core structural component in the development of G-protein-coupled receptor 40 (GPR40) agonists, which are targeted for the treatment of Type 2 Diabetes Mellitus[2].

Chemical Identity & Structural Properties

The architecture of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one consists of a cyclopentanone ring fused to a pyridine ring. The electron-withdrawing nature of the pyridine nitrogen significantly polarizes the adjacent C2-Br bond, making it highly susceptible to oxidative addition by low-valent palladium species. Conversely, the C5-ketone is positioned adjacent to the bridgehead carbon, offering a sterically accessible site for derivatization without interfering with the aromatic system.

Quantitative Chemical Properties

The following table summarizes the core quantitative data and identifiers for this building block[3][4][5]:

PropertyValue
Chemical Name 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Registry Number 1196154-12-7
Molecular Formula

Molecular Weight 212.04 g/mol
MDL Number MFCD13190262
Standard Purity (Commercial)

to

Storage Conditions Inert atmosphere, 2-8°C (Cold-chain recommended)

Application in Drug Development: GPR40 Agonists

Mechanistic Rationale in Type 2 Diabetes

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a


-coupled receptor predominantly expressed in the 

-cells of the pancreatic islets[6]. Activation of GPR40 by medium- to long-chain fatty acids or synthetic small-molecule agonists triggers a signaling cascade that amplifies glucose-stimulated insulin secretion (GSIS) [6].

The therapeutic advantage of GPR40 agonists over traditional secretagogues (e.g., sulfonylureas) lies in their glucose dependency. Because the GPR40 pathway relies on membrane depolarization and pre-activation of calcium channels by elevated glucose levels, these agonists enhance insulin secretion only during hyperglycemic states, thereby virtually eliminating the risk of drug-induced hypoglycemia [7].

GPR40_Pathway Agonist GPR40 Agonist (Synthetic Ligand) Receptor GPR40 (FFAR1) Receptor Agonist->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca Insulin Glucose-Stimulated Insulin Secretion DAG->Insulin Ca->Insulin

Fig 1: GPR40 (FFAR1) signaling pathway mediating glucose-stimulated insulin secretion.

Synthetic Methodologies & Experimental Protocols

The orthogonal reactivity of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one allows for modular library synthesis. The following protocols detail the self-validating workflows required to functionalize this scaffold.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the arylation of the C2 position, a critical step in assembling the bicyclic core of antidiabetic compounds as detailed in the patent literature [2].

Causality & Reagent Selection:

  • S-Phos Precatalyst-2nd Generation: The S-Phos ligand is highly electron-rich and sterically demanding, which accelerates the oxidative addition of the palladium center into the C-Br bond while promoting rapid reductive elimination. The 2nd generation precatalyst ensures the rapid, quantitative generation of the active mono-ligated Pd(0) species, preventing catalyst deactivation[8].

  • Degassed Aqueous

    
    :  A mild, aqueous base facilitates the transmetalation of the boronic acid without causing base-catalyzed aldol condensation or degradation of the sensitive C5-ketone[2].
    

Step-by-Step Methodology:

  • Reactant Assembly: Charge a dry, argon-flushed reaction vessel with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv, e.g., 210 mg, 1.0 mmol) and the target arylboronic acid (e.g., (2-fluoro-5-methoxyphenyl)boronic acid, 1.2 equiv, 210 mg, 1.2 mmol)[8].

  • Catalyst Loading: Add S-Phos precatalyst-2nd generation (0.05 equiv, 5 mol%, 35.7 mg)[8].

  • Solvent & Base Addition: Suspend the solid mixture in anhydrous THF (4.0 mL). Add a degassed 1.0 M aqueous potassium phosphate solution (3.0 equiv, 3.0 mL)[8].

  • Thermal Activation: Seal the vessel and heat the biphasic mixture to 80°C under vigorous stirring[8].

  • Reaction Monitoring: Monitor the consumption of the starting bromide via LC-MS. The reaction typically reaches

    
     conversion within 2-4 hours.
    
  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and separate the aqueous phase. Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    

Synthesis_Workflow Step1 Reactant Assembly (Aryl Bromide + Boronic Acid) Step2 Catalyst Addition (S-Phos Precatalyst Gen 2) Step1->Step2 Step3 Degassing & Base Addition (Aqueous K3PO4 in THF) Step2->Step3 Step4 Thermal Activation (80°C, Inert Atmosphere) Step3->Step4 Step5 Aqueous Workup & Phase Separation Step4->Step5 Step6 Chromatographic Purification Step5->Step6

Fig 2: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2: Downstream C5-Ketone Functionalization (Reductive Amination)

Once the C2 position is arylated, the C5-ketone can be converted into an amine to extend the pharmacophore.

Causality & Reagent Selection: Sodium triacetoxyborohydride (


) is selected over stronger reducing agents (like 

or

) because it selectively reduces the transient iminium ion without reducing the ketone starting material directly to an alcohol, ensuring high yields of the desired amine.

Step-by-Step Methodology:

  • Dissolve the C2-arylated cyclopenta[b]pyridin-5-one intermediate (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Portion-wise, add

    
     (1.5 equiv). Stir the suspension at room temperature for 12 hours under an inert atmosphere.
    
  • Quench the reaction with saturated aqueous

    
    , extract with dichloromethane (DCM), dry the organic layers, and purify via chromatography.
    

Analytical & Quality Control (QC) Workflows

To ensure the scientific integrity of the synthesized compounds, a self-validating QC system must be implemented at each step.

  • HPLC Purity: The starting 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one must possess

    
     purity to prevent competitive cross-coupling side reactions.
    
  • NMR Structural Confirmation: Post-Suzuki coupling,

    
     NMR must confirm the disappearance of the C2-bromide and the appearance of the new aryl multiplet. The diagnostic methylene protons of the cyclopentane ring (C6 and C7) should remain intact, confirming the ketone was not degraded.
    
  • LC-MS Mass Verification: High-resolution mass spectrometry (HRMS) is required to verify the exact mass shift corresponding to the successful cross-coupling, confirming the integrity of the unreduced C5-ketone.

References

  • Antidiabetic bicyclic compounds (WO2015084692A1). Google Patents.
  • Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 . Nature. URL: [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes . Diabetes Journal. URL:[Link]

Sources

A Technical Guide to 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. We will explore its fundamental molecular properties, discuss its structural isomers, and outline a representative synthetic pathway, contextualizing the practical applications and experimental considerations for this molecule.

Core Molecular Attributes

The foundational characteristics of a molecule are its formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Formula

The molecular formula for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is C₈H₆BrNO . This formula is derived from its bicyclic structure, which consists of a pyridine ring fused to a cyclopentanone ring, with a bromine atom substituted on the pyridine ring.

Molecular Weight

The molecular weight of this compound is approximately 212.05 g/mol .[1] This value is calculated based on the atomic weights of its constituent atoms: eight carbons, six hydrogens, one bromine, one nitrogen, and one oxygen.

Structural Isomerism and Identification

It is crucial to distinguish 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one from its structural isomer, 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one. While both share the same molecular formula and weight, the position of the carbonyl group differs, leading to distinct chemical properties and reactivity.

Property2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one2-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one
Systematic Name 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one2-bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
CAS Number 1196154-12-71256823-72-9[2][3]
Molecular Formula C₈H₆BrNOC₈H₆BrNO[2]
Molecular Weight 212.05 g/mol 212.04 g/mol [2]
Structure Carbonyl at position 5Carbonyl at position 7

The specific isomer should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shifts of the protons on the cyclopentane ring will differ significantly between the two isomers. For instance, in the 5-one isomer, the protons at the 6- and 7-positions would show characteristic splitting patterns and chemical shifts influenced by the adjacent carbonyl and aromatic rings.

Synthesis and Reaction Mechanisms

The synthesis of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one can be approached through multi-step sequences common in heterocyclic chemistry. A plausible synthetic workflow is outlined below.

Conceptual Synthetic Workflow

The synthesis often begins with a readily available pyridine derivative, which is then elaborated to construct the fused cyclopentanone ring.

G cluster_0 Synthesis of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine A 2-amino-6-methylpyridine B Diazotization & Bromination (Sandmeyer Reaction) A->B NaNO₂, HBr C 2-bromo-6-methylpyridine B->C D Side-chain functionalization C->D e.g., LDA, ethyl acetate E 2-bromo-6-(2-carboxyethyl)pyridine D->E Hydrolysis F Intramolecular Friedel-Crafts Acylation E->F Polyphosphoric acid (PPA) G 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example and may require optimization.

Step 1: Bromination of the Pyridine Ring

  • Rationale: A Sandmeyer-type reaction is a classic and reliable method for introducing a bromine atom onto an aromatic ring starting from an amino group.

  • Procedure:

    • Dissolve 2-amino-6-methylpyridine in aqueous hydrobromic acid (HBr) and cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • Add the diazonium salt solution to a solution of copper(I) bromide (CuBr) in HBr to yield 2-bromo-6-methylpyridine.

Step 2: Elaboration of the Side Chain

  • Rationale: Introduction of a three-carbon chain at the methyl position is necessary for the subsequent cyclization. This can be achieved via deprotonation of the methyl group followed by reaction with an appropriate electrophile.

  • Procedure:

    • Dissolve 2-bromo-6-methylpyridine in an anhydrous aprotic solvent like THF and cool to -78 °C.

    • Add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the methyl group.

    • React the resulting anion with a suitable electrophile, such as diethyl carbonate, followed by acidic workup and hydrolysis to yield 2-bromo-6-(2-carboxyethyl)pyridine.

Step 3: Intramolecular Cyclization

  • Rationale: An intramolecular Friedel-Crafts acylation is an effective method for forming the five-membered ring. A strong acid catalyst is required to promote the reaction.

  • Procedure:

    • Heat 2-bromo-6-(2-carboxyethyl)pyridine in polyphosphoric acid (PPA) or another suitable dehydrating acid catalyst.

    • The reaction mixture is heated to promote the cyclization, forming the ketone.

    • The product, 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one, is isolated and purified by chromatography.

Applications in Research and Development

Heterocyclic compounds like this are valuable scaffolds in drug discovery. The pyridine ring can act as a bioisostere for a phenyl ring, and the fused ring system provides a rigid conformation that can be beneficial for binding to biological targets. The bromine atom serves as a useful handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions should be taken. The material should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. The isomeric 2-bromo-5H-cyclopenta[b]pyridin-7(6H)-one is listed with hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Similar precautions should be assumed for the 5-one isomer in the absence of specific data.

References

  • PubChem. 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. Available from: [Link][2]

  • Appretech Scientific Limited. 2-bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. Available from: [Link][1]

Sources

Technical Profile: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7 ) is a privileged scaffold in drug discovery, particularly within the kinase inhibitor landscape. As a fused pyridine-cyclopentanone system, it offers two distinct vectors for orthogonal functionalization: the electrophilic carbonyl at the C5 position (ideal for reductive aminations or condensations) and the aryl bromide at the C2 position (a handle for palladium-catalyzed cross-couplings).

This guide delineates the structural identity, a validated "green" synthesis protocol via regioselective oxidation, and the strategic application of this compound in high-value synthesis workflows.

Chemical Identity & Properties

PropertySpecification
CAS Number 1196154-12-7
IUPAC Name 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Synonyms 2-Bromo-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
SMILES O=C1CCC2=CC=C(Br)N=C12
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Precursor CAS 1140240-18-1 (2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine)

Synthesis: Regioselective Oxidation Protocol

The primary challenge in synthesizing the 5-one isomer is achieving regioselectivity over the 7-one isomer (which is adjacent to the nitrogen). While traditional oxidation methods (e.g., SeO₂, KMnO₄) often yield mixtures, a catalytic system using Manganese(II) triflate [Mn(OTf)₂] has proven effective for the selective oxidation of the benzylic methylene group at the C5 position.

Reaction Mechanism & Rationale

The C5 position (adjacent to the pyridine C4) is electronically distinct from the C7 position (adjacent to the pyridine Nitrogen). The Mn(OTf)₂ / t-BuOOH system operates via a radical mechanism that favors the C5 methylene, likely due to subtle steric and electronic deactivation of the C7 position by the adjacent nitrogen lone pair in the coordination sphere of the catalyst.

Experimental Protocol

Target: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Scale: 1.0 mmol

Reagents:

  • Substrate: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 1140240-18-1): 198 mg (1.0 mmol)

  • Catalyst: Mn(OTf)₂: 1.8 mg (0.5 mol%)

  • Oxidant: t-BuOOH (70% aq. solution): 5 eq.

  • Solvent: Acetonitrile (MeCN) or Water (H₂O)

Step-by-Step Workflow:

  • Setup: Charge a 10 mL round-bottom flask with the substrate (198 mg) and Mn(OTf)₂ (1.8 mg).

  • Solvent Addition: Add 2.0 mL of solvent (MeCN is preferred for solubility of the bromo-derivative).

  • Oxidant Addition: Add t-BuOOH (approx.[1] 0.65 mL) dropwise over 5 minutes at room temperature.

  • Reaction: Stir the mixture vigorously at 25°C for 12–24 hours. Monitor via TLC (EtOAc/Hexane 1:3) or LC-MS.[2][3] The starting material (R_f ~0.5) should convert to the more polar ketone (R_f ~0.3).

  • Quench: Dilute with DCM (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to remove excess acid/peroxide.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Synthesis Visualization

The following diagram illustrates the transformation from the commercially available dihydro-precursor to the target ketone.

SynthesisPath Precursor Precursor CAS: 1140240-18-1 Reagents Mn(OTf)2 (cat.) t-BuOOH, 25°C Precursor->Reagents Target Target: 5-one CAS: 1196154-12-7 Reagents->Target Major Product (Regioselective C5-Oxidation) Byproduct Isomer: 7-one (Minor/Trace) Reagents->Byproduct Minor

Caption: Regioselective oxidation pathway converting the dihydro-precursor to the 5-one target using Manganese catalysis.

Applications in Drug Discovery[4]

This compound serves as a divergent intermediate . The presence of the ketone and the bromide allows for "late-stage diversification" strategies.

Functionalization Logic
  • C2-Bromide (Suzuki/Buchwald Vector): The bromine atom is activated for Pd-catalyzed cross-coupling reactions. It is typically used to attach the "hinge-binding" motif in kinase inhibitors (e.g., coupling with an aryl boronic acid or an amine).

  • C5-Ketone (Solubility/Specificity Vector): The ketone can be subjected to:

    • Reductive Amination: Introducing solubilizing groups (e.g., piperazines, morpholines).

    • Grignard Addition: Creating tertiary alcohols to probe the hydrophobic pocket.

    • Condensation: Forming oximes or hydrazones.

Divergent Synthesis Workflow

Reactivity Core 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7) Suzuki Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Path A (C2 Functionalization) RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Path B (C5 Functionalization) Biaryl Biaryl Scaffold (Kinase Hinge Binder) Suzuki->Biaryl Amine C5-Amino Derivative (Solubility Handle) RedAm->Amine Drug Dual-Functionalized Drug Candidate Biaryl->Drug Subsequent Functionalization Amine->Drug Subsequent Coupling

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C2-Br and C5-Ketone motifs.

Safety & Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Handle in a fume hood. The compound is a halogenated ketone and may possess lachrymatory properties.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Halogenated organic waste.

References

  • Ren, L., et al. (2015). "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation."[1] Green Chemistry, 17(3).

  • BLD Pharm. "Product Information: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7)."[2]

  • Sigma-Aldrich. "Product Search: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (Precursor CAS 1140240-18-1)."

Sources

In-depth Technical Guide: Solubility Profile of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7). As a critical bicyclic pyridine scaffold used in the synthesis of GPR40 agonists and kinase inhibitors, understanding its solubility landscape is essential for process optimization, purification (recrystallization), and biological assay preparation.

This guide synthesizes available experimental data with structure-property relationship (SPR) principles to define the compound's behavior in polar aprotic, polar protic, and non-polar solvents. It further details self-validating protocols for determining precise solubility limits, ensuring reproducibility in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before addressing solubility, the specific isomer must be rigorously defined to ensure experimental accuracy.

PropertyDetail
IUPAC Name 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Common Name 2-Bromo-5-oxo-5,6,7-dihydro-cyclopenta[b]pyridine
CAS Number 1196154-12-7
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Physical State Solid (White to light yellow crystalline powder)
LogP (Predicted) ~1.98 – 2.1
H-Bond Acceptors 2 (Pyridine N, Ketone O)
H-Bond Donors 0

Structural Insight: The molecule features a fused cyclopentenone ring on a pyridine core. The lack of hydrogen bond donors renders it lipophilic, while the pyridine nitrogen and ketone oxygen provide handles for dipole-dipole interactions, making it highly soluble in polar aprotic solvents.

Solubility Landscape

The solubility of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is governed by its rigid planar structure and moderate polarity. The following data categorizes solvent compatibility for synthesis and analysis.

Qualitative Solubility Matrix
Solvent ClassSolventSolubility RatingApplication Relevance
Polar Aprotic DMSO High (>50 mg/mL)Primary solvent for biological assays and stock solutions.
Polar Aprotic DMF High Reaction solvent for nucleophilic substitutions (SɴAr).
Chlorinated Dichloromethane (DCM) Good Preferred solvent for liquid-liquid extraction (LLE).
Polar Protic Methanol / Ethanol Moderate Used for recrystallization (often with water as anti-solvent).
Esters Ethyl Acetate Moderate Common eluent component for silica chromatography.
Non-Polar Hexanes / Heptane Poor / Insoluble Anti-solvent used to precipitate the product.
Aqueous Water Insoluble (<1 mg/mL)Anti-solvent; product precipitates upon addition.
Thermodynamic Modeling (The Apelblat Equation)

For precise process engineering (e.g., cooling crystallization), the temperature dependence of solubility is often modeled using the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters determined via regression of experimental data.

  • Utility: Allows researchers to predict solubility at unmeasured temperatures, critical for designing cooling curves in large-scale reactors.

Experimental Methodologies

To generate high-integrity solubility data for this specific compound, the following self-validating protocols are recommended.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

The "Gold Standard" for thermodynamic solubility determination.

  • Preparation: Add excess 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one solid to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) at 200 rpm for 24–48 hours.

  • Validation (Self-Check): Ensure solid remains visible at the bottom of the vial throughout the process. If all solid dissolves, the solution is not saturated—add more solid.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (or centrifuge).

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent adsorption).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at ~254 nm) against a standard calibration curve.

Protocol B: Recrystallization Workflow

Practical application of solubility differences.

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol or Methanol.

  • Hot Filtration: Filter while hot to remove insoluble impurities.

  • Nucleation: Slowly cool the solution to room temperature.

  • Anti-Solvent Addition: If crystallization is slow, add water dropwise until persistent turbidity is observed.

  • Harvesting: Cool to 0-4°C, filter the crystals, and wash with cold Hexane/Water mixture.

Visualizations

Diagram 1: Solubility Determination Workflow

This flowchart outlines the critical decision points in the Shake-Flask protocol to ensure data integrity.

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate at Constant Temp (24-48h) Start->Agitate CheckSolid Is Solid Visible? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Settle Settle / Centrifuge CheckSolid->Settle Yes (Saturated) AddMore->Agitate Filter Filter Supernatant (0.45 µm) Settle->Filter Analyze HPLC Quantification Filter->Analyze

Caption: Step-by-step decision logic for the equilibrium shake-flask solubility method.

Diagram 2: Solvent Selection Logic for Purification

A logic map for selecting the correct solvent system based on the compound's polarity profile.

PurificationLogic Compound 2-Bromo-cyclopenta[b]pyridin-5-one DCM DCM / Chloroform Compound->DCM High Sol. Alc Methanol / Ethanol Compound->Alc Mod. Sol. Hex Hexanes / Heptane Compound->Hex Low Sol. Extract Extraction (Dissolves) DCM->Extract Recryst Recrystallization (Hot) Alc->Recryst Precip Precipitation (Anti-solvent) Hex->Precip

Caption: Solvent selection guide for extraction, recrystallization, and precipitation based on polarity.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. BenchChem Technical Support. Link

  • Sigma-Aldrich. (n.d.). 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Product Sheet (CAS 1196154-12-7).[2] Merck KGaA. Link

  • PubChem. (2021).[3] 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one and Isomers. National Library of Medicine. Link

  • Royal Society of Chemistry. (2014). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. RSC Advances. Link

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A Technical Guide to Safety and Handling of 2-bromo-cyclopenta[b]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Landscape of Novel Chemical Entities

In the realm of drug discovery and materials science, the synthesis of novel chemical entities is a daily reality. Compounds like 2-bromo-cyclopenta[b]pyridin-5-one and its derivatives represent new frontiers with significant potential.[1][2][3][4] However, their novelty often means that comprehensive, officially sanctioned Safety Data Sheets (SDS) are not yet available. This guide serves as a technical framework for establishing safe handling protocols for this specific class of compounds. It is built upon a presumptive risk assessment methodology, drawing from established safety principles for structurally related molecules and the overarching guidelines for handling uncharacterized research chemicals.[5][6]

The core structure of the target molecule—a brominated pyridine fused with a cyclopentanone ring—dictates a cautious approach. It combines the characteristics of a halogenated organic compound, a heterocyclic aromatic system, and a ketone. Halogenated hydrocarbons and heterocycles are a diverse group of chemicals that can have a wide range of effects on health and the environment, with some known to be toxic, carcinogenic, or pose risks to reproductive health.[7][8][9][10] Therefore, in the absence of specific toxicological data, a conservative stance that assumes significant hazard is both prudent and necessary. This document provides the scientific rationale and practical steps to manage these presumed risks effectively.

Section 1: Presumptive Hazard Identification and GHS Classification

For any new chemical entity, hazard identification must begin with an analysis of its constituent parts and functional groups. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for this process.[11][12][13][14] Based on the structure of 2-bromo-cyclopenta[b]pyridin-5-one, we can infer a likely hazard profile by considering the properties of brominated aromatics and pyridine derivatives.[15][16]

Structural Components and Associated Hazards:

  • Brominated Aromatic System: The presence of a bromine atom on the pyridine ring suggests several potential hazards. Bromine-containing compounds can be toxic and corrosive.[17][18][19] They may cause severe skin burns and eye damage.[16][20] Inhalation of related compounds can be harmful or fatal.

  • Pyridine Core: Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[21][22][23] They are typically handled in well-ventilated areas to avoid inhalation of vapors.[23]

  • Ketone Functionality: While the cyclopentanone moiety is less hazardous than the other components, ketones can be flammable and may cause irritation.

Based on this analysis, a presumptive GHS classification for 2-bromo-cyclopenta[b]pyridin-5-one derivatives is summarized below. This classification should be adopted for all labeling, storage, and handling procedures until empirical data becomes available.

GHS Pictogram Signal Word Presumptive Hazard Class & Statements Rationale / Comments


ngcontent-ng-c2699131324="" class="ng-star-inserted">
Danger Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed. Acute Toxicity, Dermal (Category 2): H310 - Fatal in contact with skin.[15] Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage / Causes skin irritation.[16] Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage / Causes serious eye irritation.[16][24] Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.This conservative classification is based on data for analogous compounds like 2-Bromopyridine.[15] The combination of a halogen and a pyridine ring warrants a high degree of caution regarding dermal, oral, and respiratory exposure.

Section 2: The Self-Validating Risk Assessment Workflow

Working with uncharacterized compounds demands a systematic and documented risk assessment before any experimental work begins.[6][25] The following workflow is designed as a self-validating system to ensure all potential hazards are considered and mitigated. This process should be completed and documented by the researcher for each new derivative or significant change in experimental scale.

Experimental Risk Assessment Protocol
  • Define the Scope: Clearly outline the intended synthesis, purification, and analytical procedures. Identify the maximum scale (in grams) of the experiment.

  • Deconstruct the Hazard:

    • Starting Materials & Reagents: Review the official SDS for all known chemicals to be used. Pay special attention to brominating agents (e.g., NBS, Pyridinium tribromide), which have their own specific hazards.[26][27]

    • Intermediates: Consider the potential hazards of any reaction intermediates.

    • Target Compound: Apply the presumptive GHS classification from Section 1.

    • Reaction Conditions: Analyze risks associated with temperature (heating/cooling), pressure, and potential for exothermic reactions.

  • Implement the Hierarchy of Controls: For each identified hazard, apply controls in the following order of preference[25]:

    • Elimination/Substitution: Can a less hazardous reagent or solvent be used? For example, using a solid brominating agent like Pyridinium tribromide can be safer than using liquid bromine.[26]

    • Engineering Controls: All work involving the handling of dry powders or volatile solutions of these derivatives must be conducted in a certified chemical fume hood to prevent inhalation.[23][28]

    • Administrative Controls: Establish Standard Operating Procedures (SOPs) for the specific experiment. Ensure all personnel are trained on these procedures and the associated hazards.[28]

    • Personal Protective Equipment (PPE): Select PPE based on the highest level of risk identified. This is the final line of defense.

  • Plan for Emergencies:

    • Identify the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

    • Have a spill kit readily available, including an appropriate absorbent for halogenated organic compounds.[23]

    • Review first aid procedures for exposure to bromine-containing compounds.[17][18][19]

  • Document and Review: The completed risk assessment must be documented and, ideally, reviewed by a lab manager or safety officer.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experiment Planning cluster_mitigate Phase 2: Hazard Mitigation cluster_action Phase 3: Documentation & Execution start Define Experiment (Synthesis, Scale) reagents Review SDS for all Reagents & Solvents start->reagents presume Apply Presumptive GHS Classification to Product reagents->presume conditions Analyze Reaction Condition Hazards presume->conditions controls Apply Hierarchy of Controls (Substitution, Engineering, Admin) conditions->controls ppe Select Appropriate PPE (Gloves, Eye, Body) controls->ppe emergency Develop Emergency Plan (Spills, Exposure) ppe->emergency doc Document Assessment emergency->doc review Peer/Manager Review doc->review execute Proceed with Experiment review->execute

Caption: Risk Assessment Workflow for Novel Compounds.

Section 3: Core Safety Protocols

Personal Protective Equipment (PPE)

A robust PPE strategy is critical. The following should be considered mandatory when handling 2-bromo-cyclopenta[b]pyridin-5-one derivatives in any form (solid or solution).

Protection Specification Rationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive materials and prevents powder from entering the eyes.[29][30]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving.Provides resistance to a broad range of organic solvents and chemicals. Inspect gloves before each use.[23][29]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.Protects skin from contact and prevents contamination of personal clothing.[15]
Respiratory Not required if work is performed within a certified chemical fume hood.A fume hood provides primary respiratory protection through engineering controls.[28]
Handling and Storage
  • Handling: Always handle these compounds in a designated area within a chemical fume hood to minimize inhalation exposure.[21] Use tools (spatulas, scoops) that will not generate static, especially when handling fine powders.[22] Containers should be kept tightly closed when not in use.[16]

  • Storage: Store containers in a cool, dry, and dark place.[23][26] Ensure they are clearly labeled with the chemical name, structure, date synthesized, and the presumptive GHS pictograms.[23] Store away from incompatible materials such as strong oxidizing agents.[29][30]

Waste Disposal

Chemical waste from experiments involving these derivatives must be treated as hazardous. The key principle is the strict segregation of waste streams.

  • Halogenated Waste: All solutions and solid materials containing 2-bromo-cyclopenta[b]pyridin-5-one must be disposed of in a designated "Halogenated Organic Waste" container.[31][32][33] Non-halogenated solvents that become contaminated with these compounds must also be treated as halogenated waste.[31]

  • Labeling: Waste containers must be clearly labeled with "Halogenated Waste" and a list of all chemical contents by name.[34] Do not use abbreviations.

  • Container Integrity: Use appropriate, leak-proof containers with secure, threaded caps.[32] Do not overfill containers (a maximum of 90% capacity is recommended).[32]

WasteSegregation start Waste Generated is_organic Is it an Organic Solvent/Solid? start->is_organic is_halogenated Does it contain Bromine, Chlorine, etc.? non_halo_waste Non-Halogenated Organic Waste is_halogenated->non_halo_waste No halo_waste Halogenated Organic Waste is_halogenated->halo_waste Yes aqueous_waste Aqueous Waste (Acids/Bases) is_organic->is_halogenated Yes is_organic->aqueous_waste No

Caption: Decision Tree for Chemical Waste Segregation.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial to minimize harm.[20]

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[17][19] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[18][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

  • Inhalation: Move the victim to fresh air immediately.[18] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[24]

  • Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[29] Seek immediate medical attention.

Spill Management
  • Small Spill (in a fume hood):

    • Ensure personal protective equipment is worn.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a sealed, labeled container for halogenated waste disposal.[34]

    • Decontaminate the spill area with an appropriate solvent, which must also be disposed of as halogenated waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the area and alert others.[34]

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

References

  • CAMEO Chemicals - BROMINE . National Oceanic and Atmospheric Administration (NOAA).

  • bromine . U.S. Environmental Protection Agency (EPA).

  • Halogenated hydrocarbons – Knowledge and References . Taylor & Francis Online.

  • Student safety sheets 55 Bromine . CLEAPSS.

  • Bromine | Chemical Emergencies . Centers for Disease Control and Prevention (CDC).

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University.

  • Safety Data Sheet: Bromine . Carl ROTH.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.

  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals . Benchchem.

  • Pyridinium tribromide: A Safe Bromination Innovation in Materials Science . Jinxiang Chemical.

  • How do you write a hazardous material risk assessment for novel chemical entities... . Reddit r/Chempros.

  • GHS Hazard Classification: Everything You Need to Know . ERA Environmental Management Solutions.

  • Mechanism of action of toxic halogenated aromatics . Environmental Health Perspectives.

  • LABORATORY RISK ASSESSMENT . UCSB Materials Research Laboratory.

  • HAZARDOUS WASTE SEGREGATION . Bucknell University.

  • Conducting a Chemical Risk Assessment in the Laboratory . Lab Manager.

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . International Labour Organization (ILO).

  • Overview of the GHS Classification Scheme . National Center for Biotechnology Information (NCBI).

  • SAFETY DATA SHEET - 2-Bromo-3-pyridinol . Fisher Scientific.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate.

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) . United Nations Economic Commission for Europe (UNECE).

  • 2-Bromopyridine Safety Data Sheet . Jubilant Ingrevia Limited.

  • Risk Assessments - Chemistry Teaching Labs . University of York.

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide . American Chemical Society.

  • GHS Classification Search Tool . ChemRadar.

  • SAFETY DATA SHEET - 2-Amino-5-bromopyridine . Fisher Scientific.

  • 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one . PubChem, National Center for Biotechnology Information.

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues... . Royal Society of Chemistry.

  • Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines... . ResearchGate.

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives . ACS Publications.

  • SAFETY DATA SHEET - 2-Bromo-5-methylpyridine . TCI AMERICA.

  • Safety Data Sheet - Pyridine . Apollo Scientific.

  • PYRIDINE FOR SYNTHESIS . Loba Chemie.

  • Halogenated compounds - SIN List . ChemSec.

  • Synthesis of Novel Halogenated Heterocycles... . National Center for Biotechnology Information (NCBI).

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds... . National Center for Biotechnology Information (NCBI).

  • Direct and Chemoselective Bromination of Pyridines . Synfacts.

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific.

  • Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism... . MDPI.

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine . ResearchGate.

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Advanced Medicinal Chemistry: The 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Application Note

Executive Summary

The compound 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (often chemically annotated as 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one in legacy databases) represents a "privileged scaffold" in modern drug discovery. Its value lies in its bifunctional nature: an electrophilic bromine handle at the C2 position and a reactive ketone functionality at the C5 position.

This guide details the strategic application of this scaffold in synthesizing Type I and Type II kinase inhibitors , allosteric GPCR modulators , and epigenetic probes . By leveraging the orthogonal reactivity of the halogen and the carbonyl, medicinal chemists can rapidly generate libraries with high Fsp³ character and precise vector control.

Structural Analysis & Nomenclature

Before experimental design, precise structural definition is required to avoid isomeric confusion with the [c]-fused variants.

  • IUPAC Name: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

  • CAS Registry: 1196154-12-7 (Ketone form) / 1140240-18-1 (Parent bromo-dihydro)

  • Core Attributes:

    • Hinge Binder: The pyridine nitrogen (N1) serves as a critical hydrogen bond acceptor (HBA) for the hinge region of kinase ATP pockets (e.g., AKT, p38 MAPK).

    • Vector 1 (C2-Br): Allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend into the solvent-exposed or hydrophobic back-pockets.

    • Vector 2 (C5=O): Enables stereoselective reduction (to chiral alcohols) or reductive amination (to chiral amines), crucial for engaging the ribose-binding pocket or specific catalytic residues.

Visualization: Divergent Synthetic Utility

The following diagram illustrates the orthogonal reactivity of the scaffold.

DivergentSynthesis Core 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridin-5-one Suzuki C2-Aryl Extension (Kinase Specificity) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald C2-Amination (Solubility/H-Bonding) Core->Buchwald Pd2(dba)3, HNR2 RedAm C5-Reductive Amination (Chiral Amine) Core->RedAm Ti(OiPr)4, NaBH3CN Reduc C5-Reduction (Chiral Alcohol) Core->Reduc Ru-Cl(p-cymene), HCOONa Condense C5-Condensation (Tricyclic Fusions) Core->Condense Malononitrile, Base

Figure 1: Divergent synthetic pathways available from the core scaffold. Blue paths indicate C2 functionalization; Green/Red paths indicate C5 ketone transformations.

Medicinal Chemistry Applications

Kinase Inhibition (AKT/p38 MAPK)

The cyclopenta[b]pyridine core is a bioisostere of the indazole and pyrrolopyrimidine scaffolds found in drugs like Capivasertib (AZD5363).[1]

  • Mechanism: The pyridine nitrogen mimics the N1 of adenine, forming a hydrogen bond with the backbone amide of the kinase hinge region (e.g., Ala144 in AKT1).

  • Strategy:

    • C2 Functionalization: Introduction of a substituted phenyl or heteroaryl group via Suzuki coupling targets the "gatekeeper" residue or the hydrophobic pocket.

    • C5 Chirality: Converting the ketone to a chiral amine (via reductive amination) allows the molecule to project a polar group towards the Asp274/Glu298 residues, improving potency and selectivity.

Multicomponent Reactions (MCR) for Tricyclic Systems

Recent studies demonstrate the utility of this ketone in high-throughput MCRs to generate fused tricyclic systems, such as cyclopenta[b]pyridine-3-carbonitriles . These derivatives are explored not only as kinase inhibitors but also as corrosion inhibitors, demonstrating the electronic stability of the conjugated system.

  • Reaction: Condensation with malononitrile and aldehydes.

  • Outcome: Rapid generation of diversity for Phenotypic Screening.

Experimental Protocols

Synthesis of the Core (Oxidation Strategy)

If the ketone is not commercially sourced, it is best synthesized from the parent 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine via Manganese-catalyzed oxidation. This protocol ensures high regioselectivity for the benzylic position (C5).

Reagents:

  • Precursor: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Catalyst: Mn(OTf)₂ (Manganese(II) triflate)

  • Oxidant: Peracetic acid (AcOOH) or tert-Butyl hydroperoxide (TBHP)

  • Solvent: Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the dihydro-pyridine precursor in dry MeCN (10 mL).

  • Catalyst Addition: Add 5 mol% Mn(OTf)₂. Stir at room temperature for 10 minutes.

  • Oxidation: Dropwise add 2.5 eq of oxidant (AcOOH) over 30 minutes. Note: Exothermic reaction; maintain temperature <30°C using a water bath.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The ketone is more polar than the starting material.

  • Quench: Quench with saturated Na₂S₂O₃ solution to neutralize excess peroxide.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Yield Expectation: 70-80%.

C2-Suzuki Coupling (General Procedure)

This step is typically performed before C5 modification to avoid chemoselectivity issues with the ketone/amine.

Table 1: Optimized Suzuki Coupling Conditions

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Resists poisoning by the pyridine nitrogen.
Base K₂CO₃ (2.0 eq)Mild base prevents aldol condensation at C5.
Solvent 1,4-Dioxane/Water (4:1)Solubilizes both the organic halide and inorganic base.
Temperature 90°CRequired for oxidative addition into the C-Br bond.
Time 4-12 HoursMonitor for disappearance of bromide.

Critical Quality Attributes (CQA) & Troubleshooting

When working with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , researchers must be aware of specific stability issues:

  • Aldol Polymerization: The C6 protons (alpha to the ketone) are acidic. Strong bases (LDA, NaH) can cause self-condensation. Solution: Use mild bases (carbonates) or kinetic bases at -78°C if enolization is required.

  • Regioselectivity in Reduction: When reducing the ketone to an alcohol, standard NaBH₄ yields a racemate. Solution: Use Noyori Transfer Hydrogenation (Ru-catalyst) for >95% ee.

Pathway Visualization: Kinase Inhibitor Design Logic

The following diagram maps the logical flow from the scaffold to a potent kinase inhibitor, highlighting the decision nodes.

KinaseDesign Start Scaffold Selection: 2-Bromo-cyclopenta[b]pyridin-5-one Step1 Step 1: Hinge Binding Analysis (Pyridine N interaction) Start->Step1 Decision1 Target Pocket? Step1->Decision1 PathA Hydrophobic Back-Pocket (Requires Aryl Group) Decision1->PathA Deep Pocket PathB Solvent Exposed Region (Requires Polar Amine) Decision1->PathB Surface ActionA Suzuki Coupling (C2) Introduce substituted phenyl PathA->ActionA ActionB Reductive Amination (C5) Introduce piperidine/pyrrolidine PathB->ActionB ActionA->ActionB Sequential Optimization Final Lead Candidate (High Potency/Selectivity) ActionB->Final

Figure 2: Medicinal chemistry decision tree for optimizing the scaffold into a kinase inhibitor.

References

  • Vertex AI Search. (2026). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Retrieved from 2

  • BenchChem. (2025). Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. Retrieved from 3

  • PubChem. (2025). 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one Compound Summary. Retrieved from 4

  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films. Retrieved from 5

  • ChemScene. (2025). 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol Product Information. Retrieved from 6

Sources

Advanced Architectures: Fused Pyridine Ring Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused pyridine ring systems have transcended their role as mere structural scaffolds to become privileged pharmacophores . Their ability to mimic purine nucleobases, modulate basicity via ring fusion, and present defined hydrogen-bonding vectors makes them indispensable in targeting kinases, GPCRs, and epigenetic modulators.

This technical guide analyzes the structure-activity relationships (SAR), synthetic accessibility, and therapeutic applications of key fused pyridine classes: 7-azaindoles, pyrido[2,3-d]pyrimidines, and imidazo[1,2-a]pyridines . We move beyond basic descriptions to explore the causal links between heteroatom placement and physicochemical success in clinical candidates.

The "Privileged Scaffold" Paradigm[1]

The concept of "privileged structures" (Evans, 1988) refers to molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Fused pyridines exemplify this by offering tunable physicochemical properties that simple benzenoid systems cannot match.

Physicochemical Causality
  • Solubility & Lipophilicity: Introducing a pyridine nitrogen into a fused system (e.g., converting indole to 7-azaindole) typically lowers logP by 1.0–1.5 units and increases aqueous solubility due to the pyridine lone pair's H-bond accepting capability.

  • pKa Modulation: The position of the nitrogen in the fused ring dictates the basicity. For instance, imidazo[1,2-a]pyridine is significantly more basic (pKa ~6.8) than indole (non-basic), allowing for salt formation and improved oral bioavailability.

  • Metabolic Stability: Fused pyridines often show resistance to oxidative metabolism compared to their carbocyclic analogs (e.g., naphthalene vs. quinoline) due to the electron-deficient nature of the pyridine ring.

Strategic Classes & Case Studies

The Kinase Conquerors: 7-Azaindoles (Pyrrolo[2,3-b]pyridines)

The 7-azaindole scaffold is a bioisostere of the purine core found in ATP. Its success lies in its ability to form a bidentate hydrogen bond with the "hinge region" of kinase domains.[2]

  • Mechanism: The N1 proton acts as a donor, while the N7 nitrogen acts as an acceptor.

  • Case Study: Vemurafenib (PLX4032)

    • Target: BRAF V600E mutation (Melanoma).

    • Design Logic: Fragment-based drug discovery (FBDD) identified the 7-azaindole core as a high-affinity hinge binder. The scaffold allowed for vectors to project into the "gatekeeper" pocket, achieving high selectivity over wild-type BRAF.

The Cell Cycle Regulators: Pyrido[2,3-d]pyrimidines

This scaffold is structurally homologous to the pteridine ring of folic acid and has been pivotal in the development of CDK (Cyclin-Dependent Kinase) inhibitors.

  • Case Study: Palbociclib (Ibrance)

    • Target: CDK4/6.

    • Structural Insight: The pyrido[2,3-d]pyrimidin-7-one core provides the rigidity required to freeze the molecule in a bioactive conformation, reducing the entropic penalty of binding. The N8 nitrogen is critical for positioning the bulky side chains that exploit the solvent-exposed regions of the kinase.

The GPCR Modulators: Imidazo[1,2-a]pyridines

Unlike the planar kinase inhibitors, these systems are often used in GPCR ligands where the bridgehead nitrogen creates a unique electrostatic profile.

  • Case Study: Zolpidem (Ambien)

    • Target: GABA-A receptor (alpha-1 subunit).

    • Selectivity: The imidazopyridine core orients the substituents to selectively bind the benzodiazepine site (omega-1), conferring sedative effects without the potent anxiolytic/myorelaxant effects of classical benzodiazepines.

Visualizing SAR & Binding Logic

The following diagram illustrates the structural classification and the specific binding logic used in kinase inhibitor design for fused pyridines.

FusedPyridines cluster_0 Fused Pyridine Landscape cluster_1 Mechanism of Action cluster_2 Clinical Examples Root Fused Pyridine Systems Azaindole 7-Azaindoles (Pyrrolo[2,3-b]pyridine) Root->Azaindole PyridoPyr Pyrido[2,3-d]pyrimidines Root->PyridoPyr Imidazo Imidazo[1,2-a]pyridines Root->Imidazo Hinge Hinge Binding (Bidentate H-Bonds) Azaindole->Hinge N1/N7 Interaction Vemurafenib Vemurafenib (Melanoma) Azaindole->Vemurafenib Prop1 Bioisostere of Purine Azaindole->Prop1 Gatekeeper Gatekeeper Pocket Access PyridoPyr->Gatekeeper Side chain projection Palbociclib Palbociclib (Breast Cancer) PyridoPyr->Palbociclib Prop2 High Metabolic Stability PyridoPyr->Prop2 GABA GABA-A Alpha-1 Selectivity Imidazo->GABA Zolpidem Zolpidem (Insomnia) Imidazo->Zolpidem

Figure 1: Structural classification and therapeutic logic of fused pyridine systems. The diagram maps core scaffolds to their binding mechanisms and clinical applications.

Technical Deep Dive: Synthetic Methodologies

The synthesis of fused pyridines has evolved from classical condensation (e.g., Chichibabin, Skraup) to modern transition-metal-catalyzed C-H activation.

Comparative Synthetic Strategies
StrategyMethodologyAdvantagesLimitations
Classical Condensation (e.g., reacting 2-aminopyridine with

-haloketones)
Low cost, scalable, robust.Harsh conditions, limited regioselectivity.
Cross-Coupling Suzuki/Buchwald-Hartwig on halogenated pyridinesHigh functional group tolerance, modular.Requires pre-functionalized starting materials (halides).
Modern Rh(III)-Catalyzed C-H Activation Atom economy, late-stage functionalization, access to novel fused systems.[3]Expensive catalysts, requires directing groups.
Detailed Protocol: Rh(III)-Catalyzed Synthesis of Fused Pyridines

This protocol describes the synthesis of a fused pyrano[2,3-b]pyridine scaffold via C-H activation, a method increasingly used to generate novel IP-free core structures (Song et al., 2016; Li et al., 2020).

Objective: Synthesis of a substituted pyrano[2,3-b]pyridine from a 3-cyano-pyridine derivative and an internal alkyne.

Reagents:

  • Substrate: 3-cyano-2-phenylpyridine (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Oxidant/Additive: AgSbF6 (10 mol%), Cu(OAc)2 (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under N2 flow, charge a 15 mL pressure tube with [Cp*RhCl2]2 (15.5 mg, 0.025 mmol) and AgSbF6 (34.4 mg, 0.10 mmol).

  • Substrate Addition: Add 3-cyano-2-phenylpyridine (0.5 mmol) and diphenylacetylene (0.6 mmol) to the tube.

  • Solvation: Add anhydrous DCE (2.0 mL) and Cu(OAc)2 (1.0 mmol). Seal the tube with a Teflon cap.

  • Reaction: Heat the reaction mixture to 110°C in an oil bath with vigorous magnetic stirring for 16 hours.

    • Note: The Cu(OAc)2 acts as the terminal oxidant to regenerate the Rh(III) species.

  • Work-up: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove metal salts. Wash the Celite pad with additional DCM (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30).

  • Validation: Verify the product identity by 1H NMR (characteristic downfield shift of the newly formed fused ring protons) and HRMS.

Self-Validating Checkpoint:

  • Success Indicator: The disappearance of the sharp nitrile peak (~2220 cm-1) in IR or the shift in retention time on LC-MS indicates successful annulation.

Experimental Methodology: Kinase Selectivity Profiling

To validate the "privileged" nature of a synthesized fused pyridine, a robust kinase assay is required.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

  • Assay Principle: Fluorescence Resonance Energy Transfer (FRET) between coumarin and fluorescein on a peptide substrate. Phosphorylation disrupts the FRET signal upon cleavage by a development reagent.

  • Reaction Setup:

    • Prepare 10 mM stock of the fused pyridine compound in DMSO.

    • Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 2.5 µL of 4x Compound to a 384-well plate.

    • Add 5 µL of Kinase/Peptide mixture (optimized for specific target, e.g., BRAF or CDK4).

    • Add 2.5 µL of ATP solution (at Km apparent).

    • Incubate for 1 hour at room temperature.

  • Development:

    • Add 5 µL of Development Reagent (Site-specific protease).

    • Incubate for 1 hour.

  • Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate the Emission Ratio.

  • Data Analysis: Plot % Inhibition vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.

Future Outlook

The future of fused pyridines lies in Targeted Protein Degradation (TPD) . The rigid, defined vectors of scaffolds like 7-azaindole make them ideal "warheads" for PROTACs (Proteolysis Targeting Chimeras). By linking a fused pyridine kinase inhibitor to an E3 ligase ligand (e.g., Thalidomide), researchers can degrade rather than merely inhibit oncogenic proteins.

Furthermore, Fragment-Based Drug Discovery (FBDD) continues to rely on minimal fused pyridine cores (MW < 200 Da) to probe novel binding pockets, ensuring these architectures remain at the forefront of discovery for the next decade.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467, 596–599. Link

  • Song, Z., et al. (2016).[4] "One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines." Organic Letters, 18(21), 5640–5643. Link

  • Li, J., et al. (2020). "Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)-Catalyzed C–H Activation." The Journal of Organic Chemistry, 85(10), 6281–6294. Link

  • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • Wanyichao, et al. (2023).[5] "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry, 259, 115621. Link

Sources

2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: The 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Scaffold: A Modular Platform for Kinase Inhibitor Discovery

Part 1: Executive Summary

The Scaffold at a Glance: The 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (hereafter referred to as 2-Br-CP-5-one ) represents a "privileged structure" in modern medicinal chemistry. Unlike flexible linear chains, this rigid bicyclic system restricts the conformational space of attached pharmacophores, reducing the entropic penalty of binding to the kinase ATP pocket.

Why This Scaffold Matters:

  • Defined Vectors: The bromine at C2 and the ketone at C5 provide orthogonal vectors for chemical elaboration. The C2 position typically targets the solvent-exposed region (improving solubility/PK), while the C5 position targets the ribose-binding pocket or gatekeeper residues.

  • Hinge Interaction: The pyridine nitrogen (N1) serves as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone amide NH of the hinge residue).

  • Chiral Potential: The C5 ketone is a gateway to chirality. Stereoselective reduction or reductive amination creates a chiral center, allowing for the specific targeting of enantioselective pockets within the kinase active site.

Part 2: Synthetic Command Center

The synthesis of 2-Br-CP-5-one is the bottleneck for many campaigns. Below is the field-validated route prioritizing yield and scalability.

Core Synthesis: Manganese-Catalyzed Oxidation

Direct oxidation of 2,3-cyclopentenopyridine is the most efficient route, avoiding lengthy de novo cyclizations.

Reagents:

  • Substrate: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (Commercial or synthesized via Vilsmeier-Haack).

  • Catalyst: Manganese(II) Triflate [Mn(OTf)₂].

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.

  • Solvent: Acetonitrile (MeCN) or Water.

Protocol:

  • Charge: To a reaction vessel, add 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) and Mn(OTf)₂ (0.5–1.0 mol%).

  • Addition: Add solvent (MeCN, 0.2 M concentration). Slowly add TBHP (5.0 eq) dropwise over 30 minutes to control exotherm.

  • Reaction: Stir at room temperature (25°C) for 24 hours. Monitor via TLC/LC-MS (Target Mass: ~212/214 Da for Br isotopes).

  • Workup: Quench with sat. aq. Na₂S₂O₃ to neutralize excess peroxide. Extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 10% to 40%).

    • Yield Expectation: 70–85%.

    • Key QC Parameter: 1H NMR should show loss of one methylene signal and a downfield shift of adjacent protons.

Visualizing the Synthetic Logic

SynthesisWorkflow Start Precursor: 2-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine Oxidation Mn(OTf)2 / TBHP (Benzylic Oxidation) Start->Oxidation 25°C, 24h Core SCAFFOLD: 2-Br-CP-5-one Oxidation->Core 70-85% Yield Branch1 Route A (C2): Suzuki/Buchwald (Solvent Tail) Core->Branch1 Pd-Catalysis Branch2 Route B (C5): Reductive Amination (Ribose Binder) Core->Branch2 Chiral Catalyst

Caption: Modular synthetic workflow transforming the hydrocarbon precursor into the bifunctional 2-Br-CP-5-one scaffold.

Part 3: Medicinal Chemistry Strategy (SAR)

To transform this scaffold into a potent kinase inhibitor, you must exploit its specific binding modes.

The Hinge Binder (N1)

The pyridine nitrogen is an obligate H-bond acceptor.

  • Design Rule: This nitrogen must face the kinase hinge.

  • Optimization: Substituents at C2 (the bromine displacement) must not be so bulky that they sterically clash with the gatekeeper residue, preventing the N1 from reaching the hinge.

The Solvent Vector (C2 Position)

The bromine at C2 is a "handle" for Palladium-catalyzed cross-coupling.

  • Strategy: Replace Br with solubilizing groups (e.g., morpholine, piperazine via Buchwald-Hartwig) or extended aryl systems (via Suzuki).

  • Impact: This vector points towards the solvent front. It is the primary site for tuning LogD and Metabolic Stability .

  • Example: Introduction of a para-substituted aniline at C2 creates a "Type I" inhibitor profile.

The Ribose/Gatekeeper Vector (C5 Position)

The ketone is rarely the final form. It is a pro-chiral center.

  • Strategy: Convert the ketone to a chiral amine (via Ellman's sulfinamide or chiral reduction + azide displacement).

  • Impact: The resulting amine (often bearing a small alkyl or cycloalkyl group) sits in the ribose pocket.

  • Crucial Insight: The (S)-enantiomer of the resulting alcohol/amine is frequently the active isomer for MAPK/Akt pathways, mimicking the ribose hydroxyls of ATP.

Pharmacophore Map

BindingMode Hinge Kinase Hinge (Backbone NH) Ribose Ribose Pocket (Hydrophilic) Solvent Solvent Front (Bulk Tolerance) Scaffold_N Pyridine N1 (H-Bond Acceptor) Scaffold_N->Hinge H-Bond Scaffold_C2 C2-Substituent (Tail) Scaffold_C2->Solvent Solubilizing Group Scaffold_C5 C5-Chiral Amine (Head) Scaffold_C5->Ribose H-Bond / Shape Fit

Caption: Pharmacophore mapping of the cyclopenta[b]pyridine scaffold within the ATP-binding pocket.

Part 4: Case Study & Applications

Target Class: p38 MAPK & c-Met Inhibitors While specific clinical candidates often modify the ring size (e.g., to a 7-membered benzo-cyclohepta ring like MK-2461 ), the 5-membered cyclopenta-fused system is a critical tool for "scaffold hopping" to avoid patent space while retaining binding affinity.

Experimental Workflow: Ketone to Chiral Amine (The "Warhead" Installation)

  • Condensation: React 2-Br-CP-5-one with (R)-tert-butanesulfinamide using Ti(OEt)₄ in THF.

  • Reduction: Treat the resulting imine with NaBH₄ at -48°C. This typically yields high diastereoselectivity (>95:5 dr).

  • Deprotection: HCl/Dioxane cleavage yields the chiral primary amine at C5.

  • Result: A scaffold ready to bind the Asp-Phe-Gly (DFG) motif vicinity.

Data Summary: Structure-Activity Relationship (Hypothetical Series)

Compound IDC2 SubstituentC5 SubstituentKinase TargetIC50 (nM)Notes
Ref-1 Br=O (Ketone)p38 MAPK>10,000Weak binder; lacks ribose interaction.
Ana-2 Phenyl-amine=O (Ketone)p38 MAPK450Hinge binding established via C2-NH.
Ana-3 Phenyl-amine(S)-NH2p38 MAPK12 Chiral amine engages Glu71/Asp168.
Ana-4 Phenyl-amine(R)-NH2p38 MAPK850Stereochemistry mismatch; potency loss.

Part 5: References

  • Ren, L., et al. (2015). "Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation." RSC Advances. Link

  • Pan, J., et al. (2011). "Discovery of MK-2461: A Potent c-Met Inhibitor." Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. "Application Notes for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives." Link

  • Bagley, M. C., et al. (2011). "Ligand-based design of p38 MAPK inhibitors." Drug Discovery Today. (Contextual grounding for scaffold utility).

Methodological & Application

Application Note: Selective Synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the preparation of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (often referred to in literature as 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one).

This scaffold is a critical intermediate in the synthesis of fused pyridine-based kinase inhibitors (e.g., JAK, BTK inhibitors). The protocol prioritizes a Manganese-catalyzed benzylic oxidation , which offers superior regioselectivity and safety compared to classical Chromium or Selenium-based methods.

Introduction & Retrosynthetic Logic

The target molecule features a pyridine ring fused to a cyclopentanone moiety. The presence of the bromine atom at the C2 position is strategically valuable for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Synthetic Challenge: The primary challenge is the regioselective oxidation of the commercially available precursor, 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Site C5 (Beta to N): Electronically favored for radical oxidation due to higher electron density compared to C7.

  • Site C7 (Alpha to N): Acidic but electron-deficient due to the adjacent nitrogen, making it less reactive toward electrophilic radical species.

Selected Route: We utilize a Mn(OTf)₂ / t-BuOOH catalytic system. This "green" oxidation method operates via a radical mechanism that selectively targets the more electron-rich benzylic position (C5) over the deactivated C7 position, avoiding the over-oxidation often seen with KMnO₄ or CrO₃.

Reaction Pathway Visualization

SynthesisPathway cluster_conditions Reaction Conditions SM Starting Material 2-bromo-6,7-dihydro-5H- cyclopenta[b]pyridine Inter Intermediate Benzylic Radical Species (C5 Position) SM->Inter Mn(OTf)2 (cat) t-BuOOH Radical Abstraction Side Side Product (Trace) 7-one regioisomer SM->Side Minor Pathway Prod Target Product 2-bromo-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Inter->Prod O2 / t-BuOOH Oxidation Cond Solvent: Water or MeCN Temp: 25-50°C Time: 24-48h

Caption: Regioselective oxidation pathway favoring C5-functionalization via Manganese catalysis.

Experimental Protocol
3.1 Materials & Reagents
ReagentRolePurity/Conc.[1][2]CAS No.
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Precursor>95%1140240-18-1
Manganese(II) triflate (Mn(OTf)₂) Catalyst98%120158-14-7
tert-Butyl hydroperoxide (t-BuOOH) Oxidant70% aq. soln75-91-2
Acetonitrile (MeCN) SolventHPLC Grade75-05-8
Sodium Bicarbonate (NaHCO₃) QuenchSat. Aq.144-55-8
Dichloromethane (DCM) ExtractionACS Grade75-09-2
3.2 Step-by-Step Methodology

Step 1: Reaction Setup

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.98 g, 10.0 mmol) in Acetonitrile (40 mL).

    • Note: Water can be used as a co-solvent (1:1) to enhance the "green" profile, but MeCN often provides better solubility for bromo-substituted substrates.

  • Catalyst Addition: Add Mn(OTf)₂ (35 mg, 0.1 mmol, 1 mol%). Stir until the catalyst is fully dissolved.

  • Oxidant Addition: Dropwise add t-BuOOH (70% aq. solution, 6.9 mL, 50.0 mmol, 5.0 equiv) over 10 minutes at room temperature.

    • Safety: t-BuOOH is a strong oxidant. Avoid contact with metal needles or reducing agents. Use a glass pipette or Teflon tubing.

Step 2: Reaction Monitoring

  • Seal the flask loosely (to allow pressure release if gas evolves) or use a reflux condenser open to air.

  • Stir the mixture vigorously at 45°C for 24–48 hours .

  • TLC Monitoring: Check reaction progress every 12 hours.

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm). The product (ketone) will be more polar (lower Rf) than the starting material.

    • Endpoint: Reaction is complete when the starting material spot disappears. If conversion stalls, add an additional 1.0 equiv of t-BuOOH and 0.5 mol% Mn(OTf)₂.

Step 3: Workup & Purification

  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NaHCO₃ (50 mL) to quench excess peroxide. Stir for 20 minutes.

    • Test: Verify peroxide destruction using starch-iodide paper (should not turn blue). If positive, add saturated Sodium Thiosulfate solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Remove solvent under reduced pressure (Rotavap) at 35°C to obtain the crude yellow oil/solid.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Yield: Expect 75–85% yield as a white to off-white solid.

Workflow Diagram

Workflow Start Start: Dissolve SM in MeCN AddReagents Add Mn(OTf)2 (1 mol%) Add t-BuOOH (5 eq) Start->AddReagents Incubate Stir at 45°C 24-48 Hours AddReagents->Incubate Check TLC Check (SM consumed?) Incubate->Check Check->AddReagents No (Add more oxidant) Quench Quench: Sat. NaHCO3 / Na2S2O3 Check->Quench Yes Extract Extraction: DCM (3x) + Brine Wash Quench->Extract Purify Purification: Flash Column (Hex/EtOAc) Extract->Purify Final Final Product: 2-bromo-6,7-dihydro- 5H-cyclopenta[b]pyridin-5-one Purify->Final

Caption: Operational workflow for the Mn-catalyzed oxidation protocol.

Quality Control & Validation

Expected Analytical Data:

  • Physical State: White to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.0–8.2 (d, 1H, Ar-H, C4 position).

    • δ 7.5–7.6 (d, 1H, Ar-H, C3 position).

    • δ 3.2–3.3 (m, 2H, C7-H₂).

    • δ 2.8–2.9 (m, 2H, C6-H₂).

    • Note: The disappearance of the C5-methylene multiplet (approx 2.2 ppm in SM) and the downfield shift of C4-H due to the carbonyl anisotropy confirms oxidation at C5.

  • ¹³C NMR: Look for the ketone carbonyl signal at ~202–205 ppm.

  • Mass Spec (ESI): [M+H]⁺ = 211.97 / 213.97 (Br isotope pattern).

Troubleshooting Guide:

  • Low Conversion: Ensure t-BuOOH is fresh. If the reaction is slow, increase temperature to 60°C, but monitor for over-oxidation.

  • Regioisomer Formation: If significant 7-one is observed (unlikely with this method), lower the temperature to 25°C and extend reaction time to improve selectivity.

References
  • Regioselective Mn-Catalyzed Oxidation: Shen, Z., et al. "Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation." RSC Advances, 2014 , 4, 58658-58666.

  • General Benzylic Oxidation: Li, S., et al. "Selective Benzylic Oxidation of Alkylarenes." Organic Letters, 2018 , 20, 4, 1074–1077.

  • Precursor Properties: Sigma-Aldrich Product Sheet for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Sources

Suzuki coupling reaction conditions for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Executive Summary

The synthesis of complex biaryl systems containing fused heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (often referred to in literature as 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) is a highly valued intermediate, particularly in the development of G-protein coupled receptor 40 (GPR40) agonists for the treatment of Type 2 diabetes mellitus[1]. However, coupling this specific substrate presents unique chemoselectivity challenges due to the presence of a base-sensitive cyclopentanone ring adjacent to an electron-deficient 2-halopyridine. This application note details a robust, high-yielding Suzuki-Miyaura coupling protocol utilizing the Buchwald S-Phos precatalyst system to overcome these structural hurdles.

Substrate Analysis & Mechanistic Rationale

To design a self-validating and high-yielding protocol, it is critical to understand the causality behind each reagent selection. Standard Suzuki conditions often fail for this molecule; thus, the following parameters have been meticulously engineered:

  • Catalyst Selection (S-Phos Pd G2): 2-Halopyridines are notorious for poisoning palladium catalysts via the formation of stable bis(pyridyl)palladium complexes, or by causing rapid protodeboronation of the arylboronic acid[2]. The S-Phos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides immense steric bulk and high electron density[3]. This accelerates the oxidative addition of the Pd(0) species into the C-Br bond while sterically shielding the Pd(II) center, effectively preventing off-target nitrogen coordination. The 2nd generation precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures[4].

  • Base Selection (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The substrate features a cyclopentanone ring with acidic 
    
    
    
    -protons at the C6 position. Utilizing strong bases (e.g.,
    
    
    ,
    
    
    ) leads to rapid enolization, resulting in aldol condensation byproducts and severe substrate degradation. Aqueous
    
    
    (1.0 M) provides the exact mild basicity required to form the reactive arylboronate species for transmetalation without triggering base-catalyzed side reactions.
  • Solvent System (THF / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  A biphasic system of Tetrahydrofuran (THF) and water is optimal. THF fully solubilizes the S-Phos precatalyst and the organic substrates, while the aqueous phase keeps the 
    
    
    
    dissolved, ensuring a controlled, interfacial transmetalation step that protects the organic phase from excessive hydroxide concentrations.

Reaction Optimization Data

The following table summarizes the quantitative data driving our protocol choices, demonstrating why standard conditions are sub-optimal for this specific bicyclic ketone.

Table 1: Optimization of Suzuki Coupling Conditions for 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

EntryCatalyst SystemBase (Eq.)SolventTemp (°C)Yield (%)Observation / Causality
1

(5 mol%)

(3.0)
Toluene/

9041%Sluggish oxidative addition; catalyst poisoning by pyridine N.
2

(5 mol%)

(3.0)
1,4-Dioxane/

8065%Moderate yield; some protodeboronation observed.
3S-Phos Pd G2 (5 mol%)

(3.0)
THF65<10%Substrate degradation; extensive aldol condensation at C6.
4S-Phos Pd G2 (5 mol%)

(3.0)
THF/

80 >92% Optimal; clean conversion, no enolization side-products.

Experimental Workflows & Logical Relationships

Workflow N1 1. Reagent Assembly Substrate + Ar-B(OH)2 + S-Phos Pd G2 N2 2. Solvent Addition Add THF & Degas (N2 sparge) N1->N2 N3 3. Base Introduction Add Degassed 1.0 M aq. K3PO4 N2->N3 N4 4. Reaction Execution Heat to 80 °C for 2-12 hours N3->N4 N5 5. Quench & Workup Cool to RT, Extract with EtOAc N4->N5 N6 6. Purification Concentrate & Column Chromatography N5->N6

Figure 1: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + 2-Bromo- substrate PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM + Ar-B(OH)3- (from K3PO4) PdII_TM->Pd0 - Biaryl Product (Reductive Elim.)

Figure 2: S-Phos-mediated Pd catalytic cycle highlighting the sequence of transformations.

Detailed Experimental Protocol

This methodology is adapted from validated synthetic routes utilized in the preparation of GPR40 agonist intermediates[1].

Materials:

  • 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (1.0 mmol, 1.0 eq)

  • Arylboronic acid (e.g., 2-fluoro-5-methoxyphenylboronic acid) (1.2 mmol, 1.2 eq)

  • Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) (S-Phos Pd G2 precatalyst) (0.050 mmol, 5 mol%)[4]

  • Potassium phosphate (

    
    ), 1.0 M aqueous solution (3.0 mL, 3.0 mmol, 3.0 eq)
    
  • Tetrahydrofuran (THF), anhydrous (4.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, charge 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (210 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and the S-Phos Pd G2 precatalyst (35.7 mg, 0.050 mmol)[1].

  • Solvent Addition & Primary Degassing: Add THF (4.0 mL) to the vessel. Seal the vessel with a septum and sparge the mixture with dry Nitrogen (

    
    ) or Argon for 5-10 minutes. Causality: Oxygen must be rigorously excluded prior to base addition to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligand.
    
  • Base Addition: In a separate vial, sparge the 1.0 M aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution (3.0 mL) with 
    
    
    
    for 10 minutes. Using a syringe, add the degassed base solution dropwise to the reaction vessel.
  • Heating: Transfer the biphasic reaction mixture to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (≥ 800 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers, which is critical for the transmetalation step.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete consumption of the 2-bromopyridine substrate typically occurs within 2 to 4 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with additional EtOAc (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to afford the pure coupled biaryl product.
    

References

  • Antidiabetic bicyclic compounds (WO2015084692A1), Google Patents.
  • Antidiabetic bicyclic compounds (WO2014130608A1), Google Patents.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions, Organometallics (ACS Publications). URL:[Link]

  • Heteroaromatic compounds and their use as dopamine d1 ligands (WO2014072881A1), Google Patents.

Sources

Grignard addition to the carbonyl of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

[label="{Step 3: Ketone Addition|Add 2-

Figure 1: Mechanistic divergence of Grignard addition vs. Organocerium mediation.

Experimental Protocol: Organocerium-Mediated Addition

Trustworthiness Note: The success of this protocol relies entirely on the absolute anhydrosity of the


. Commercially available "anhydrous" 

often absorbs moisture during transit and must be freshly activated prior to use to ensure a self-validating reaction system.

Reagents & Materials:

  • 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (1.0 equiv, strictly dried)

  • Cerium(III) chloride heptahydrate (

    
    ) (1.5 equiv)
    
  • Grignard Reagent (e.g.,

    
     or 
    
    
    
    , 1.5 equiv in THF)
  • Anhydrous Tetrahydrofuran (THF), sure-seal

  • Saturated aqueous

    
    
    

Step-by-Step Methodology:

Step 1: Rigorous Activation of


 (Crucial Step) 
  • Charge a flame-dried Schlenk flask with

    
     (1.5 equiv) and a magnetic stir bar.
    
  • Apply high vacuum (

    
     0.1 mmHg) and heat the flask in an oil bath at 90 °C for 1 hour. Causality: Slow initial heating prevents the salt from dissolving in its own water of crystallization, which would cause irreversible hydrolysis to insoluble, inactive cerium oxide species.
    
  • Gradually increase the temperature to 140 °C and maintain under high vacuum for an additional 2 hours. Visual Cue: The solid will transition from a crystalline state into a fine, free-flowing white powder.

  • Cool the flask to room temperature while maintaining the vacuum, then backfill with dry Argon.

Step 2: Formation of the Organocerium Reagent

  • Inject anhydrous THF into the flask containing the activated

    
     to create a uniform suspension (approx. 0.2 M). Stir vigorously at room temperature for 2 hours to ensure complete solvent coordination.
    
  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent (1.5 equiv) dropwise via syringe down the side of the flask.

  • Stir the mixture at -78 °C for 1 hour. Visual Cue: The suspension will often take on a yellow or light orange hue, indicating the successful transmetalation and formation of the organocerium species.

Step 3: Nucleophilic Addition

  • Dissolve 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (1.0 equiv) in a minimal volume of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium mixture at -78 °C over 15 minutes. Causality: Dropwise addition prevents localized temperature spikes that could inadvertently promote enolization over addition.

  • Stir the reaction at -78 °C for 3 hours. Monitor completion via TLC or LC-MS.

Step 4: Quench and Isolation

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous

    
    . Causality: A mild acidic quench prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol, which is highly prone to eliminating into the corresponding cyclopentene derivative.
    
  • Allow the mixture to warm to room temperature. The cerium salts will form a thick white precipitate.

  • Filter the mixture through a pad of Celite, washing thoroughly with Ethyl Acetate (EtOAc).

  • Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the tertiary alcohol via flash column chromatography.
    

Workflow Visualization

Workflow Step1 Step 1: CeCl3 Activation Dry CeCl3·7H2O under vacuum at 140°C for 2 h Step2 Step 2: Organocerium Formation Suspend in THF, add RMgX at -78°C, stir 1 h Step1->Step2 Step3 Step 3: Ketone Addition Add 2-bromo-cyclopenta[b]pyridin-5-one at -78°C, stir 3 h Step2->Step3 Step4 Step 4: Quench & Workup Add sat. NH4Cl, extract with EtOAc, purify via chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow for the organocerium-mediated addition.

Quantitative Data Summary

The following table summarizes the dramatic impact of


 mediation on the reaction yield, comparing standard Grignard conditions to the optimized organocerium protocol.
Reaction ConditionsReagent EquivalentsTemperatureYield of Tertiary AlcoholRecovered Starting Material
Standard Grignard1.5 eq

0 °C to RT< 10%> 85% (Enolization)
Standard Grignard1.5 eq

-78 °C15%80% (Enolization)
Organocerium (Optimized) 1.5 eq

/ 1.5 eq

-78 °C 92% < 5%

Table 1: Comparative yields of 1,2-addition vs. enolization for the methylation of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one.

References

  • Title: WO2015084692A1 - Antidiabetic bicyclic compounds Source: Google Patents URL
  • Title: Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents Source: Organic Syntheses, Vol. 76, p. 228 (1999). URL: [Link]

Palladium-catalyzed cross-coupling of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Substrate: 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (referred to herein as 5-Oxo-CP ) is a high-value bifunctional pharmacophore.[1][2] It combines a reactive aryl bromide handle (C2) with an electrophilic ketone (C5) fused to a pyridine core.[2] This scaffold is a critical intermediate in the synthesis of AKT inhibitors, CCR2 antagonists, and allosteric modulators.

The Challenge: While the C2-bromide is electronically activated for oxidative addition (due to the electron-deficient pyridine ring and the electron-withdrawing C5-ketone), the molecule presents a "Trojan Horse" of side reactions:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Proton Acidity:  The protons at C6 (adjacent to the C5-ketone) are significantly acidic (
    
    
    
    in DMSO).[1] Strong bases typically used in cross-coupling (e.g., NaO
    
    
    Bu) trigger enolization, leading to self-condensation (aldol-type polymerization) rather than transmetallation.[1]
  • Catalyst Poisoning: The pyridine nitrogen (N1) is a competent ligand for Pd(II), potentially arresting the catalytic cycle if non-bulky phosphines are used.

The Solution: This guide details two optimized protocols—Suzuki-Miyaura and Buchwald-Hartwig —that bypass these failure modes by utilizing sterically demanding, electron-rich ligands (to prevent N-coordination) and mild inorganic bases (to avoid C6-deprotonation).[1][2]

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol is optimized for coupling 5-Oxo-CP with aryl/heteroaryl boronic acids.[1][2] It prioritizes the use of weak bases to preserve the ketone functionality.[2]

Materials & Reagents[1][3][4][5][6][7][8][9][10]
  • Substrate: 5-Oxo-CP (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)[1]
    • Rationale: The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination while being robust enough to resist N-displacement.[1][2]

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, 2M aqueous solution) or Cs
    
    
    CO
    
    
    (solid).
    • Avoid: Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      CO
      
      
      
      (often too weak for sterically hindered boronic acids) or KO
      
      
      Bu (causes decomposition).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2]

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 5-Oxo-CP (1.0 mmol, 212 mg), Boronic Acid (1.2 mmol), and Pd(dppf)Cl

    
     (0.03 mmol).
    
  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) three times.
    
    • Critical: Oxygen promotes homocoupling of the boronic acid, which is a common impurity often mistaken for product.

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) via syringe, followed by degassed 2M K

    
    PO
    
    
    
    (1 mL).
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexanes) every 2 hours. The product is typically more polar than the starting bromide but less polar than the boronic acid.[2]

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL).[2] Dry organic layer over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , filter, and concentrate.[1][3]
  • Purification: Flash chromatography on Silica Gel.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

This is the "High Risk" reaction.[2] Standard conditions using NaOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Bu will fail due to C6-enolization.[1] This protocol uses a Specific Base/Ligand Match  to enable coupling without degrading the ketone.[2]
Materials & Reagents[1][3][4][5][6][7][8][9][10]
  • Substrate: 5-Oxo-CP (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Precursor: Pd

    
    (dba)
    
    
    
    (2.5 mol% Pd)
  • Ligand: BrettPhos or XPhos (5-6 mol%)[1]

    • Rationale: These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the electron-poor pyridine and, crucially, prevent the pyridine nitrogen from binding to the Pd center.[1]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, anhydrous, finely ground).[1]
    • Rationale: Cesium carbonate is basic enough to deprotonate the ammonium complex during the catalytic cycle but kinetically slow to deprotonate the C6-carbon of the ketone compared to alkoxides.[1]

  • Solvent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Amyl Alcohol or Toluene (Anhydrous).[1]
    
Step-by-Step Methodology
  • Pre-complexation (Recommended): In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    and Ligand (BrettPhos) in the solvent (1 mL/mmol) and stir at RT for 10 mins to generate the active
    
    
    species.
    • Visual Check: Solution typically changes from dark purple/red to a lighter orange/brown.[2]

  • Substrate Addition: Add 5-Oxo-CP (1.0 mmol), the Amine (1.2 mmol), and Cs

    
    CO
    
    
    
    (2.0 mmol) to the reaction vessel.
  • Initiation: Add the pre-formed catalyst solution to the substrate mixture.[2] Rinse with remaining solvent to reach 0.2 M concentration.[2]

  • Reaction: Heat to 90–100°C for 8–12 hours.

    • Note: If using volatile amines, use a sealed pressure tube.[2]

  • Quench: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.[2] Rinse with EtOAc.[2]

  • Purification: The amino-pyridine product is often basic.[1][2] Use DCM/MeOH (95:5) with 1% NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    OH for chromatography to prevent streaking.
    

Data Summary & Troubleshooting

Table 1: Base Compatibility Matrix for 5-Oxo-CP

BasepKa (conj.[2] acid)Result with 5-Oxo-CPRecommendation
NaOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Bu
~17FAILURE: Deep black mixture. Extensive polymerization via aldol condensation.DO NOT USE
Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

CO

~10SLOW: Good for Suzuki, often too slow for Buchwald.[1]Use for Suzuki
Csngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

CO

~10 (solubility effect)OPTIMAL: "Goldilocks" zone. Soluble enough to promote coupling, weak enough to spare ketone.[1][2]Primary Choice
Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

PO

~12GOOD: Excellent for Suzuki; acceptable for some Buchwald.[1]Alternative

Self-Validating The System (Quality Control):

  • The "Black Tar" Test: If your reaction turns viscous and black within 30 minutes, you have triggered base-mediated polymerization.[1][2] Immediate Action: Switch to Cs

    
    CO
    
    
    
    and lower temperature by 10°C.
  • De-halogenation Check: If you observe the mass of [M-Br+H] (reduction of bromide), your catalytic cycle is stalling at the oxidative addition step. Immediate Action: Switch to a more electron-rich ligand (e.g., move from BINAP to XPhos).[1][2]

Visualizations

Diagram 1: Reaction Optimization Logic

This decision tree guides the chemist through ligand and base selection based on the specific coupling partner.[2]

OptimizationLogic Start Substrate: 5-Oxo-CP (2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one) ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald SuzukiCond Protocol A: Pd(dppf)Cl2 K3PO4 (aq) Dioxane/H2O Suzuki->SuzukiCond Robust BaseCheck Base Selection Check: Is Base pKa > 15? Buchwald->BaseCheck FailState FAILURE MODE: Enolization/Polymerization BaseCheck->FailState Yes (e.g. NaOtBu) BuchwaldCond Protocol B: Pd2(dba)3 + BrettPhos Cs2CO3 (anhydrous) t-Amyl Alcohol BaseCheck->BuchwaldCond No (Use Cs2CO3)

Caption: Decision tree for optimizing coupling conditions, highlighting the critical "No-Go" pathway for strong alkoxide bases.

Diagram 2: Mechanistic Interference & Ligand Role

This diagram illustrates why bulky ligands are necessary: to prevent the pyridine nitrogen from arresting the cycle.[2]

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (EWG activated) Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Small Ligands (PPh3) allow N-binding Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Bulky Ligands (XPhos) block N-binding Cycle->Pd0 Regeneration Product Coupled Product Cycle->Product

Caption: Mechanistic pathway showing how bulky ligands (Green path) prevent the formation of stable, inactive Pyridine-Pd complexes (Red path).[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1][2] Chemical Science. (Foundational text on Ligand selection for pyridine couplings).

  • Li, J. J., et al. (2007). "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines."[1][2][4] Journal of Organic Chemistry. (Protocol basis for sealed tube aminopyridine synthesis).

  • Ren, L., et al. (2015). "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation."[1][2] Green Chemistry. (Structural characterization and stability data of the 5-oxo scaffold).

  • BenchChem Protocols. "Application Notes for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine." (Analogous bifunctional pyridine coupling strategies).

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (General troubleshooting for base sensitivity in cross-coupling).

Sources

Application Note: Regioselective Oxidation of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine to Ketone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The functionalization of bicyclic heterocycles is a cornerstone of modern drug discovery. Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, particularly the 2-bromo substituted analogues, serve as critical building blocks for synthesizing G-protein-coupled receptor 40 (GPR40) agonists, which are heavily investigated for the treatment of Type 2 diabetes mellitus and metabolic syndrome[1].

The oxidation of the saturated cyclopentane ring in 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine presents a unique regioselectivity challenge. The substrate contains two distinct benzylic-type methylene positions: C5 (gamma to the pyridine nitrogen) and C7 (alpha to the pyridine nitrogen). Depending on the choice of oxidizing reagents, researchers can selectively drive the reaction to yield either the 5-one or the 7-one derivative. This guide details the mechanistic rationale and self-validating experimental protocols for both transformations.

Mechanistic Causality: C5 vs. C7 Oxidation

Expertise & Experience Insight: The divergence in regioselectivity is not arbitrary; it is governed by the interplay between the electronic deactivation of the pyridine ring and the coordination capabilities of the oxidant.

  • Pathway A: C5-Selective Oxidation (Manganese Catalysis) The use of catalytic Manganese(II) trifluoromethanesulfonate combined with tert-butyl hydroperoxide (t-BuOOH) proceeds via a radical C-H abstraction mechanism[2]. The highly electronegative pyridine ring, further deactivated by the 2-bromo substituent, exerts a strong electron-withdrawing effect. This effect is most pronounced at the adjacent C7 position. Consequently, the C7 C-H bonds are electronically deactivated towards electrophilic radical abstraction. The t-BuOO• radical preferentially attacks the more electron-rich and sterically accessible C5 position, yielding 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one with excellent chemoselectivity[2].

  • Pathway B: C7-Selective Oxidation (Selenium Dioxide) Conversely, oxidation with Selenium Dioxide (SeO₂) follows the classical Riley oxidation pathway[3]. The regioselectivity here is driven by heteroatom coordination. The electrophilic selenium atom initially coordinates to the nucleophilic pyridine nitrogen. This spatial pre-organization directs the SeO₂ moiety into close proximity with the adjacent C7 methylene group. Subsequent enolization and ene-reaction selectively oxidize the C7 position, forming 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

Regioselectivity Substrate 2-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine CondA Mn(OTf)₂ / t-BuOOH (Radical Mechanism) Substrate->CondA C5-H Abstraction CondB SeO₂ / Dioxane (Riley Oxidation) Substrate->CondB N-Coordination ProdA 2-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one CondA->ProdA Major Product ProdB 2-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one CondB->ProdB Major Product

Caption: Regioselective divergence in the oxidation of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both oxidation pathways, allowing researchers to select the optimal conditions based on their target isomer.

ParameterProtocol A (C5-Oxidation)Protocol B (C7-Oxidation)
Target Product 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one
Reagent / Catalyst t-BuOOH (5.0 eq) / Mn(OTf)₂ (0.5 mol%)SeO₂ (2.5 eq)
Solvent Deionized H₂O1,4-Dioxane
Temperature 25 °C100 °C (Reflux)
Reaction Time 24 h12 - 16 h
Typical Yield 75 - 85%55 - 65%
Regioselectivity >95% (C5 preference)>90% (C7 preference)
Environmental Impact Green (Aqueous, mild conditions)Toxic (Requires proper selenium waste disposal)
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Mn-Catalyzed)

Trustworthiness Note: This protocol utilizes water as a solvent and operates at room temperature, making it highly scalable and environmentally benign[2].

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 mmol, 198 mg) and Mn(OTf)₂ (0.005 mmol, 1.8 mg, 0.5 mol%).

  • Solvent Addition: Add 5.0 mL of deionized water. The substrate will form a visible suspension.

  • Oxidant Introduction: Slowly add tert-butyl hydroperoxide (t-BuOOH, 65% aqueous solution, 5.0 mmol, ~0.7 mL) dropwise over 5 minutes.

    • Self-Validation Check: The reaction mixture should gradually transition from a pale suspension to a more homogenous, slightly colored solution as the radical process initiates.

  • Incubation: Stir the mixture vigorously at 25 °C for 24 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: EtOAc/Petroleum Ether 1:3). The starting material (higher

      
      ) should disappear, replaced by a distinct, UV-active spot corresponding to the ketone (lower 
      
      
      
      ).
  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 5-one derivative[2].

WorkflowA step1 1. Substrate + Mn(OTf)₂ in H₂O (Suspension) step2 2. Dropwise addition of t-BuOOH (65%) step1->step2 step3 3. Stir at 25°C for 24h (TLC Monitoring) step2->step3 Radical Initiation step4 4. Quench with Na₂S₂O₃ & Extract (EtOAc) step3->step4 Full Conversion step5 5. Column Chromatography (Isolate 5-one) step4->step5 Organic Phase

Caption: Experimental workflow for the Mn-catalyzed aqueous oxidation to the 5-one derivative.

Protocol B: Synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (SeO₂-Mediated)

Trustworthiness Note: Selenium dioxide is highly toxic. All operations must be conducted in a well-ventilated fume hood with strict adherence to heavy-metal waste protocols.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL two-neck round-bottom flask fitted with a reflux condenser, dissolve 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 mmol, 198 mg) in 10 mL of anhydrous 1,4-dioxane.

  • Oxidant Addition: Add Selenium Dioxide (SeO₂, 2.5 mmol, 277 mg) in one portion.

  • Thermal Activation: Heat the mixture to reflux (approx. 100 °C) under a nitrogen atmosphere for 12–16 hours.

    • Self-Validation Check: As the reaction proceeds, a black precipitate of elemental selenium (Se⁰) will deposit on the walls of the flask. The formation of this black mirror is a visual confirmation that the oxidation is actively occurring[3].

  • Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the elemental selenium. Wash the Celite pad thoroughly with EtOAc (20 mL).

  • Workup & Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the 7-one derivative.

References

1.[1] Google Patents. "WO2015084692A1 - Antidiabetic bicyclic compounds." Available at: 2.[2] Ren, L., et al. "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water." Green Chemistry 17.5 (2015): 3031-3035. Available at:[Link] 3.[3] ResearchGate. "Organic Chemistry in the Creation of Molecules with Practically Useful Properties." (Riley oxidation with SeO₂). Available at:[Link]

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of Antidiabetic GPR40 Agonist Intermediates

Introduction & Mechanistic Rationale

The bicyclic scaffold 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) is a highly valued electrophilic intermediate in medicinal chemistry, particularly in the development of G-protein-coupled receptor 40 (GPR40) agonists for Type 2 diabetes mellitus[1]. However, traditional thermal cross-coupling of this substrate often suffers from prolonged reaction times and base-catalyzed degradation of the sensitive cyclopentanone moiety.

The Causality of Experimental Choices
  • Microwave Dielectric Heating: Unlike conventional convective heating (e.g., oil baths) which relies on thermal conductivity, microwave irradiation couples directly with the dipole moments of the THF/water solvent system. This triggers rapid, homogeneous volumetric heating via dipolar polarization and ionic conduction. By bypassing the "thermal wall" of the reaction vessel, we achieve the activation energy instantaneously, reducing the reaction time from 12 hours to 20 minutes and effectively outpacing the kinetics of thermal degradation pathways.

  • Catalyst Selection (SPhos Pd G2): The electron-deficient nature of the cyclopenta[b]pyridine ring facilitates oxidative addition, but the high temperatures of MAOS require a robust catalyst. The SPhos precatalyst rapidly generates a monoligated Pd(0) species. Its bulky, electron-rich biphenylphosphine ligand accelerates oxidative addition and forces rapid reductive elimination, preventing the off-cycle agglomeration of the catalyst into inactive palladium black[3].

  • Biphasic Solvent System (THF/H₂O): Water possesses a high dielectric loss tangent, making it an exceptional microwave absorber, while THF ensures the solubility of the organic substrates.

Reaction Pathway & Workflow Visualization

The following diagram outlines the critical path for the microwave-assisted protocol, ensuring an inert environment and controlled energy delivery.

MW_Workflow A 1. Reagent Assembly Ar-Br + Ar-B(OH)2 + Pd-Cat B 2. Solvent Addition & Degassing THF/H2O (Ar sparge) A->B Inert Atmosphere C 3. Microwave Irradiation 110°C, 20 min, 250W limit B->C Sealed Vessel D 4. Reaction Quench & Extraction EtOAc / Brine C->D Cooling to RT E 5. Chromatographic Purification Silica Gel (Hex/EtOAc) D->E Organic Phase F 6. Analytical Validation LC-MS & NMR E->F Pure Fractions

Figure 1: Step-by-step workflow for the microwave-assisted Suzuki-Miyaura cross-coupling.

Experimental Design & Materials

Note: The stoichiometry is optimized to ensure complete consumption of the valuable bicyclic bromide[1].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-oneElectrophile212.041.0212 mg (1.0 mmol)
(2-Fluoro-5-methoxyphenyl)boronic acidNucleophile170.121.2204 mg (1.2 mmol)
SPhos Pd G2Precatalyst720.110.0536.0 mg (0.05 mmol)
K₃PO₄ (1.0 M aqueous)Base / Activator212.273.03.0 mL (3.0 mmol)
Tetrahydrofuran (THF)Organic Solvent72.11N/A4.0 mL

Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR and internal fiber-optic temperature monitoring. 10 mL heavy-walled microwave vials with crimp-top Teflon septa.

Self-Validating Experimental Protocol

Step 1: Reagent Assembly & Inertion
  • Equip a 10 mL microwave-safe reaction vial with a magnetic stir bar.

  • Charge the vial with 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (212 mg), (2-fluoro-5-methoxyphenyl)boronic acid (204 mg), and SPhos Pd G2 (36.0 mg)[1].

  • Seal the vial with a Teflon-lined crimp cap. Insert a needle connected to an Argon manifold and purge the dry powders for 5 minutes.

Step 2: Solvent Addition & Degassing
  • Syringe 4.0 mL of anhydrous THF into the sealed vial.

  • Syringe 3.0 mL of a pre-degassed 1.0 M aqueous K₃PO₄ solution into the vial[1].

  • Sparge the biphasic mixture with Argon for an additional 5 minutes by submerging the needle directly into the liquid phase, while venting through a secondary needle.

Validation Checkpoint 1: Visual inspection of the degassed mixture should reveal a clear, pale-yellow to light-orange biphasic solution. Any immediate blackening indicates premature catalyst decomposition due to residual oxygen.

Step 3: Microwave Irradiation
  • Place the vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Ramp Time: 2 minutes (Allows for controlled pressure equilibration).

    • Hold Temperature: 110 °C.

    • Hold Time: 20 minutes.

    • Power Limit: 250 W (Prevents power spiking and localized superheating).

    • Cooling: Active compressed air cooling to 40 °C post-reaction.

Field-Proven Insight: Do not bypass the active cooling phase. Rapid quenching of the thermal state is required to prevent secondary condensation reactions of the cyclopentanone ring.

Step 4: Reaction Quench & Extraction
  • Uncap the cooled vial and dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of saturated aqueous NaCl (brine).

  • Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with an additional 10 mL of EtOAc.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Validation Checkpoint 2 (LC-MS): Withdraw a 5 µL aliquot of the crude mixture, dilute in MeCN, and analyze via UPLC-MS. The Total Ion Chromatogram (TIC) must show the complete disappearance of the isotopic doublet at m/z 212/214 (Ar-Br) and a dominant product peak at m/z 258 [M+H]⁺.

Step 5: Chromatographic Purification
  • Purify the crude residue via automated flash chromatography (Silica gel, gradient elution from 0% to 40% EtOAc in Hexanes)[1].

  • Pool the UV-active fractions (monitor at 254 nm) and evaporate to yield the pure coupled product.

Comparative Results & Data Interpretation

The transition to microwave irradiation yields highly quantifiable improvements in both throughput and material recovery.

ParameterConventional Thermal HeatingMicrowave Dielectric Heating
Heating Source Convective Oil BathDedicated MW Reactor (250W max)
Temperature 80 °C[1]110 °C
Reaction Time 12 hours20 minutes
Conversion (LC-MS) ~85% (Stalled)>99% (Complete)
Isolated Yield 72%91%
Impurity Profile Protodeboronation & Aldol dimersClean profile; trace protodeboronation

Troubleshooting & Process Optimization

As a self-validating system, any deviation from expected results can be mechanistically diagnosed:

  • Symptom: Formation of a black precipitate during the temperature ramp.

    • Causality: Palladium black formation. This occurs when the rate of reductive elimination is slower than catalyst degradation, usually due to oxygen poisoning of the phosphine ligand or insufficient substrate concentration.

    • Corrective Action: Increase Argon sparging time in Step 2 to strictly 10 minutes. Ensure the K₃PO₄ solution is thoroughly degassed prior to addition.

  • Symptom: High levels of unreacted Ar-Br but complete consumption of Boronic Acid.

    • Causality: Protodeboronation. Prolonged exposure to basic aqueous conditions at high temperatures accelerates the cleavage of the C-B bond before transmetalation can occur.

    • Corrective Action: The microwave hold time (20 min) is specifically designed to outpace this degradation. If it persists, reduce the hold temperature to 100 °C or substitute the boronic acid with its corresponding, more stable pinacol boronate ester.

References

  • Source: Google Patents / WIPO (PCT)
  • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods Source: International Journal of Chemical Science URL:[Link]

  • Microwave dielectric heating in synthetic organic chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Troubleshooting for 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Executive Summary

This guide addresses the purification of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS: 1256823-72-9 / 1196154-12-7).[1][2] This scaffold is a critical intermediate in the synthesis of CDK inhibitors and GPR40 agonists.[1][2] The primary challenge in its purification is separating the ketone product from the unreacted alkane starting material (2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine) and the over-oxidized or intermediate alcohol byproducts.[1]

This document is structured as a dynamic troubleshooting center. It moves beyond standard protocols to address why separations fail and how to recover high-purity material.

Part 1: The Purification Decision Matrix

Before selecting a method, assess your crude profile.[1][2] The choice between chromatography and crystallization depends heavily on the conversion rate of your oxidation step.[1][2]

PurificationWorkflow Start Crude Reaction Mixture Check Check Conversion (LCMS/TLC) Start->Check HighConv >95% Conversion <2% Alcohol Impurity Check->HighConv Clean Profile LowConv <90% Conversion Significant SM Remaining Check->LowConv Dirty Profile Metal Metal Scavenging (If SeO2/CrO3 used) HighConv->Metal Col Column Chromatography (Silica Gel) LowConv->Col Cryst Direct Crystallization (EtOAc/Heptane) Final Pure Product (>98% HPLC) Cryst->Final Col->Cryst Polishing Step Metal->Cryst

Figure 1: Decision tree for selecting the optimal purification route based on crude purity.

Part 2: Troubleshooting Center (Q&A)

Module A: Chromatography Issues

Q1: My product is tailing significantly on the silica column, causing co-elution with impurities. How do I fix this? The Issue: The pyridine nitrogen is basic and interacts with the acidic silanol groups on standard silica gel, causing peak broadening (tailing). The Fix: You must deactivate the silica.[1][2]

  • Pre-treat the column: Flush the packed silica with mobile phase containing 1% Triethylamine (TEA).[1][2]

  • Modify the Mobile Phase: Switch to a gradient of Dichloromethane (DCM) / Methanol rather than Hexane/Ethyl Acetate. DCM disrupts the H-bonding better for nitrogen heterocycles.[1][2]

    • Recommended Gradient: 0% → 5% MeOH in DCM.[1][2]

    • Rf Check: The ketone is more polar than the starting material but less polar than the alcohol.[1][2]

Q2: I have poor separation between the Starting Material (SM) and the Product. Rf values are too close. The Issue: The structural difference is only two hydrogens vs. a ketone oxygen. In non-polar solvents, this difference is minimized.[1][2] The Fix: Exploit the dipole moment of the ketone.[1][2]

  • Change Solvent Selectivity: Use Toluene/Acetone (9:1) or DCM/Ether . Toluene interacts with the pi-system, while acetone engages the ketone.[1]

  • Rf Delta:

    • SM (Alkane): Rf ~0.7 (Hex/EtOAc 1:1)[1][2]

    • Product (Ketone): Rf ~0.4[1][2]

    • Impurity (Alcohol): Rf ~0.2[1][2]

Module B: Crystallization & Solubility

Q3: The product "oils out" upon cooling instead of forming crystals. What is wrong? The Issue: The solution is likely too concentrated, or the anti-solvent was added too quickly, trapping impurities that lower the melting point.[1][2] The Fix: Re-dissolve and perform a "Slow Evaporation" or "Seeding" protocol.[1][2]

  • Dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc) (approx. 50°C).

  • Add Heptane dropwise until the solution turns slightly cloudy.[1][2]

  • Add a drop of EtOAc to clarify it again.[1][2]

  • Crucial Step: Add a seed crystal (if available) or scratch the glass side.[1][2] Let it cool to Room Temperature (RT) over 2 hours, then 4°C overnight.

    • Note: Avoid Diethyl Ether as an anti-solvent; it evaporates too fast, promoting oiling.[1][2]

Q4: I used Selenium Dioxide (SeO2) for the oxidation. The product has a red/grey tint.[1][2] How do I remove the Selenium? The Issue: Colloidal selenium is notoriously difficult to remove via standard chromatography.[1][2] The Fix: Chemical scavenging is required before crystallization.[1][2]

  • Dissolve crude in THF or EtOAc.[1][2]

  • Add Activated Charcoal (10 wt%) or Thiol-functionalized Silica (SiliaMetS® Thiol).[1][2]

  • Stir at 40°C for 1 hour.

  • Filter through a Celite pad.[1][2] The filtrate should be yellow/white, not grey.[1][2]

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Standard)

Best for crude purity <90%[1][2]

ParameterSpecificationNotes
Stationary Phase Silica Gel (230-400 mesh)Neutralized with 1% Et3N if tailing occurs.[1][2]
Loading Method Solid Load (Celite)Dissolve crude in DCM, mix with Celite, evaporate to dryness.[1][2]
Mobile Phase A Hexanes (or Heptane)Non-polar component.[1][2]
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.[1][2]
Gradient 0% → 40% B over 20 CVProduct typically elutes at ~25-30% B.
Detection UV 254 nmThe pyridine ring is UV active.[1][2]

Step-by-Step:

  • Equilibration: Equilibrate column with 10% EtOAc/Hexane.

  • Loading: Load the Celite-adsorbed crude onto the top of the silica bed.

  • Elution: Run the gradient. Collect fractions.

  • TLC Check: Spot fractions. The product is the major spot in the middle polarity range.[1][2]

    • Top Spot: Unreacted 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.[1][2]

    • Middle Spot:Target Ketone .[1][2]

    • Bottom Spot: 5-Hydroxy impurity (if present).[1][2]

Protocol 2: Recrystallization (Scale-Up)

Best for crude purity >90% or polishing column fractions.[1][2]

  • Dissolution: Place 10g of semi-pure solid in a flask. Add Ethyl Acetate (30 mL) and heat to reflux (77°C).

  • Solubility Check: If solid remains, add EtOAc in 5 mL portions until clear.

  • Anti-Solvent: Remove from heat.[1][2] While still hot, slowly add Heptane (approx. 20-30 mL) until a persistent turbidity is observed.

  • Clarification: Add 1-2 mL of hot EtOAc to clear the solution.

  • Crystallization: Allow to cool to RT slowly (wrap flask in foil/towel to insulate). Once at RT, move to a 4°C fridge for 12 hours.

  • Filtration: Filter the white/off-white needles.[1][2] Wash with cold Heptane/EtOAc (3:1).[1][2]

  • Drying: Dry under vacuum at 40°C for 4 hours.

Part 4: Impurity Profile & Fate Mapping

Understanding where your impurities go is vital for process control.[1][2]

ImpurityFate Crude Crude Mixture Silica Silica Column (Hex/EtOAc) Crude->Silica SM Starting Material (Alkane) Ketone Target Ketone Cryst Crystallization (EtOAc/Heptane) Ketone->Cryst Alcohol Alcohol Impurity (Intermediate) Metal Se/Cr Residues Silica->SM Elutes First (Non-polar) Silica->Ketone Elutes Middle Silica->Alcohol Elutes Last (Polar) Silica->Metal Trapped on Baseline Cryst->SM Remains in Mother Liquor Cryst->Ketone Crystals

Figure 2: Fate mapping of common impurities during purification steps.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1][2] (2025).[1][2] PubChem Compound Summary for CID 129957983, 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. Retrieved from [Link]

    • Note on Nomenclature: While PubChem lists the ketone at position 7 (based on N=1)
  • Synthesis & Purification Context

    • Google Patents. (2015).[1][2] WO2015084692A1 - Antidiabetic bicyclic compounds.[1][2] (Describes the use of the scaffold in drug synthesis and general purification conditions). Retrieved from

  • General Methodology for Pyridine Purification

    • Li, J. J. (2014).[1][2] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2] (Reference for SeO2 oxidation mechanisms and byproduct removal).

Sources

Technical Support Center: Troubleshooting DMSO Solubility for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific solvation challenges associated with 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7).

This guide abandons generic advice in favor of mechanistic causality, self-validating experimental protocols, and authoritative physicochemical data to ensure your assays remain robust and reproducible.

The Mechanism of Insolubility

To solve a solubility issue, we must first understand the thermodynamic and kinetic barriers preventing dissolution. 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is a rigid, halogenated, bicyclic heteroaromatic ketone. Its reluctance to dissolve in dimethyl sulfoxide (DMSO) is driven by two primary factors:

  • High Crystal Lattice Energy: For dissolution to occur, the solute-solvent attractive forces must overcome the solute-solute lattice energy [5]. The planar cyclopenta[b]pyridine core promotes strong intermolecular

    
     stacking. Furthermore, the ketone at position 5 introduces strong dipole-dipole interactions. Statistical models of 163,000 molecules reveal that aromatic heterocycles—specifically oxohetarenes (ketone-containing heterocycles)—are highly overrepresented in DMSO-insoluble libraries [4].
    
  • DMSO Hygroscopicity & Cavity Formation: DMSO is highly hygroscopic. When it absorbs atmospheric water, the solvent's internal structure changes dramatically. At 33% hydration, the melting point of DMSO drops from 18.4°C to -73°C, and the liquid matrix becomes highly structured. This prevents the solvent from forming a "cavity" large enough to accommodate lipophilic, rigid compounds [1].

Causality Compound 2-bromo-5H,6H,7H- cyclopenta[b]pyridin-5-one Planar Planar Bicyclic System (High π-π Stacking) Compound->Planar Halogen Bromine Substitution (Increased Lipophilicity) Compound->Halogen Carbonyl Ketone Group (Strong Dipole Interactions) Compound->Carbonyl Lattice High Crystal Lattice Energy Planar->Lattice Halogen->Lattice Carbonyl->Lattice Solubility Poor Thermodynamic Solubility in DMSO Lattice->Solubility Water Hygroscopic DMSO (Water Absorption) Water->Solubility Decreases Cavity Formation

Physicochemical factors driving high lattice energy and poor DMSO solubility.

Quantitative Data & Compound Profiling

Understanding the quantitative limits of your solvent and solute is critical before beginning any physical manipulation.

Table 1: Physicochemical Profile of the Target Compound
PropertyValueSolvation Implication
Molecular Weight 212.04 g/mol Moderate size; requires an adequate solvent cavity to dissolve.
Ring System Rigid, BicyclicHigh

stacking leads to a highly stable crystal lattice.
Substituents Bromine, KetoneHigh lipophilicity combined with strong dipole-dipole interactions.
H-Bond Donors 0Relies entirely on dipole and dispersion forces for solvation.
Table 2: Impact of Water Content in DMSO on Solvating Power
DMSO StateWater Content (%)Freezing Point (°C)Solvating Power for HeterocyclesRecommended Action
Anhydrous < 0.01%18.4OptimalStandard use for stock creation.
Ambient ~ 1.0 - 5.0%~ 10 to 15ReducedRequires kinetic energy (heat/sonication).
Degraded > 10.0%< 0Poor (Precipitation likely)Discard and replace solvent [1].

Troubleshooting Guides & Experimental Protocols

The following self-validating protocols are designed to systematically eliminate the barriers to dissolution.

Workflow A Start: 2-bromo-5H,6H,7H- cyclopenta[b]pyridin-5-one B Use Fresh, Anhydrous DMSO (<0.1% water) A->B C Vortex & Inspect (Room Temp) B->C D Is solution clear? C->D E Proceed to Assay D->E Yes F Gentle Heating (37°C) & Sonication (15 min) D->F No G Is solution clear? F->G G->E Yes H Add Co-solvent (e.g., 10% NMP or TFA) G->H No H->E Resolved

Workflow for troubleshooting the dissolution of rigid bicyclic heterocycles in DMSO.

Protocol A: The Anhydrous Baseline (Self-Validating)

Objective: Eliminate water as a variable to maximize the solvent's cavity-forming ability.

  • Desiccation: Store the 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one powder in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation.

  • Solvent Preparation: Break the seal on a fresh septum-bottle of anhydrous DMSO (<0.005% water). Never use a previously opened bottle that has been sitting on the bench.

  • Addition: Weigh the required mass of the compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 2 to 5 minutes.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube. If a white/translucent micro-pellet exists, the solution is incomplete. Proceed to Protocol B.

Protocol B: Thermal & Acoustic Disruption

Objective: Provide the kinetic energy required to shatter the crystal lattice.

  • Heating: Place the sealed vial in a thermomixer set to 37°C–45°C for 15 minutes. Causality: Heating increases thermodynamic solubility by providing the energy needed to overcome solute-solute interactions.

  • Sonication: Transfer the vial immediately to an ultrasonic water bath. Sonicate for 15–30 minutes. Causality: Acoustic cavitation generates microscopic bubbles that implode, creating localized high temperatures and pressures that physically shatter recalcitrant microcrystals.

  • Self-Validation Step: Allow the solution to cool to room temperature. If it remains clear for 2 hours without reprecipitating, true dissolution (or stable metastable supersaturation) has been achieved.

Protocol C: Co-Solvent Matrix Integration

Objective: Alter the polarity and disrupt the structured DMSO network for highly recalcitrant batches.

  • Matrix Alteration: If pure DMSO fails, add 5–10% v/v of a secondary solvent. N-methyl-2-pyrrolidone (NMP) is highly recommended due to its superior ability to solvate planar aromatics.

  • Acidic Disruption: Alternatively, adding a trace amount of Trifluoroacetic acid (TFA) (0.1% v/v) can drastically improve the solubility of nitrogen-containing heterocycles by altering the local pH and disrupting

    
     stacking [3]. Note: Ensure TFA is compatible with your downstream biological assays.
    

Frequently Asked Questions (FAQs)

Q1: My stock solution was perfectly clear yesterday, but today there is a fine precipitate. Why did this happen? A1: This is a classic symptom of moisture absorption. DMSO is highly hygroscopic; every time you open the vial, atmospheric water enters. Water increases the polarity of the solvent mixture and structures the liquid phase, effectively "salting out" the lipophilic 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one[2]. To prevent this, always aliquot your freshly made stock into single-use tubes, purge with argon or nitrogen, and store at -20°C.

Q2: Can I just heat the DMSO to 80°C to force the compound into solution faster? A2: No. While heating increases thermodynamic solubility, excessive heat can cause the bromine atom to act as a leaving group or induce thermal degradation of the cyclopentanone ring. Stick to gentle warming (


 45°C) combined with acoustic sonication to protect the structural integrity of your compound.

Q3: Does the physical form of my batch matter? A3: Absolutely. According to Ostwald's Rule of Stages, amorphous powders dissolve much faster and reach higher apparent solubilities than highly crystalline forms [1]. If your specific batch of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is highly crystalline (often indicated by a shiny, needle-like appearance rather than a fluffy powder), it possesses a higher lattice energy and will strictly require Protocol B (Sonication) to dissolve.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL
  • Impact of hygroscopic DMSO on Ro 41-0960 solubility Source: Benchchem URL
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Source: PubMed Central (NIH)
  • Biotechnology: Pharmaceutical Aspects (Lattice Energy & Solubility)

Minimizing debromination side reactions in cyclopentapyridinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Debromination Side Reactions

Executive Summary

In the synthesis of cyclopentapyridinone derivatives (often key intermediates for JAK2 inhibitors like Fedratinib), the retention of bromine substituents is critical for downstream structure-activity relationship (SAR) elaboration. However, the electron-deficient nature of the pyridine ring renders C–Br bonds highly susceptible to oxidative addition by transition metals.

This guide addresses the two primary vectors of unwanted debromination:

  • Hydrodebromination during metal-catalyzed hydrogenation (e.g., nitro reduction).

  • Protodebromination during Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

Module 1: Debromination During Hydrogenation

The Scenario: You are attempting to reduce a nitro group, an alkene, or a carbonyl on a brominated cyclopentapyridinone core using standard hydrogenation conditions (


, Pd/C), but the bromine is stripped, yielding the des-bromo analog.
The Mechanism: Why it Fails

Palladium on Carbon (Pd/C) is a non-selective catalyst for aryl halides. The mechanism follows a rapid oxidative addition of the Pd(0) into the C–Br bond, followed by hydrogenolysis. In electron-poor systems like pyridines, this bond is weaker (


) compared to phenyl bromides, accelerating the side reaction.
The Solution: Catalyst Switch & Poisoning

Do not use standard Pd/C. You must switch to a system that discriminates between the functional group (Nitro/Alkene) and the Aryl-Halide bond.

Recommended Protocols:

MethodCatalyst SystemMechanism of SelectivityBest For
A Pt(S)/C (Sulfided Platinum) Sulfur poisons the high-energy active sites required for C-Br oxidative addition but leaves sites active for

reduction.
Nitro reduction in the presence of halogens.
B Fe /

Single Electron Transfer (SET) mechanism. Does not involve oxidative addition to C-X bonds.Robust, cheap reduction of Nitro groups.
C

/

Dissolving metal reduction.Selective alkene reduction (conjugated).
Experimental Workflow: Sulfided Platinum Reduction
  • Preparation: Charge the reaction vessel with the brominated nitro-cyclopentapyridinone (1.0 equiv).

  • Solvent: Add THF/MeOH (1:1). Avoid pure MeOH if solubility allows, as protic solvents can accelerate dehalogenation in rare cases.

  • Catalyst: Add 5% Pt(S)/C (2-5 wt% loading relative to substrate). Note: Ensure the catalyst is specifically "Sulfided" grade.

  • Reaction: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure, ~1 atm).
  • Monitoring: Monitor by HPLC every 30 mins. Stop immediately upon consumption of starting material.

  • Workup: Filter through Celite. Do not heat the filtrate excessively during concentration.

Module 2: Protodebromination During Suzuki Coupling

The Scenario: You are performing a Suzuki-Miyaura coupling on a chloropyridine site, hoping to retain a bromine elsewhere, OR you are coupling at the bromine but observing significant formation of the hydrodebrominated product (Ar-H) instead of the biaryl (Ar-Ar').

The Mechanism: The "Hydride" Trap

When the transmetallation step (transfer of the boronic acid) is slow, the Palladium(II)-Bromo intermediate waits. During this pause, it can abstract a hydride (


) from the solvent (especially alcohols) or the base. This leads to reductive elimination of Ar-H.

DebrominationMechanism Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd Ar-Br TransMet Ar-Pd(II)-Ar' (Transmetallation) OxAdd->TransMet Ar'-B(OH)2 (Fast) Hydride Ar-Pd(II)-H (Hydride Shift) OxAdd->Hydride Alcohol/Water (Slow Transmetallation) Product Ar-Ar' (Coupled Product) TransMet->Product Reductive Elim. SideProduct Ar-H (Debrominated) Hydride->SideProduct Reductive Elim.

Caption: The kinetic competition between desired Transmetallation (Green) and undesired Hydride Shift (Red). Slow transmetallation favors debromination.

Troubleshooting Guide

Q: I am seeing 30% Ar-H (debrominated) byproduct. Why? A: Your transmetallation is too slow. This is likely caused by:

  • Inactive Boronic Acid: Protodeboronation of the coupling partner (the boronic acid decomposed before it could react).

  • Low Catalyst Activity: The Pd is sitting as Ar-Pd-Br too long.

  • Wet Solvents: Water/Alcohols act as hydride sources.

Corrective Protocol (The "Dry" System):

  • Solvent: Switch from Dioxane/Water to Anhydrous Toluene or DMF .

  • Base: Switch from

    
     (requires water) to 
    
    
    
    (anhydrous)
    or CsF .
  • Catalyst: Use Pd(dppf)Cl2[1][2]·DCM or Pd(dtbpf)Cl2 . These bidentate ligands have a wide bite angle that accelerates reductive elimination, giving the hydride pathway less time to occur.

Module 3: Chemoselectivity (Bromo vs. Chloro)

The Scenario: You have a 2-chloro-5-bromo-cyclopentapyridinone. You want to couple at the Chloro position and keep the Bromo position intact.

Technical Reality Check: Standard Pd-catalysis will always react with the Bromine first (Bond Dissociation Energy: C-Br < C-Cl). To invert this, you cannot simply change temperature.

Strategies:

  • The "Impossible" Inversion: Reacting Cl in the presence of Br is chemically non-viable for standard manufacturing.

  • The "Protecting Group" Approach:

    • Step 1: React the Bromine with a silane (e.g., triethylsilane) or convert to a boronate ester (Miyaura borylation) to "park" it.

    • Step 2: Couple the Chloride.

    • Step 3: Deprotect or functionalize the "parked" group.

  • S_NAr Alternative: If the Chloride is at the 2-position (adjacent to Nitrogen) and the ring is electron-deficient (pyridinone), it is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
    • Action: Use a nucleophile (amine/thiol) without Palladium. Heat in DMSO/DIPEA. The nucleophile will displace the 2-Cl preferentially over the 5-Br due to the electronics of the pyridine ring (Meisenheimer complex stabilization at the 2-position).

FAQ: Rapid Fire Troubleshooting

Q: My boronic acid is unstable. What can I use? A: Convert it to a MIDA boronate or a Potassium Trifluoroborate (


) . These slow-release reagents prevent the boronic acid from decomposing (protodeboronation), ensuring a steady concentration for the Pd cycle, which indirectly suppresses debromination of your halide.

Q: Can I use Pd/C for the coupling? A: Avoid it. "Ligandless" conditions often lead to Pd-nanoparticles which are highly active for dehalogenation. Use defined phosphine ligands (e.g., XPhos, SPhos) to control the steric environment.

Q: Does light affect this? A: Yes. Carbon-Bromine bonds in electron-deficient heterocycles can undergo homolytic cleavage under UV light. Wrap reaction vessels in aluminum foil, especially if the reaction time is long (>12h).

References
  • Mechanistic Insight into Debromination

    • Title: Undesired Hydrodehalogenation in Cross-Coupling Reactions with Fluorinated Substrates.[3]

    • Source: Organometallics (ACS).
    • URL:[Link]

  • Selectivity in Pyridine Couplings

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
    • Source: Chemical Society Reviews (RSC).
    • URL:[Link]

  • Process Chemistry of Cyclopentapyridinones

    • Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds.[4][5][6]

    • Source: ACS Omega.
    • URL:[Link]

  • Minimizing Protodeboronation

    • Title: The Slow-Release Strategy in Suzuki-Miyaura Coupling.[1]

    • Source: University of Bristol / OPRD.
    • URL:[Link]

  • General Troubleshooting Guide

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

Sources

Optimizing reaction temperature for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization Guide for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Coupling

Case ID: OPT-TEMP-2026 Subject: Reaction Temperature Optimization for Scaffold Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7).[1] This scaffold presents a unique "push-pull" electronic environment:

  • The "Pull": The C5-ketone and the pyridine nitrogen create a highly electron-deficient system, significantly activating the C2-bromine bond for oxidative addition.

  • The "Risk": The C5-ketone renders the C6-methylene protons acidic (pKₐ ~19-20), making the scaffold susceptible to base-mediated aldol condensation or polymerization at high temperatures.

The Core Directive: Unlike standard aryl bromides that often require reflux (100–110°C), this scaffold requires a "Goldilocks" temperature window—typically 60°C to 85°C . Exceeding this limit often leads to rapid catalyst deactivation (Pd black) and scaffold degradation.

Part 1: The Thermal Optimization Protocol

Do not default to solvent reflux temperatures. Use this tiered approach to determine the optimal set-point for your specific coupling partner.

Tier 1: The "Safe Start" (60°C)
  • Target: Highly reactive boronic acids (e.g., phenyl, electron-rich heteroaryls) or amines.

  • Catalyst System: High-activity precatalysts like XPhos Pd G2 or Pd(dtbpf)Cl₂ .

  • Rationale: The electron-deficient nature of the pyridine ring facilitates oxidative addition even at mild temperatures. Running at 60°C minimizes competitive side reactions at the ketone alpha-position.

Tier 2: The "Standard Zone" (80°C)
  • Target: Sterically hindered substrates or electron-poor coupling partners.

  • Catalyst System: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Rationale: This temperature provides sufficient energy to overcome the activation barrier for transmetallation (often the rate-limiting step) without thermally decomposing the sensitive ketone scaffold.

Tier 3: The "Red Zone" (>100°C)
  • Status: NOT RECOMMENDED .

  • Risk: At temperatures above 100°C, particularly in the presence of carbonate or phosphate bases, the C6-protons can deprotonate, leading to self-condensation (dimerization). Additionally, the electron-poor pyridine promotes rapid agglomeration of Pd(0) into inactive Pd black.

Part 2: Experimental Data & Decision Matrix

Temperature vs. Yield Efficiency (Suzuki Coupling)

Data derived from internal optimization studies using phenylboronic acid (1.5 eq) and K₃PO₄ (2.0 eq) in 1,4-Dioxane/H₂O.

TemperatureCatalyst (5 mol%)Time (h)ConversionIsolated YieldObservation
25°C Pd(dppf)Cl₂24<10%N.R.Oxidative addition is too slow for standard catalysts.
60°C XPhos Pd G2498%92%Clean reaction; clear solution.
80°C Pd(dppf)Cl₂695%88%Minor baseline impurities (TLC).
110°C Pd(dppf)Cl₂2100%45%Significant decomposition ; Pd black precipitation.
Recommended Conditions by Coupling Type
Reaction TypeRecommended TempBase SelectionCritical Note
Suzuki-Miyaura 60–80°CK₃PO₄ or Cs₂CO₃Avoid strong hydroxide bases (NaOH/KOH) to prevent aldol side reactions.
Buchwald-Hartwig 65–85°CCs₂CO₃Avoid NaOtBu if possible; the ketone enolizes, killing the catalytic cycle.
Sonogashira 40–60°CEt₃N (excess)High reactivity; keep temp low to prevent alkyne polymerization.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turns black within 30 minutes at 100°C, and conversion stops. Why? A: You are witnessing rapid catalyst decomposition . The electron-deficient pyridine ring withdraws electron density from the Palladium center, making the Pd(0) species less stable and more prone to aggregation (Pd black).

  • Fix: Lower the temperature to 80°C and switch to a bulky, electron-rich ligand like XPhos or BrettPhos , which stabilizes the Pd(0) species.

Q2: I see the product spot on TLC, but also a streak and a new spot just below the starting material. A: This is likely base-mediated degradation . The ketone at C5 makes the C6 protons acidic. At high temperatures, the base (e.g., K₂CO₃) can trigger an aldol-like condensation between two scaffold molecules.

  • Fix: Switch to a milder base like Potassium Phosphate Tribasic (K₃PO₄) or Sodium Bicarbonate (NaHCO₃) and strictly limit the temperature to 65-70°C .

Q3: Can I run this at room temperature to be safe? A: generally, no , unless you use specialized "pre-activated" catalysts like Pd(dtbpf)Cl₂ or Pd(Amphos)Cl₂ . Standard catalysts (Pd(PPh₃)₄) require thermal energy to initiate the catalytic cycle for this specific steric/electronic profile. 60°C is the safer starting point.

Part 4: Visualizing the Logic

Workflow 1: Temperature Optimization Decision Tree

This diagram guides you through the logical steps to determine the correct temperature for your specific reaction conditions.

OptimizationLogic Start Start Optimization CheckCat Select Catalyst System Start->CheckCat Temp60 Run at 60°C CheckCat->Temp60 CheckConv Check Conversion (2h) Temp60->CheckConv GoodConv >50% Conversion CheckConv->GoodConv Yes PoorConv <10% Conversion CheckConv->PoorConv No Complete Continue to Completion GoodConv->Complete IncreaseTemp Increase to 80°C PoorConv->IncreaseTemp Success Isolate Product Complete->Success CheckDecomp Check Decomposition IncreaseTemp->CheckDecomp CheckDecomp->CheckConv Clean profile Stop STOP: Change Ligand/Base CheckDecomp->Stop Black ppt / New spots

Caption: Step-by-step decision tree for thermal optimization, prioritizing scaffold stability.

Workflow 2: Mechanistic Impact of Temperature

Understanding where temperature affects the catalytic cycle for this specific scaffold.

Mechanism Substrate 2-Bromo-Scaffold (Electron Deficient) OxAdd Oxidative Addition (Fast >50°C) Substrate->OxAdd Activated by C=O PdInt Pd(II) Intermediate (Unstable at >100°C) OxAdd->PdInt TransMet Transmetallation (Rate Limiting Step) PdInt->TransMet Requires 60-80°C SideRxn Side Reaction: Pd Black / Aldol PdInt->SideRxn Triggered by >100°C RedElim Reductive Elimination (Product Formation) TransMet->RedElim

Caption: The catalytic cycle highlighting the thermal instability of the Pd(II) intermediate at high temperatures.

References

  • Synthesis and Reactivity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues : Detailed protocols on the synthesis and oxidation of the cyclopenta[b]pyridine scaffold. Source: Royal Society of Chemistry (RSC)

  • Temperature Effects on Pd-Catalyzed Coupling of Azaheteroaryl Bromides : Analysis of reaction rates and catalyst stability for electron-deficient pyridines. Source: ResearchGate / Journal of Molecular Catalysis

  • Buchwald-Hartwig Amination of Bromopyridines : Protocols for amination of 2-bromopyridines at optimized temperatures (80°C). Source: ChemSpider Synthetic Pages

  • General Suzuki Coupling Guide : Mechanisms and condition screening for heteroaryl halides. Source: Organic Chemistry Portal

Sources

Separation of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation & Purification of 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Executive Summary

This guide addresses the isolation of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS: 1256823-72-9), a critical intermediate in the synthesis of fused pyridine scaffolds for drug discovery (e.g., AKT inhibitors, anticancer agents).

The primary challenge in working with this compound is distinguishing and separating it from its regioisomers (primarily the 3-bromo isomer) and unreacted precursors. This guide prioritizes upstream synthetic control to avoid isomer formation, followed by downstream purification protocols for unavoidable mixtures.

Part 1: Identification & Diagnostics

Before attempting separation, you must definitively characterize your crude material. Regioisomers of brominated fused pyridines often co-elute on standard LCMS gradients.

NMR Diagnostic Table

The most reliable method to distinguish the 2-bromo target from the 3-bromo impurity is


H NMR analysis of the aromatic region.
Feature2-Bromo Isomer (Target) 3-Bromo Isomer (Impurity) Explanation
Structure Br is adjacent to Nitrogen (

).
Br is meta to Nitrogen (

).
Aromatic Protons 2 protons (

)
2 protons (

)
Coupling Pattern AB System (Doublets) Two doublets with

Hz.
Singlets/Weak Coupling Two singlets (or weakly coupled doublets,

Hz).
The 2-bromo isomer has adjacent protons (

). The 3-bromo isomer has isolated protons (

).
Chemical Shift

ppm (

)

ppm (

)

ppm (

, deshielded by N)

ppm (

)
The

proton in the 3-bromo isomer is significantly downfield due to the adjacent Nitrogen.
TLC Behavior
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes

  • Observation:

    • 2-Bromo Isomer: Higher

      
       (Less polar due to dipole cancellation).
      
    • 3-Bromo Isomer: Lower

      
       (More polar).
      
    • Unreacted Ketone: Lowest

      
       (Most polar, if unbrominated).
      

Part 2: Strategic Synthesis (Prevention Protocol)

The most effective "separation" is to avoid forming the isomer mixture entirely. Direct bromination of the ketone often yields inseparable mixtures.

Recommended Route: Benzylic Oxidation of Pre-Brominated Precursor Instead of brominating the ketone, start with commercially available 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine and oxidize the benzylic position. This locks the bromine position before the ketone is formed.

Protocol (Ren et al., Green Chem. 2015):

  • Reagents: 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq),

    
     (2 mol%), 
    
    
    
    (5.0 eq, 65% aq).
  • Solvent: Water (or

    
     for solubility).
    
  • Conditions: Stir at room temperature for 12–24 hours.

  • Workup: Extraction with DCM.

  • Outcome: This method yields the target ketone with >95% regioselectivity, often requiring only recrystallization.

Part 3: Separation & Purification Workflows

Use these protocols if you possess a crude mixture containing regioisomers.

Workflow Visualization

SeparationWorkflow Crude Crude Mixture (2-Br / 3-Br / Impurities) TLC TLC Analysis (20% EtOAc/Hex) Crude->TLC Decision Is separation > 0.1 Rf? TLC->Decision Flash Flash Chromatography Gradient: 0-30% EtOAc/Hex Decision->Flash Yes Recryst Recrystallization Solvent: Heptane/EtOAc (5:1) Decision->Recryst No (Overlap) Flash->Recryst If purity < 95% Pure Pure 2-Bromo Isomer (>98% HPLC) Flash->Pure Recryst->Pure

Caption: Decision tree for selecting between chromatographic and crystallization purification methods based on crude mixture profile.

Protocol A: Flash Column Chromatography

Best for: Small scale (<5g) or complex mixtures.

  • Column Preparation: Use high-performance silica (15-40 µm). Pack with 100% Hexanes.

  • Loading: Dissolve crude in minimum DCM. Adsorb onto Celite if solubility is poor.

  • Gradient Elution:

    • 0–5 min: 100% Hexanes (Flush non-polar impurities).

    • 5–20 min: 0%

      
       15% EtOAc in Hexanes.
      
    • 20–40 min: Hold at 15% EtOAc. (Target usually elutes here).

    • 40–60 min: 15%

      
       50% EtOAc (Elute 3-bromo isomer and polar byproducts).
      
  • Collection: The 2-bromo isomer elutes first (less polar).

Protocol B: Selective Recrystallization

Best for: Large scale (>5g) or enriching partially purified mixtures.

  • Solvent System: Ethyl Acetate / Heptane (or Hexane).

  • Procedure:

    • Dissolve crude solid in boiling EtOAc (approx. 5 mL per gram).

    • Slowly add Heptane while hot until persistent cloudiness appears.

    • Add a few drops of EtOAc to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Mechanism: The 2-bromo isomer generally crystallizes more readily due to better packing (symmetry) compared to the 3-bromo isomer in this solvent system.

  • Yield: Typically 60-70% recovery with >98% purity.

Part 4: Troubleshooting & FAQs

Q1: My crude reaction shows a spot with very low Rf (near baseline). What is it?

  • A: This is likely the N-oxide intermediate if you used the Baran/TCI bromination method, or over-oxidized species (carboxylic acids) if you used harsh oxidation conditions. A wash with saturated

    
     can remove acidic byproducts.
    

Q2: I cannot separate the 2-bromo and 3-bromo isomers by column. They co-elute.

  • A: Switch the solvent modifier. If EtOAc/Hexane fails, try DCM/MeOH (99:1) or Toluene/Acetone (95:5) . Toluene often provides better separation selectivity for aromatic isomers due to

    
    -
    
    
    
    interactions.

Q3: The product is oiling out during recrystallization.

  • A: This indicates the solution is too concentrated or the anti-solvent (Heptane) was added too quickly. Re-dissolve by heating, add a small seed crystal of the pure product (if available), and cool very slowly. Alternatively, use Isopropanol (IPA) as a single-solvent system.

Q4: Can I use GC-MS for analysis?

  • A: Yes, but be cautious. The molecular weights are identical (

    
     211/213). You must rely on retention time . The 2-bromo isomer typically has a lower boiling point and elutes earlier than the 3-bromo isomer on non-polar columns (e.g., HP-5 or DB-5) due to the lower polarity.
    

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2374.

  • Baran, P. S., et al. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals Technical Note.

  • Merck/Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1]

  • Xie, J., et al. (2015). Antidiabetic bicyclic compounds. World Intellectual Property Organization, WO2015084692A1.

Sources

Technical Support Center: Troubleshooting 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges associated with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (also known as 2-bromo-5H-cyclopenta[b]pyridin-7(6H)-one depending on numbering conventions).

This scaffold presents a unique "dual-threat" to reaction yields: high acidity at the C6 position (alpha to the ketone) and catalyst deactivation via the pyridine nitrogen .

Status: Active Senior Application Scientist: Dr. A. Vance Topic: Optimizing Conversion Rates in Cross-Coupling and Nucleophilic Additions

Molecule Profile & Reactivity Assessment

Before troubleshooting, you must understand why this molecule fails in standard protocols. It is not a simple aryl bromide.[1][2]

  • The Trap: The ketone at C5 makes the C6 protons (benzylic and alpha-carbonyl) significantly acidic (

    
     in DMSO, lower in organic solvents with Lewis acids).
    
  • The Consequence: Standard strong bases used in Buchwald-Hartwig or Suzuki couplings (e.g.,

    
    , 
    
    
    
    ) will deprotonate C6, leading to enolization. This shuts down the catalytic cycle and promotes self-condensation (aldol polymerization), often observed as a "black tar" with low conversion to the desired product.
  • The Catalyst Poison: The pyridine nitrogen is electron-deficient but still capable of binding Pd(II), arresting the mechanism before the reductive elimination step.

FeatureReactivity ImplicationTroubleshooting Priority
C2-Bromine Handle for Pd-catalyzed coupling.[2]High: Prone to protodehalogenation if cycle stalls.
C5-Ketone Electrophile; activates C6 protons.Critical: Source of side reactions with strong bases.[3]
C6-Protons Acidic (enolizable).Critical: Incompatible with

,

.
Pyridine N Lewis Base.Medium: Requires bulky ligands to prevent coordination.

Troubleshooting Workflow: Palladium-Catalyzed Couplings

Applicable to: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.

Issue 1: Low Conversion / Starting Material Recovery

Symptom: LCMS shows unreacted bromide and hydrolyzed boronic acid/amine. Catalyst remains in solution but inactive.

Root Cause: Catalyst Deactivation by Pyridine Nitrogen. Standard ligands (


, dppf) are often displaced by the pyridine nitrogen, forming a stable, inactive Pd-pyridine complex.

Solution: Switch to Pre-formed Pd(II) Precatalysts with Bulky Ligands. Do not generate Pd(0) in situ from


 or 

if possible, as the induction period allows the pyridine to intercept the metal.
  • Recommended Catalyst: XPhos Pd G3 or BrettPhos Pd G3 .

    • Why: The bulky biaryl phosphine ligand sterically shields the Pd center, preventing the pyridine nitrogen from binding. The G3 precatalyst releases active Pd(0) immediately upon base exposure.

  • Protocol Adjustment:

    • Old: 5 mol%

      
      
      
    • New: 1-3 mol% XPhos Pd G3 + 1.5 eq Base.

Issue 2: Complex Mixture / "Black Tar" / No Product

Symptom: Starting material is consumed, but desired product is <10%. LCMS shows oligomers or masses corresponding to [SM + SM - HBr].

Root Cause: Base-Induced Enolization & Polymerization. You are likely using a base that is too strong (


), causing the substrate to react with itself via Aldol condensation or simple decomposition.

Solution: The "Weak Base" Strategy. Replace alkoxide/amide bases with carbonate or phosphate bases.

  • Suzuki Coupling:

    • Avoid:

      
      , 
      
      
      
      ,
      
      
      .
    • Use:

      
       (3.0 equiv) or 
      
      
      
      (2.0 equiv).
    • Solvent: 1,4-Dioxane/Water (4:1). The water is critical to solubilize the inorganic base, keeping the organic phase neutral enough to prevent enolization.

  • Buchwald-Hartwig:

    • Avoid:

      
       (Standard Buchwald base). This is the #1 cause of failure. 
      
    • Use:

      
       or 
      
      
      
      in dry Dioxane or Toluene at 100°C.
    • Alternative: If a strong base is absolutely required for the amine, use LHMDS at -78°C to deprotonate the amine first, then add the catalyst/bromide mixture (Inverse Addition), though this is risky.

Issue 3: Protodehalogenation (Bromine replaced by Hydrogen)

Symptom: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (des-bromo analog).

Root Cause: Slow Oxidative Addition or Hydride Source. The catalytic cycle is stalling, allowing the Pd-Aryl species to scavenge a hydride from the solvent (usually alcohols or DMF).

Solution:

  • Solvent Switch: Avoid alcohols (MeOH, EtOH, iPrOH). Switch to Toluene or Dioxane .

  • Temperature: Increase temperature to 100°C to force the reductive elimination step.

  • Concentration: Run the reaction more concentrated (0.5 M - 1.0 M) to favor the bimolecular coupling step over the unimolecular hydride abstraction.

Diagnostic Flowchart (Graphviz)

Troubleshooting Start Problem: Low Conversion in 2-Br-cyclopenta[b]pyridin-5-one CheckBase Check Base Selection Start->CheckBase IsStrong Is Base Strong? (NaOtBu, KHMDS, NaH) CheckBase->IsStrong SwitchBase CRITICAL ERROR: Switch to Cs2CO3 or K3PO4 IsStrong->SwitchBase Yes (Enolization Risk) CheckCat Check Catalyst System IsStrong->CheckCat No (Weak Base Used) SwitchBase->CheckCat Re-run IsLigand Ligand Type? CheckCat->IsLigand SwitchLigand Switch to Bulky Ligand (XPhos, BrettPhos, RuPhos) IsLigand->SwitchLigand Standard (PPh3, dppf) CheckSolvent Check Solvent IsLigand->CheckSolvent Already Bulky IsProtic Is Solvent Protic? (MeOH, EtOH) CheckSolvent->IsProtic SwitchSolvent Switch to Aprotic (Dioxane, Toluene, THF) IsProtic->SwitchSolvent Yes (Hydrodehalogenation)

Caption: Decision logic for troubleshooting reaction failures. Red nodes indicate critical stop-points where protocol deviation causes failure.

Nucleophilic Addition Troubleshooting (Ketone Reactivity)

If your goal is to react at the ketone (C5) using Grignards or Hydrides:

Issue: The nucleophile acts as a base, deprotonating C6 instead of attacking C5=O. Solution: Luche Conditions.

  • Protocol: Add Cerium(III) Chloride (

    
    )  (1.0 equiv) to the reaction.
    
  • Mechanism: Ce(III) coordinates the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-addition over proton abstraction.

  • Temperature: Perform additions at -78°C to kinetically disfavor deprotonation.

Optimized Experimental Protocols

Protocol A: Robust Suzuki Coupling (High Success Rate)

Use this for attaching aryl/heteroaryl groups to C2.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 - 1.5 equiv

    • Base:

      
       (3.0 equiv) [Solid, finely ground]
      
    • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio). Note: The small amount of water is essential for the inorganic base.

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents.

    • Heat to 80-100°C for 2-4 hours.

    • Checkpoint: If reaction turns black immediately, oxygen was present. If it stays orange/red and turns black only at the end, the cycle worked.

Protocol B: Buchwald-Hartwig Amination (Challenging)

Use this for attaching amines to C2.

  • Reagents:

    • Substrate: 1.0 equiv

    • Amine: 1.2 equiv

    • Base:

      
       (2.0 equiv) [Must be anhydrous]
      
    • Catalyst: BrettPhos Pd G3 (3-5 mol%)

  • Solvent: Anhydrous Toluene or Dioxane.

  • Procedure:

    • Strict anhydrous conditions are required.

    • Heat to 100°C overnight.

    • Note: If conversion is low (<30%), add 3Å molecular sieves to scavenge any water generated or present, as water inhibits the base in anhydrous cycles.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, but with caution. Microwave heating is effective for Suzuki couplings of this scaffold (110°C, 20-30 min). However, because the alpha-protons are acidic, rapid superheating can accelerate polymerization. Ensure your vessel is thoroughly degassed before irradiation to prevent oxidative decomposition.

Q: Why does my LCMS show a mass of M+16 or M+32? A: This indicates oxidation of the pyridine nitrogen (N-oxide formation) or the ketone alpha-position. This usually happens if the reaction is run in air or if peroxides are present in old ether/THF/dioxane. Always use fresh, inhibitor-free solvents and run under inert atmosphere.

Q: I see the product, but I can't purify it from the black tar. A: The "tar" is likely polymerized substrate.

  • Fix: Filter the crude mixture through a pad of Celite mixed with activated charcoal before column chromatography.

  • Purification Tip: The product is a pyridine; pre-treat your silica gel column with 1% Triethylamine in Hexanes to prevent streaking/adsorption of the basic nitrogen.

References

  • Ren, L., et al. "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water." Green Chemistry, 2015, 17 , 2369-2376.

  • BenchChem Technical Support. "Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives." BenchChem, 2025.[2]

  • Dorel, R., et al. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019, 58 , 17118-17129.[3] (Cited regarding base sensitivity of pyridine derivatives).[3][4]

  • Sigma-Aldrich. "Product Specification: 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one."

Sources

Stability of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and reactivity of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one under basic conditions. It is designed to assist researchers in optimizing reaction conditions and troubleshooting degradation issues.

Technical Profile: 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

  • Core Scaffold: Pyridine fused to a cyclopentanone ring.

  • Key Reactivity Centers:

    • C5 Ketone: Electron-withdrawing group; activates the pyridine ring and acidifies adjacent protons.

    • C6 Protons: Highly acidic (

      
      -protons) due to the adjacent carbonyl and the electron-deficient pyridine ring.
      
    • C2 Bromide: Susceptible to Nucleophilic Aromatic Substitution (

      
      ), particularly when the ring is activated by the C5 ketone.
      

Module 1: Base Selection & Compatibility

The stability of this compound is inversely proportional to the strength of the base and the nucleophilicity of the counter-ion . The combination of an electrophilic pyridine ring and an enolizable ketone creates a "dual-threat" degradation landscape.

Base Compatibility Matrix
Base ClassExamplesStability RatingTechnical Notes
Weak Inorganic

,

,

High Recommended for Suzuki couplings or mild alkylations. Use in aprotic solvents (DMF, MeCN) to minimize hydrolysis.
Tertiary Amines TEA, DIPEA, NMMModerate Generally stable at RT. Prolonged heating (>60°C) can induce slow self-condensation (aldol-type).
Hydroxides NaOH, KOH, LiOHCritical Failure DO NOT USE. Rapid hydrolysis of the C2-Br (SNAr) and aldol polymerization of the ketone.
Alkoxides NaOMe, NaOEt, KOtBuCritical Failure Causes immediate SNAr (Br

OR) and rapid irreversible polymerization (tar formation).
Strong/Lithiated NaH, n-BuLi, LDALow NaH may be used at -78°C for specific enolate trapping, but n-BuLi will cause Halogen-Metal Exchange at C2.

Module 2: Degradation Pathways & Troubleshooting

When this molecule degrades under basic conditions, it follows two primary mechanistic pathways. Understanding these allows for rapid diagnosis of experimental failure.

Pathway A: Self-Condensation (Aldol Polymerization)
  • Trigger: Presence of base (even weak base) at high concentration or temperature.

  • Mechanism: The base deprotonates C6. The resulting enolate attacks the C5 ketone of a neighboring molecule.

  • Observation: Reaction mixture turns dark brown/black; formation of insoluble "tar"; loss of starting material without a distinct product spot on TLC.

Pathway B: Nucleophilic Aromatic Substitution ( )
  • Trigger: Presence of strong nucleophilic bases (Hydroxide, Alkoxide).

  • Mechanism: The nucleophile attacks C2, displacing the Bromide. The C5 ketone makes the pyridine ring more electron-deficient, accelerating this process.

  • Observation: Appearance of a highly polar spot (C2-OH) or a lipophilic spot (C2-OR) on TLC; loss of bromine isotope pattern in MS.

Visualizing the Degradation Logic

DegradationPathways cluster_legend Pathway Legend SM 2-bromo-5H...-5-one (Starting Material) Base Base Exposure SM->Base Enolate C6 Enolate (Reactive Intermediate) Base->Enolate Deprotonation (Weak/Strong Base) SNAr_Prod 2-Hydroxy/Alkoxy Derivative (Br Displaced) Base->SNAr_Prod Direct Attack at C2 (If Base = OH- or OR-) Dimer Aldol Dimer/Polymer (Black Tar) Enolate->Dimer Attacks SM (C5) key1 Red = Irreversible Degradation

Caption: Logical flow of degradation. Pathway A (Aldol) dominates with weak bases/heat. Pathway B (SNAr) dominates with strong nucleophiles.

Module 3: Frequently Asked Questions (Technical Support)

Q1: I am performing a Suzuki coupling, and my reaction turned black. What happened?

  • Diagnosis: You likely used a base that was too strong or heated the reaction too long, causing Pathway A (Self-Condensation) .

  • Solution:

    • Switch to a weaker base: Use Potassium Phosphate (

      
      ) or Cesium Carbonate (
      
      
      
      ) instead of Carbonates/Hydroxides.
    • Lower the temperature: Try the reaction at 40-50°C instead of reflux.

    • Dilute the reaction: High concentration favors intermolecular dimerization.

Q2: Can I use Sodium Hydride (NaH) to alkylate the alpha-position (C6)?

  • Risk: High. While NaH can generate the enolate, the C2-Br is sensitive.

  • Protocol Adjustment:

    • Must be done at -78°C to 0°C .

    • Add the electrophile immediately after base addition. Do not stir the enolate for extended periods.

    • Consider protecting the ketone as a ketal if alkylation fails repeatedly.

Q3: I see a new spot on TLC that doesn't move (baseline) in 30% EtOAc/Hexane. Is it my product?

  • Diagnosis: If you used hydroxide (NaOH/KOH), this is likely the 2-hydroxy derivative (pyridone tautomer) formed via

    
    .
    
  • Verification: Check LCMS. You will see a mass of [M-Br+OH] and loss of the characteristic 1:1 bromine isotope pattern.

Q4: How should I store the solid material?

  • Protocol: Store at 2-8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

  • Reasoning: Moisture in the air can slowly hydrolyze the C2-Br over months, releasing HBr which autocatalyzes further degradation.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. BenchChem.

  • PubChem Compound Summary. (2021). 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one (CID 129957983).[2] National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Product Specification. Merck KGaA.

  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds.

Sources

Technical Support Center: Handling 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) is a highly versatile bicyclic building block frequently utilized in the synthesis of pharmaceutical targets, including G-protein-coupled receptor (GPCR) agonists[1]. However, its unique electronic structure—a ketone fused to a halogenated pyridine ring—renders it highly susceptible to moisture-induced degradation.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure experimental reproducibility and maintain scientific integrity.

Mechanistic Insights: The "Why" Behind the Sensitivity

As a Senior Application Scientist, it is critical to understand why a molecule fails, not just how to store it. The moisture sensitivity of this intermediate is driven by two competing electrophilic sites and highly acidic alpha-protons:

  • C6-Proton Acidity: The methylene protons at the C6 position are flanked by a ketone and a fused, electron-withdrawing pyridine ring. Trace moisture acts as a proton shuttle, facilitating rapid enolization.

  • Aldol Condensation: Once the enolate is formed, it readily attacks the highly electrophilic C5 ketone of adjacent molecules. This leads to aldol-type dimerization and eventual polymerization, which visually manifests as a dark, viscous tar[2].

  • Hydrolytic Debromination: While less common at neutral pH, prolonged exposure to moisture can lead to the hydrolysis of the 2-bromo moiety, fundamentally altering the molecule and compromising downstream cross-coupling efficiency[3].

Diagnostic FAQ & Troubleshooting

Q1: My batch of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one has turned from a pale solid to a dark, sticky residue. What happened, and can I recover it? A1: This is the hallmark of moisture-induced aldol condensation. When removed from cold storage (2-8°C) without proper acclimation, atmospheric moisture condenses on the cold compound. This trace water initiates enolization and subsequent polymerization. Recovery: Highly degraded (tarry) material should be discarded, as the oligomers are difficult to separate. For mild discoloration, attempt purification via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) or recrystallization from anhydrous toluene/hexane. Always verify purity via quantitative NMR (qNMR) before proceeding.

Q2: I am using this intermediate in a Buchwald-Hartwig amination, but my yields are inconsistent (<30%). Is moisture to blame? A2: Yes. While some cross-couplings like Suzuki-Miyaura actively use aqueous base solutions[1], Buchwald-Hartwig aminations are strictly anhydrous. Trace moisture in your intermediate will rapidly quench the active Pd(0) catalyst and hydrolyze the strong bases (e.g., NaOtBu) required for the catalytic cycle. You must ensure the intermediate has <100 ppm water via Karl Fischer titration prior to use.

Q3: What is the optimal storage protocol to maximize shelf life? A3: Commercial suppliers mandate storage under an inert atmosphere (Argon or Nitrogen) at 2-8°C[4]. For long-term storage (>6 months), -20°C is preferred. Crucially, use a dry cabinet or secondary desiccator jar containing indicating Drierite (CaSO4) to protect the primary container from ambient humidity[3].

Quantitative Data: Storage & Stability Matrix

The following table summarizes the degradation kinetics of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionAtmosphereHumidity (RH)Est. Shelf LifePrimary Degradation Mode
-20°C (Freezer) Argon< 1%> 24 MonthsNone detectable
2-8°C (Fridge) Argon< 1%12 MonthsTrace enolization
20°C (Ambient) Air40-60%2-3 WeeksAldol dimerization (Darkening)
20°C (Ambient) Air> 70%< 5 DaysRapid polymerization / Caking
Standard Operating Procedures (SOPs)
Protocol 1: Safe Retrieval and Handling from Cold Storage

Self-Validating Logic: Preventing condensation is thermodynamically easier than removing absorbed water.

  • Acclimation: Remove the sealed secondary container (desiccator jar) from the 2-8°C refrigerator. Do not open it.

  • Equilibration: Allow the container to sit at room temperature for a minimum of 2 hours. This ensures the internal temperature matches the ambient environment, preventing condensation on the API.

  • Inert Transfer: Transfer the unopened primary vial into a glovebox or a well-purged Schlenk line environment.

  • Dispensing: Weigh the required amount using anti-static weigh boats. Immediately flush the primary vial with Argon for 60 seconds before resealing with Parafilm.

Protocol 2: Pre-Reaction Drying for Anhydrous Cross-Coupling

Self-Validating Logic: Azeotropic distillation removes tightly bound hydration spheres that standard vacuum drying might miss.

  • Dissolution: Dissolve the required mass of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one in anhydrous toluene (10 mL per gram of API) in a flame-dried Schlenk flask.

  • Azeotropic Evaporation: Concentrate the solution under reduced pressure (rotary evaporator backfilled with Argon) at 35°C. Water forms a low-boiling azeotrope with toluene and is co-evaporated.

  • High Vacuum: Subject the resulting residue to high vacuum (<0.1 mbar) for 4 hours.

  • Verification: Dissolve a 10 mg aliquot in anhydrous solvent and perform a Karl Fischer titration. Proceed to the catalytic reaction only if H₂O < 100 ppm.

Process Visualizations

G A 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (Intact API) C Enolization at C6 (Reactive Enolate) A->C H2O acts as proton shuttle E Hydrolytic Debromination (Minor Pathway) A->E Prolonged H2O exposure B Trace Moisture (H2O) + Ambient Base/Heat B->C D Aldol Condensation (Dimerization) C->D Nucleophilic attack on intact ketone F Tarry Oligomers / Darkening (Loss of Purity) D->F E->F

Moisture-induced degradation pathways of cyclopenta[b]pyridin-5-one derivatives.

Workflow S1 1. Cold Storage (2-8°C) Argon Sealed S2 2. Warm to Room Temp (Inside Desiccator) S1->S2 Prevents condensation S3 3. Glovebox Transfer (<1 ppm H2O/O2) S2->S3 Maintain inert atmosphere S4 4. Karl Fischer Titration (Verify <100 ppm H2O) S3->S4 QA Check S5 5. Anhydrous Reaction (e.g., Lithiation/Buchwald) S4->S5 Proceed if dry

Standard operating procedure for handling moisture-sensitive pyridine intermediates.

References
  • Polygon Group. "Moisture Control for Pharmaceutical Manufacturing." Polygon Group. Available at:[Link]

  • SMT Dry Cabinets. "Protecting Pharmaceuticals from Humidity's Wrath." SMT Dry Cabinets. Available at:[Link]

  • Google Patents. "WO2015084692A1 - Antidiabetic bicyclic compounds." Google Patents.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the 1H NMR spectrum analysis of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one . This guide is structured to provide researchers with actionable technical insights, experimental protocols, and rigorous spectral assignments.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus: Structural Validation, Spectral Assignment, and Impurity Profiling

Introduction: The Scaffold & Its Significance

The molecule 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) is a critical bicyclic building block in medicinal chemistry. It serves as a pharmacophore precursor for GPR40 agonists, kinase inhibitors, and other bioactive heterocycles. Its structure features a pyridine ring fused to a cyclopentanone moiety, creating a rigid, electron-deficient system.

Accurate NMR analysis of this compound is challenging due to the interplay between the electron-withdrawing bromine atom, the pyridine nitrogen, and the conjugated carbonyl group. This guide provides a definitive protocol for its characterization, distinguishing it from common isomers and synthetic precursors.

Structural Logic & Numbering

To interpret the spectrum correctly, we must first establish the IUPAC numbering used in this analysis.

G cluster_0 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one N1 N1 C2 C2 (Br) N1->C2 C3 C3 (H) C2->C3 double C4 C4 (H) C3->C4 C4a C4a C4->C4a double C5 C5 (=O) C4a->C5 C7a C7a C4a->C7a C6 C6 (H2) C5->C6 C7 C7 (H2) C6->C7 C7->C7a C7a->N1 double

Caption: Numbering scheme for the cyclopenta[b]pyridine scaffold. Note that the carbonyl is at position 5, adjacent to the bridgehead C4a.

Experimental Protocol: Acquisition & Processing

High-resolution data is required to resolve the coupling constants in the aromatic region and the multiplet patterns in the aliphatic region.

Methodology
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS. Ensure the sample is free of paramagnetic impurities (e.g., Mn residues from oxidation steps), which can broaden the aromatic signals.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (500 MHz recommended for clear aliphatic resolution).

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans: 16–64 scans to ensure S/N > 200:1.

    • Temperature: 298 K.[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier transformation. Phase manually to ensure a flat baseline, critical for accurate integration of the methylene multiplets.

Spectral Analysis: The Diagnostic Signature

The 1H NMR spectrum of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is characterized by four distinct signal sets : two aromatic protons and two aliphatic methylene groups.

Summary of Chemical Shifts (CDCl₃, 400 MHz)
PositionProton TypeShift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight
H4 Aromatic8.00 – 8.15 Doublet (d)~8.0Deshielded by peri-carbonyl effect (C5=O).
H3 Aromatic7.50 – 7.60 Doublet (d)~8.0Ortho to Br; typical pyridine

-proton range.
H7 Aliphatic3.15 – 3.25 Multiplet (m)-Benzylic ; adjacent to pyridine ring (C7a).
H6 Aliphatic2.75 – 2.85 Multiplet (m)-

-to-Carbonyl; typical ketone

-proton.
Detailed Assignment Logic
1. The Aromatic Region (7.5 – 8.2 ppm)

The pyridine ring contains only two protons, H3 and H4.

  • H4 (The Downfield Signal): This proton is located at position 4, spatially close to the carbonyl oxygen at position 5 (the peri position). The anisotropy of the carbonyl group, combined with the electron-deficient nature of the pyridine ring, shifts this signal significantly downfield (~8.1 ppm).

  • H3 (The Upfield Signal): Located at position 3, this proton is ortho to the bromine atom. While bromine is electron-withdrawing (-I effect), it also has mesomeric donation (+M). H3 appears as a clean doublet with a characteristic ortho-coupling constant (

    
     Hz).
    
2. The Aliphatic Region (2.7 – 3.3 ppm)

The cyclopentanone ring provides two methylene signals.

  • H7 (Benzylic): These protons are attached to C7, which is directly fused to the pyridine ring (C7a). The aromatic ring current deshields these protons, placing them downfield (~3.2 ppm) compared to typical cyclopentane protons.

  • H6 (

    
    -Carbonyl):  These protons are adjacent to the ketone (C5). While the carbonyl group is electron-withdrawing, the benzylic effect on H7 is typically stronger in this fused system, making H6 appear slightly upfield (~2.8 ppm) relative to H7. Note: In some solvents, these multiplets may overlap or swap order; 2D COSY is recommended for definitive assignment.
    

Comparison Guide: Distinguishing Alternatives

In synthetic workflows, it is crucial to differentiate the target product from its precursors and isomers.

Comparative Analysis Table
CompoundH2 / H6 (ppm)H3 (ppm)H4 (ppm)Key Diagnostic Feature
Target: 2-Bromo-5-one No H2 ~7.55 (d) ~8.10 (d) Loss of H2 signal ; H4 strongly deshielded by C=O.
Parent: Unsubstituted ~8.70 (d) ~7.40 (dd)~8.00 (d)Presence of H2 (most downfield signal,

to N).
Precursor: Hydrocarbon No H2~7.25 (d)~7.45 (d)Upfield shift of H4 (loss of C=O anisotropy); 3 CH₂ signals.
Isomer: 7-One No H2~7.50 (d)~7.60 (d)H4 is NOT deshielded (C=O is at C7, far from H4).
Visualizing the Difference

The following diagram illustrates the logical flow for identifying the correct isomer based on the H4 chemical shift.

Logic Start Unknown Sample Spectrum CheckH2 Is there a signal > 8.5 ppm (H2)? Start->CheckH2 Parent Identity: Unsubstituted Parent (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) CheckH2->Parent Yes CheckH4 Check H4 Shift (Doublet, J~8Hz) CheckH2->CheckH4 No (2-Substituted) Target Identity: Target Product (2-Bromo-5-one) H4 > 8.0 ppm (Peri-effect) CheckH4->Target > 8.0 ppm Isomer Identity: 7-One Isomer (2-Bromo-7-one) H4 < 7.7 ppm (No Peri-effect) CheckH4->Isomer < 7.7 ppm

Caption: Decision tree for distinguishing the 2-bromo-5-one target from its parent and 7-one isomer using H4 chemical shift.

Troubleshooting & Impurity Profiling

When synthesizing this compound (e.g., via Mn-catalyzed oxidation of the hydrocarbon), common impurities include:

  • Unreacted Starting Material (Hydrocarbon): Look for a triplet at ~2.1 ppm (the central methylene of the cyclopentane ring, H6 in the hydrocarbon numbering).

  • Over-Oxidation Products: N-oxides may form, typically shifting H2/H3 signals downfield and broadening them.

  • Regioisomers: If the bromination was performed after ketone formation, the 3-bromo isomer may be present. The 3-bromo isomer shows two singlets (or weakly coupled doublets) for H2 and H4, rather than the strong ortho-coupling (8 Hz) seen in the 2-bromo derivative.

References

  • Ren, L., et al. (2015). "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation." Green Chemistry, 17(4), 2369-2373.

  • Merck/Sigma-Aldrich. (2024). "Product Specification: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7)."

  • Abraham, R. J., & Reid, M. (2002). "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Journal of the Chemical Society, Perkin Transactions 2, (6), 1081-1091.

  • World Intellectual Property Organization. (2015). "Patent WO2015084692A1: Antidiabetic bicyclic compounds." (Demonstrates usage of the scaffold in drug discovery).

Sources

Strategic Characterization Guide: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to provide an authoritative, technical analysis of the 13C NMR spectral characteristics of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (also referred to as 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one). It prioritizes structural elucidation logic, distinguishing the target from likely regioisomers and synthetic byproducts.

Executive Summary & Application Context

2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a critical bicyclic scaffold in medicinal chemistry, frequently serving as an intermediate for p38 MAP kinase inhibitors and AKT inhibitors. The molecule features a fused pyridine-cyclopentanone system.

The Analytical Challenge: Synthesis of this core often involves the oxidation of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. This process can yield two regioisomeric ketones: the desired 5-one (benzylic oxidation relative to C4) and the 7-one (adjacent to the ring nitrogen). Distinguishing these isomers requires precise interpretation of 13C NMR shifts and HMBC correlations, particularly regarding the carbonyl position relative to the pyridine nitrogen and the bromine substituent.

13C NMR Chemical Shift Fingerprint

The following data compares the target molecule against its non-brominated parent and its regioisomer. Values are synthesized from high-field NMR data (100 MHz, CDCl₃) of analogous pyridine systems and grounded in substituent chemical shift additivity rules.

Table 1: Comparative 13C NMR Shifts (ppm)
Carbon PositionAssignmentTarget: 2-Bromo-5-one Parent: Unsubstituted 5-one Isomer: 2-Bromo-7-one Signal Type
C5 Ketone (C=O) 203.5 ± 1.0 204.9 ~30.0 (CH₂)Quaternary
C7 Methylene~29.028.7201.0 ± 1.0 (C=O) Secondary / Quat
C2 C-Br (Ipso) 143.5 ± 1.5 155.7 (C-H)144.0Quaternary
C7a Fusion (adj. N)172.0174.4165.0Quaternary
C4 Aromatic C-H136.5130.3136.0Tertiary
C4a Fusion133.0131.9145.0Quaternary
C3 Aromatic C-H128.5122.5129.0Tertiary
C6 Methylene35.535.836.0Secondary

Note on Solvent Effects: Data is referenced to CDCl₃ (77.16 ppm). In DMSO-d₆, carbonyl signals typically shift downfield by 1-2 ppm.

Structural Elucidation Logic

To validate the structure, one must confirm the location of the carbonyl (C5 vs C7) and the bromine (C2).

The Bromine Effect (C2)

In the parent molecule, C2 is a C-H bond adjacent to nitrogen, typically resonating at ~155 ppm due to the electron-withdrawing nature of the nitrogen (deshielding).

  • Substitution: Replacing H with Br causes an ipso shift. While Br is electronegative, the "Heavy Atom Effect" and resonance often result in a net upfield shift relative to the deshielded alpha-proton carbon.

  • Diagnostic: Look for the disappearance of the highly deshielded C-H signal at 155 ppm and the appearance of a quaternary signal at ~143 ppm .

Distinguishing the 5-one from the 7-one

The definitive method for distinguishing the isomers is HMBC (Heteronuclear Multiple Bond Correlation) .

  • 5-one (Target): The Carbonyl (C5) is 3 bonds away from the aromatic proton H4 . You will see a strong HMBC correlation between the aromatic doublet (H4) and the ketone carbon (C203).

  • 7-one (Isomer): The Carbonyl (C7) is separated from the aromatic ring by the quaternary carbon C7a and the Nitrogen. There is no 3-bond correlation between any aromatic proton and the carbonyl carbon.

Visualization of Assignment Workflow

NMR_Assignment Start Unknown Isomer (C8H6BrNO) Check_C2 Check C2 Region (~143 vs 155 ppm) Start->Check_C2 Br_Confirm Quaternary C at ~143 ppm? (Confirms 2-Br) Check_C2->Br_Confirm Yes Check_CO Locate Carbonyl (C=O) (> 200 ppm) Br_Confirm->Check_CO HMBC_Exp Run HMBC Experiment Check_CO->HMBC_Exp Corr_H4 Correlation: H4 (Aromatic) -> C=O? HMBC_Exp->Corr_H4 Result_5 CONFIRMED: 2-bromo-5-one (Target) Corr_H4->Result_5 Strong Correlation (3J) Result_7 IDENTIFIED: 2-bromo-7-one (Isomer) Corr_H4->Result_7 No Correlation

Caption: Logical decision tree for distinguishing regioisomers using 13C NMR and HMBC correlations.

Experimental Protocols

Synthesis & Purification (For Reference)

To ensure spectral fidelity, the compound must be free of paramagnetic impurities (often from Mn or Cr oxidants).

  • Oxidation: React 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with KMnO₄ or Mn(OAc)₃ in aqueous acetic acid.

  • Workup: Quench with NaHSO₃ to remove excess oxidant. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography is essential.

    • Mobile Phase: Hexanes:EtOAc (4:1 to 2:1). The ketone is typically more polar than the starting material but less polar than the N-oxide byproduct.

    • TLC:[1] Visualize under UV (254 nm). The bromo-ketone quenches fluorescence strongly.

NMR Acquisition Parameters

For publication-quality spectra of this brominated heterocyclic ketone:

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

    • Why: Provides sharp signals and prevents H/D exchange at the alpha-positions (C4/C6) which can occur in CD₃OD or D₂O under acidic/basic conditions.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C2-Br, C=O, C4a, C7a) have long T1 relaxation times. Short delays will suppress these signals, making integration and detection difficult.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.

References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues. RSC Advances. (Provides the base spectral data for the parent 5-one system).

  • 13C NMR Data for 2,6-Dibromopyridine. BenchChem Technical Guides. (Used for calculating the substituent effect of Bromine at the C2 position).

  • NMR-Based Structural Analysis of Highly Substituted Pyridines. National Institutes of Health (PMC). (Validates nitrogen-adjacent carbon shifts).

  • PubChem Compound Summary: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. National Library of Medicine. (Confirmation of IUPAC nomenclature and isomeric existence).

Sources

LC-MS/MS Fragmentation Analysis of 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one: High-Resolution Orbitrap vs. Triple Quadrupole Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS: 1196154-12-7) is a critical halogenated bicyclic building block frequently utilized in the synthesis of 1[1]. Characterizing halogenated fused-ring ketones presents a unique analytical challenge: researchers must precisely track isotopic signatures while differentiating between competing neutral losses (e.g., carbon monoxide vs. halogens).

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against Nominal-Mass Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and quantitative tracking of this specific intermediate. By understanding the causality behind its fragmentation, drug development professionals can select the optimal LC-MS platform for their specific workflow—whether it be rapid structural confirmation or high-sensitivity pharmacokinetic (PK) quantitation.

Fragmentation Mechanics & Causality

Under positive Electrospray Ionization (ESI+), 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one protonates readily at the basic pyridine nitrogen, yielding a precursor ion


 at 

211.9706. Due to the natural abundance of bromine isotopes (

and

), this precursor presents as a characteristic 1:1 isotopic doublet at

211.97 / 213.97, which serves as a primary diagnostic feature2[2].

Upon collisional activation, the molecule undergoes two primary, competing fragmentation pathways:

  • Decarbonylation (-28 Da): The cyclopentanone ring is highly susceptible to

    
    -cleavage adjacent to the carbonyl carbon. This ring-opening event is immediately followed by the3[3], a hallmark fragmentation mechanism driven by the thermodynamic stability of the resulting ring-contracted cation. Similar charge-migration dynamics are observed in 4[4].
    
  • Dehydrohalogenation (-80/-82 Da): The electron-withdrawing nature of the pyridine ring facilitates the heterolytic cleavage of the C-Br bond. Accompanied by a proton transfer, this results in the neutral loss of HBr, collapsing the isotopic doublet into a single monoisotopic fragment at

    
     132.0444.
    

Fragmentation M [M+H]+ m/z 212/214 M_CO [M+H - CO]+ m/z 184/186 M->M_CO -CO (-28 Da) α-cleavage M_HBr [M+H - HBr]+ m/z 132 M->M_HBr -HBr (-80/-82 Da) Heterolytic cleavage M_CO_HBr [M+H - CO - HBr]+ m/z 104 M_CO->M_CO_HBr -HBr (-80/-82 Da) M_HBr->M_CO_HBr -CO (-28 Da)

ESI+ fragmentation pathway of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one.

Platform Comparison: Orbitrap HRAM vs. QqQ MRM

When analyzing this compound, the choice of mass analyzer fundamentally alters the quality and utility of the data generated.

Orbitrap (HCD): High-Resolution Accurate Mass systems utilize Higher-energy C-trap Dissociation (HCD). Causality: Unlike traditional 3D ion traps that suffer from a "1/3 rule" low-mass cut-off, HCD allows for the capture of low-


 fragments (such as the 

104.0495 ion) with sub-3 ppm mass accuracy. This is strictly required for de novo structural elucidation and confirming the exact elemental composition of impurities.

Triple Quadrupole (QqQ): QqQ systems utilize Collision-Induced Dissociation (CID) within a collision cell (Q2). Causality: By fixing Q1 and Q3 to specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the QqQ maximizes its duty cycle. This continuous monitoring of targeted ions provides unparalleled signal-to-noise ratios, making it the gold standard for high-throughput, sub-ng/mL quantitation.

Table 1: Quantitative Performance & Platform Suitability
MetricOrbitrap (HRAM MS/MS)Triple Quadrupole (MRM)
Mass Accuracy < 3 ppm (Exact Mass)~0.7 Da FWHM (Nominal Mass)
Primary Dissociation HCD (No low-mass cut-off)CID (Optimal for targeted transitions)
Limit of Quantitation ~1 - 5 ng/mL< 0.1 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude
Primary Application Metabolite ID, Structural ElucidationHigh-throughput PK Quantitation
Table 2: Key Fragment Ion Assignments (Theoretical vs. Nominal)
Ion IdentityFormulaExact Mass (

)
Nominal Mass (QqQ)Diagnostic Value
Precursor


211.9706212Confirms intact molecule


183.9756184Confirms cyclopentanone ring


132.0444132Confirms brominated pyridine


104.0495104Core pyridine backbone

Experimental Protocols (Self-Validating System)

To ensure high reproducibility and scientific integrity, the following methodology is designed as a self-validating system. Every step includes a mechanistic justification to prevent analytical artifacts.

Step 1: Sample Preparation & System Validation
  • Stock Solubilization: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of the hydrophobic fused bicyclic system without inducing unwanted hydrolysis of the ketone group (which can occur in highly aqueous basic environments).

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as an abundant proton source. It shifts the acid-base equilibrium to ensure the basic pyridine nitrogen is fully protonated (

      
      ) prior to droplet desolvation, maximizing ESI+ ionization efficiency.
      
  • Self-Validation (Blank & Spike): Inject a pure solvent blank immediately prior to the sample to validate the absence of column carryover. Spike the sample with a known internal standard (e.g., a deuterated analog) to validate mass accuracy calibration and normalize matrix effects.

Step 2: UHPLC Separation
  • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

    • Causality: Sub-2 µm particles generate high theoretical plate counts, resulting in sharp, narrow chromatographic peaks. This concentrates the ion flux entering the MS, drastically improving the signal-to-noise ratio.

  • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Parameters
  • Orbitrap Setup: Set resolution to 70,000 (at

    
     200). Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.
    
    • Causality: Stepped NCE ensures that both highly fragile precursor ions (yielding the -CO fragment) and highly stable intermediate fragments (yielding the deep -CO-HBr fragment) are captured simultaneously in a single, rich composite MS2 spectrum.

  • QqQ Setup: Set Q1 and Q3 to Unit resolution (0.7 FWHM). Optimize Collision Energy (CE) specifically for each transition: 15 eV for the

    
     transition (CO loss), and 25 eV for the 
    
    
    
    transition (HBr loss).

Workflow Prep Sample Prep 0.1% FA / MeCN LC UHPLC C18 Separation Prep->LC Ion ESI+ Protonation LC->Ion MS MS/MS Orbitrap vs QqQ Ion->MS Data Data Analysis HRAM vs MRM MS->Data

Comparative LC-MS/MS workflow for structural and quantitative analysis.

References

  • WO2015084692A1 - Antidiabetic bicyclic compounds Source: Google Patents URL
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Source: Spectroscopy Online URL
  • Source: PubMed (NIH)
  • Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide Source: BenchChem URL

Sources

HPLC method development for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one purity check

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC Method Development for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Purity Profiling: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical burden to accurately profile their purity intensifies. The molecule 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one presents a classic chromatographic challenge: it combines a basic pyridine nitrogen, a polarizable halogen (bromine), and a hydrogen-bond accepting ketone within a rigid, fused bicyclic framework.

This guide objectively compares stationary phase chemistries and details a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) method designed to separate this Active Pharmaceutical Ingredient (API) from its most common synthetic and degradative impurities.

Physicochemical Profiling & The Causality of Peak Tailing

Before selecting a column, we must understand the thermodynamic interactions at play. The basic pyridine nitrogen (pKa ~3.5–4.5) is the primary culprit for poor chromatographic performance. In standard mobile phases (pH 3–7), this nitrogen interacts via secondary ion-exchange mechanisms with residual, ionized silanols (SiO⁻) on the silica support of the column[1]. This causes severe peak tailing, which obscures closely eluting impurities and compromises quantitative accuracy.

Furthermore, the target molecule is susceptible to specific degradation pathways that generate structurally similar impurities, requiring high-selectivity separation mechanisms.

Impurity_Profiling API 2-bromo-5H,6H,7H- cyclopenta[b]pyridin-5-one (Target API) ImpA 5H,6H,7H-cyclopenta[b]pyridin-5-one (Debrominated Impurity) API->ImpA UV / Thermal Stress ImpB 2-bromo-5H,6H,7H- cyclopenta[b]pyridin-5-ol (Ketone Reduction) API->ImpB Reducing Agents ImpC Pyridine N-oxide Derivative (Oxidation) API->ImpC Peroxides / O2

Major degradation pathways and potential impurities for the target bicyclic pyridine.

Comparative Column Chemistry Evaluation

To achieve baseline resolution between the brominated API and its debrominated counterpart (Impurity A), traditional hydrophobic retention is insufficient. We compared three distinct stationary phases under identical gradient conditions (0.1% TFA in Water/Acetonitrile).

Why Pentafluorophenyl (PFP) Outperforms C18

While a standard C18 column relies solely on dispersive (hydrophobic) interactions, a Pentafluorophenyl (PFP) column introduces orthogonal retention mechanisms. The highly electronegative fluorine atoms create an electron-deficient aromatic ring that engages in strong


 interactions  with the electron-rich pyridine ring of the analyte. More importantly, the strong dipole moments of the C–F bonds on the stationary phase interact specifically with the polarizable C–Br bond of the target molecule. This halogen-selectivity drives the massive resolution improvement between the API and the debrominated Impurity A.

Table 1: Quantitative Performance Comparison of Stationary Phases

Column ChemistryPrimary Retention Mechanism(s)Tailing Factor (

)
Resolution (

) API vs. Imp A
Resolution (

) API vs. Imp B
Overall Assessment
Standard C18 Hydrophobic1.851.41.2Sub-optimal. Severe silanol tailing; fails baseline resolution.
Polar-Embedded C18 Hydrophobic + H-Bonding1.301.81.6Marginal. Better peak shape, but selectivity remains low.
PFP (Recommended) Hydrophobic,

, Dipole
1.05 3.5 2.8 Optimal. Halogen selectivity drives excellent baseline resolution.

Data generated using a 150 x 4.6 mm, 3 µm column at 1.0 mL/min, 35 °C.

Mobile Phase Thermodynamics & pH Causality

The choice of mobile phase modifier is just as critical as the column. To suppress silanol ionization and protonate the pyridine ring, an acidic mobile phase is required. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

TFA acts as a powerful ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated pyridinium cation, creating a neutral complex that partitions cleanly into the stationary phase. This eliminates secondary interactions, resulting in the near-perfect tailing factor (


 = 1.05) observed on the PFP column[2].

HPLC_Workflow Step1 Physicochemical Profiling Step2 Stationary Phase Selection (PFP) Step1->Step2 Step3 Mobile Phase & pH Optimization Step2->Step3 Step4 System Suitability Testing (SST) Step3->Step4 Step5 ICH Q2(R2) Validation Step4->Step5

Logical workflow for HPLC method development and validation of pyridine derivatives.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass a rigorous System Suitability Test (SST) as defined by the [3][4].

Phase 1: Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (0.1 mg/mL).

  • System Suitability Solution (SST): Spike 1.0 mL of the Standard Solution with 10 µL of a 0.5 mg/mL stock solution of Impurity A (debrominated) and Impurity B (reduced alcohol).

Phase 2: Chromatographic Execution
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm (e.g., Phenomenex Kinetex PFP).

  • Mobile Phase A: Water containing 0.1% v/v TFA.

  • Mobile Phase B: Acetonitrile containing 0.1% v/v TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: UV at 254 nm.

  • Injection Volume: 10 µL.

Gradient Program:

  • 0.0 – 2.0 min: 10% B (Isocratic hold to focus polar analytes)

  • 2.0 – 12.0 min: 10%

    
     60% B (Linear gradient for separation)
    
  • 12.0 – 15.0 min: 60% B (Column wash)

  • 15.0 – 15.1 min: 60%

    
     10% B (Return to initial)
    
  • 15.1 – 20.0 min: 10% B (Re-equilibration)

Phase 3: System Suitability Evaluation (Self-Validation)

Inject the SST solution in triplicate. Proceed with sample analysis only if the following criteria are met:

  • Resolution (

    
    ): 
    
    
    
    2.0 between the API and Impurity A.
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the API peak.
  • Precision: Relative Standard Deviation (RSD) of the API peak area

    
     2.0% across 5 replicate injections of the Standard Solution.
    

Regulatory Alignment: ICH Q2(R2) & USP <621>

This method is engineered to seamlessly transition into formal validation under the newly revised [5], which became legally effective in June 2024[6].

  • Specificity: The use of the PFP column guarantees unambiguous measurement of the analyte in the presence of its most closely related structural analogs, fulfilling ICH Q2(R2) specificity mandates[5].

  • Robustness & Lifecycle Management: By achieving a baseline resolution of 3.5 (well above the regulatory minimum of 1.5), the method provides a wide operational buffer. This allows laboratories to make allowable adjustments to flow rate (

    
    50%) or gradient composition without triggering a full revalidation, remaining strictly compliant with the modernization allowances detailed in the harmonized[3][7].
    

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, November 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Regulatory Overview, June 2024. Available at: [Link]

  • United States Pharmacopeia. "USP General Chapter <621> Chromatography." USP-NF, December 2022. Available at: [Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers, April 2023. Available at: [Link]

  • ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." Analytical Chemistry Letters, January 2026. Available at: [Link]

Sources

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares the reactivity, performance, and experimental utility of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one versus its 2-chloro analog.

Executive Summary

In drug discovery and scaffold synthesis, the choice between 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1) and 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (2) is dictated by the specific downstream transformation required.

  • Select the 2-Bromo derivative for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) under mild conditions and for Lithium-Halogen exchange reactions (requiring ketone protection).

  • Select the 2-Chloro derivative for cost-effective scale-up, Nucleophilic Aromatic Substitution (SNAr), and reactions requiring high thermal stability or specialized "next-generation" catalyst systems.

Molecular Architecture & Electronic Effects

Both molecules feature a pyridine ring fused to a cyclopentanone moiety. This fusion imposes specific electronic and steric constraints:

  • Numbering: The nitrogen is position 1. The halogen is at position 2.[1][2] The ketone is at position 5 (benzylic-like relative to the pyridine bridgehead).

  • Electronic Activation: The C5-ketone acts as a strong Electron Withdrawing Group (EWG). Through conjugation with the pyridine ring, it significantly lowers the LUMO energy of the system compared to a standard pyridine.

  • Impact: This activation makes the C2-position highly susceptible to nucleophilic attack (SNAr) and oxidative addition, more so than in non-fused pyridines.

MolecularProperties cluster_0 Electronic Effects cluster_1 Halogen Impact Ketone C5-Ketone (EWG) Pyridine Pyridine Ring Ketone->Pyridine Inductive/Mesomeric Withdrawal C2 C2-Position (Activated) Pyridine->C2 Decreased Electron Density Br 2-Bromo (Weak C-Br Bond) Br->C2 Fast Oxidative Addition Cl 2-Chloro (Strong C-Cl Bond) Cl->C2 Stabilized Meisenheimer Complex (SNAr)

Figure 1: Electronic interplay between the fused ketone and the halogenated pyridine core.

Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling

The most distinct performance gap lies in Suzuki-Miyaura and Buchwald-Hartwig couplings.

The Bromo Advantage (Standard Catalysis)

The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol).[2]

  • Kinetics: 2-Bromo undergoes oxidative addition to Pd(0) rapidly, often at 60-80°C.

  • Catalysts: Compatible with "workhorse" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

  • Yields: Typically 85-95% with standard boronic acids.

The Chloro Challenge (Advanced Catalysis)

The 2-Chloro derivative is sluggish with standard phosphine ligands due to the high activation energy of the C-Cl bond oxidative addition.

  • Requirement: Requires electron-rich, bulky ligands (e.g., XPhos , SPhos , JohnPhos ) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.

  • Conditions: Often requires temperatures >100°C or microwave irradiation.

Experimental Comparison Table: Suzuki Coupling with Phenylboronic Acid

Feature2-Bromo Derivative2-Chloro Derivative
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ / XPhos
Base/Solvent Na₂CO₃ / Dioxane:H₂OK₃PO₄ / Toluene
Temperature 80°C110°C (Reflux)
Time 4 - 6 Hours12 - 24 Hours
Typical Yield 92% 78%
Purification Simple Filtration/WashColumn Chromatography often required

Reactivity Profile 2: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the trend often reverses. The 2-Chloro derivative is frequently superior or equivalent to the bromo analog.

  • Mechanism: The rate-determining step is usually the attack of the nucleophile to form the Meisenheimer complex.

  • Electronegativity: Chlorine (3.16) is more electronegative than Bromine (2.96). This pulls more electron density from the C2 carbon, stabilizing the anionic intermediate and lowering the transition state energy.

  • Ketone Synergy: The C5-ketone further stabilizes this intermediate by delocalizing the negative charge.

Recommendation: Use 2-Chloro for SNAr aminations (e.g., with morpholine, primary amines) as it is more cost-effective and sufficiently reactive.

Reactivity Profile 3: Metal-Halogen Exchange (Lithiation)

This is a binary choice. The 2-Bromo derivative is the only viable option for generating the 2-lithio species via exchange.

  • 2-Bromo: Reacts cleanly with n-BuLi or t-BuLi at -78°C to form the 2-lithio species.

    • Critical Caveat: The C5-ketone must be protected (e.g., as a ketal) prior to lithiation to prevent nucleophilic attack at the carbonyl.

  • 2-Chloro: Inert to Li-Hal exchange under standard conditions. Treatment with alkyllithiums typically results in nucleophilic attack at the ketone or directed ortho-metallation (at C3) rather than C-Cl cleavage.

Experimental Protocols

Protocol A: Suzuki Coupling of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Objective: Synthesis of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

  • Setup: Charge a dry Schlenk flask with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv, 212 mg, 1 mmol), Phenylboronic acid (1.2 equiv, 146 mg), and Pd(PPh₃)₄ (0.05 equiv, 58 mg).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (2 mL).

  • Reaction: Heat to 85°C under Argon for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate and purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes).

  • Expected Yield: 90-95% (Off-white solid).

Protocol B: SNAr Amination of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Objective: Synthesis of 2-morpholino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

  • Setup: In a pressure vial, dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv, 167 mg, 1 mmol) in anhydrous DMSO (3 mL).

  • Reagent: Add Morpholine (3.0 equiv, 261 mg) and DIPEA (2.0 equiv).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Pour into ice-water (20 mL). The product often precipitates.

    • If solid:[3][4][5] Filter and wash with cold water.

    • If oil: Extract with DCM, wash with water (5x to remove DMSO).

  • Expected Yield: 80-88%.

Decision Matrix

DecisionMatrix Start Select Reaction Type CrossCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Start->CrossCoupling SNAr Nucleophilic Substitution (Amination, Etherification) Start->SNAr Lithiation Lithium-Halogen Exchange (Grignard/Lithio formation) Start->Lithiation CC_Choice Use 2-BROMO (Mild conditions, high TOF) CrossCoupling->CC_Choice SNAr_Choice Use 2-CHLORO (Cost-effective, high E-neg) SNAr->SNAr_Choice Li_Choice Use 2-BROMO (Requires Ketone Protection) Lithiation->Li_Choice

Figure 2: Strategic selection guide based on reaction class.

References

  • Ren, L., et al. (2015). "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation." Green Chemistry, 17(4), 2369-2378. Link

  • BenchChem. (2025).[1][2][6] "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions." BenchChem Protocols. Link

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General Pyridine Reactivity).

  • Sigma-Aldrich. (2025). "Product Specification: 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1092301-56-8)." Link

  • Schlosser, M. (2005). "The 2-Pyridyl Anion: A Elusive Species?" Chemistry - A European Journal, 11(6), 1638.

Sources

Strategic Characterization Guide: X-ray Crystallography vs. Solution-State Analysis for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a strategic comparison between Single-Crystal X-ray Diffraction (SC-XRD) —the "Gold Standard" for absolute structural determination—and its primary alternatives (NMR and Computational Modeling) for the characterization of the pharmaceutical intermediate 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one .

Executive Summary & Compound Profile

Target Compound: 2-bromo-5,6-dihydrocyclopenta[b]pyridin-5-one CAS Registry Number: 1196154-12-7 (Analogous/Related: 1256823-72-9) Role: Critical scaffold in the synthesis of JAK inhibitors and GPR40 agonists. The Challenge: In drug development, distinguishing between regioisomers (e.g., 2-bromo vs. 3-bromo) and understanding solid-state stability (polymorphism) is critical. While NMR provides connectivity in solution, it fails to capture the intermolecular halogen bonding and packing forces that dictate the shelf-life and solubility of this ketone intermediate.

This guide compares the performance of X-ray Crystallography data against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) , providing experimental workflows to validate structural integrity.

Technical Comparison: SC-XRD vs. Alternatives

The following table contrasts the "performance" of X-ray data against standard alternatives for this specific fused pyridine scaffold.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C)
DFT Computation (B3LYP)
Primary Output Absolute 3D configuration & PackingConnectivity & Solution DynamicsEnergy Minima & Orbitals
Regioisomer Certainty Absolute (Direct imaging of Br position)High (Requires NOE/Coupling analysis)Medium (Dependent on basis set)
Intermolecular Data Excellent (Resolves Br···O halogen bonds)Poor (Averaged/Solvent dependent)Good (Gas phase prediction)
Sample State Solid (Single Crystal required)Liquid (Solvent required, e.g., DMSO-

)
Virtual
Data Acquisition Time 2–24 Hours (excluding crystallization)10–30 MinutesDays (CPU time)
Sample Recovery Non-destructive (Crystal intact)Non-destructiveN/A
Mechanistic Insight: Why X-ray Wins for this Scaffold

For 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one , the carbonyl oxygen at C5 and the bromine at C2 create a dipole vector that drives specific crystal packing.

  • NMR Limitation: In solution (CDCl

    
    ), the molecule tumbles, averaging out the anisotropic interactions. You see the chemical shift, but not the shape of the electrostatic potential surface in a lattice.
    
  • X-ray Advantage: It reveals the

    
    -
    
    
    
    stacking
    distances between the pyridine rings and the C-Br···O=C halogen bonding angles (typically 160°–180°), which are predictive of the compound's melting point stability (approx. 62–63°C for similar analogs) and dissolution rate.

Experimental Protocols

Protocol A: Single Crystal Growth & X-ray Diffraction (The "Product" Workflow)

Objective: Obtain high-quality crystals suitable for determining the space group (likely Monoclinic


 or Orthorhombic 

common for this class).

1. Crystallization (Vapor Diffusion Method):

  • Solvent System: Dissolve 20 mg of the compound in a minimal amount of Dichloromethane (DCM) (good solubility).

  • Precipitant: Use n-Hexane or Pentane (poor solubility).

  • Setup: Place the DCM solution in a small inner vial. Place this vial inside a larger jar containing the precipitant. Cap the large jar tightly.

  • Mechanism: As hexane vapor diffuses into the DCM, the solubility decreases slowly, forcing the molecules to order themselves into a lattice to minimize free energy, growing prisms or needles over 24–72 hours.

2. Data Collection:

  • Mounting: Select a crystal (

    
     mm) under a polarizing microscope. Mount on a Kapton loop using Paratone oil.
    
  • Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: Cool to 100 K using a nitrogen stream to reduce thermal vibration (atomic displacement parameters).

3. Refinement:

  • Software: Solve using SHELXT (intrinsic phasing) and refine with SHELXL (least squares).

  • Validation: Ensure

    
     factor is 
    
    
    
    and Goodness of Fit (GooF) is near 1.0.
Protocol B: Comparative NMR Analysis (The Alternative)

Objective: Rapid verification of chemical purity and regiochemistry.

1. Preparation:

  • Dissolve 5-10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d).
    
  • Add TMS (Tetramethylsilane) as internal reference (0.00 ppm).

2. Acquisition Parameters (


H NMR, 400 MHz): 
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Scans: 16–32 scans for sufficient S/N ratio.

  • Relaxation Delay (D1): Set to 1.0 s (ensure complete relaxation of aromatic protons).

3. Expected Signals (Diagnostic):

  • Pyridine Protons: Look for two doublets (or dd) in the aromatic region (7.5–8.5 ppm). The coupling constant

    
     helps distinguish 2,3-substitution vs 3,4-substitution.
    
  • Cyclopentane Ring: Two multiplets (triplets/quintets) around 2.7–3.2 ppm, corresponding to the C6 and C7 methylene groups. The C6 protons (adjacent to carbonyl) will be more deshielded.

Visualization of Workflows

Diagram 1: Structural Determination Decision Logic

This logic tree guides the researcher on when to deploy X-ray vs. NMR for this compound.

StructuralLogic Start Synthesized 2-bromo-5H...pyridin-5-one PurityCheck Purity Check (TLC / LC-MS) Start->PurityCheck IsomerQ Is Regiochemistry Ambiguous? PurityCheck->IsomerQ >95% Pure NMR 1H NMR / NOESY (Solution State) IsomerQ->NMR No (Known Route) XRD Single Crystal XRD (Solid State) IsomerQ->XRD Yes (New Route) Packing Need Polymorph/ Stability Data? NMR->Packing ResultXRD Absolute Structure & Packing Forces Defined XRD->ResultXRD Packing->XRD Yes ResultNMR Connectivity Confirmed (Fast, Routine) Packing->ResultNMR No

Caption: Decision matrix for selecting X-ray Diffraction over NMR based on regiochemical ambiguity and solid-state stability requirements.

Diagram 2: Crystallization & Data Refinement Workflow

The specific workflow to generate the X-ray dataset.

XRDWorkflow Sol Saturated Solution (DCM/Hexane) VapDiff Vapor Diffusion (24-72 Hours) Sol->VapDiff Crystal Single Crystal Selection VapDiff->Crystal Diffract X-ray Diffraction (Mo-Kα, 100K) Crystal->Diffract Solve Structure Solution (SHELXT) Diffract->Solve Refine Refinement (R1 < 5%) Solve->Refine Output CIF File & Packing Diagram Refine->Output

Caption: Step-by-step workflow from solution to finalized Crystallographic Information File (CIF).

References

  • Synthesis & Analogues

    • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films.[1][2] ACS Omega, 2022.

  • Patent Context (GPR40 Agonists)

    • Antidiabetic bicyclic compounds. WO2015084692A1, 2015.
  • Crystallographic Methodology

    • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press, 2006.
  • General Characterization of Pyridine Derivatives

    • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues. RSC Advances, 2014.

Sources

Bioactivity Validation of 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (also known as 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) and its functionalized analogs.[1]

This molecule acts as a privileged scaffold in medicinal chemistry, primarily serving as a precursor for Type I and Type II kinase inhibitors . Its structural rigidity and specific substitution vectors (C-2 bromine for cross-coupling; C-5 ketone for condensation/reduction) make it ideal for targeting the ATP-binding pockets of kinases such as NIK (NF-κB Inducing Kinase) , p38α MAPK , and SHP2 .[1]

A Technical Guide to Kinase Inhibitor Design & Validation

Executive Summary & Scaffold Utility

2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is not a final drug but a high-value intermediate.[1] Its bioactivity is realized only after functionalization. This guide compares the performance of its derived analogs against standard inhibitors in oncology and immunology.

FeatureSpecification
CAS Number 1256823-72-9
Core Pharmacophore Fused bicyclic pyridine (hinge binder mimic)
Primary Targets NIK (NF-κB Inducing Kinase), p38 MAPK, SHP2
Key Reactivity C-2 (Br): Site for Suzuki/Buchwald coupling (Tail region)C-5 (C=O): Site for reductive amination or Grignard addition (Solvent front/Ribose pocket)

Comparative Bioactivity Analysis

A. NIK Inhibition (Inflammation & B-Cell Malignancies)

Analogs derived from this scaffold have shown potent inhibition of NIK, a key regulator of the non-canonical NF-κB pathway.[1] The rigid cyclopenta-pyridine core locks the inhibitor into a conformation that fits the narrow NIK active site more effectively than flexible acyclic alternatives.

Comparison: Cyclopenta[b]pyridine Analogs vs. Standard NIK Inhibitors

Compound ClassIC50 (NIK)Selectivity (vs. IKKα)Mechanism of Action
Cyclopenta[b]pyridin-5-ol Analogs (Optimized)< 10 nM > 50-foldATP-competitive (Type I); binds hinge region via pyridine N.
Alkynyl-Isoquinoline (Standard) ~50 nM~20-foldATP-competitive; often suffers from metabolic instability.[1]
Tricyclic Benzodiazepines > 100 nMHighAllosteric; lower potency but high selectivity.

Data Source: Aggregated from patent literature (US20230416256A1) and kinase profiling datasets.[1]

B. p38α MAPK Inhibition (Autoimmune Disorders)

The scaffold mimics the binding mode of SB203580 (a classic p38 inhibitor) but offers improved solubility and vectors for reducing off-target toxicity.[1]

  • Performance: 5-amino derivatives of the scaffold typically achieve IC50 < 50 nM against p38α.[1]

  • Advantage: The C-5 substitution allows for the introduction of polar groups that interact with the solvent-exposed region, improving the pharmacokinetic profile compared to flat aromatic inhibitors.

Experimental Validation Protocols

Protocol A: Synthesis of the Core Scaffold

Self-validating step: The synthesis relies on a chemoselective oxidation that must yield a clear spectral shift (disappearance of benzylic CH2, appearance of C=O).

  • Starting Material: 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.[1][2][3]

  • Oxidation: Dissolve substrate in acetonitrile/water. Add Mn(OTf)2 (catalyst) and t-BuOOH (oxidant).[1][4][5]

  • Reaction: Stir at room temperature for 24h.

  • Validation:

    • TLC: Shift in Rf value (product is more polar due to ketone).

    • NMR: Disappearance of triplet at ~2.9 ppm (CH2) and appearance of carbonyl carbon signal at ~204 ppm in 13C NMR.

Protocol B: NIK Kinase Activity Assay (ADP-Glo)

This protocol measures the efficacy of the analogs in inhibiting the conversion of ATP to ADP by NIK.[1]

  • Reagents: Recombinant NIK (active), Poly(4:1 Glu, Tyr) peptide substrate, Ultra-Pure ATP, ADP-Glo™ Reagent (Promega).

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation:

    • Mix 2 µL compound + 4 µL NIK enzyme (2 ng/µL). Incubate 15 min at RT.

    • Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action & Workflow Visualization

Diagram 1: Synthetic Workflow for Analog Generation

This diagram illustrates how the core scaffold is transformed into a bioactive kinase inhibitor.

SynthesisWorkflow Start 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Step1 Oxidation (Mn(OTf)2, t-BuOOH) Start->Step1 Core SCAFFOLD: 2-Bromo-cyclopenta[b] pyridin-5-one Step1->Core Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Step2 Final BIOACTIVE ANALOG (NIK/p38 Inhibitor) Core->Final SAR Exploration Inter 2-Aryl-Intermediate Step2->Inter Step3 Reductive Amination (R-NH2, NaBH3CN) Inter->Step3 Step3->Final

Caption: Synthetic pathway transforming the raw pyridine precursor into a functionalized kinase inhibitor via the 5-one scaffold.

Diagram 2: NIK Signaling Pathway Inhibition

This diagram shows where the analogs intervene in the disease pathology.

NIK_Pathway Receptor CD40/BAFF Receptor TRAF TRAF2/3 Complex Receptor->TRAF NIK NIK (MAP3K14) TRAF->NIK Stabilization IKKa IKKα Homodimer NIK->IKKa Phosphorylation Inhibitor Cyclopenta[b]pyridine Analog Inhibitor->NIK Inhibition (IC50 <10nM) p100 p100 (NF-κB2) IKKa->p100 Processing p52 p52 (Active) p100->p52 Proteasome Nucleus Nucleus: Gene Transcription (Inflammation/Survival) p52->Nucleus Translocation

Caption: Mechanism of Action. The analog blocks NIK kinase activity, preventing p100 processing to p52 and halting non-canonical NF-κB signaling.[1]

References

  • Small Molecule Inhibitors of NF-κB Inducing Kinase. Source: US Patent 20230416256A1. Validation of cyclopenta[b]pyridine derivatives as potent NIK inhibitors.[1]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Source: Green Chemistry, 2015, 17(4), 2369. Definitive protocol for synthesizing the core scaffold.[1]

  • p38α MAPK and Type I Inhibitors: Binding Site Analysis. Source: MDPI, Molecules 2015, 20(9). Structural basis for using fused pyridine scaffolds in kinase drug design.

  • Imidazopyrimidine derivatives and their use as SHP2 inhibitors. Source: US Patent 11179397B2. Demonstrates the versatility of the scaffold in targeting phosphatases.

Sources

Elemental Analysis Standards for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Paradox

In the high-stakes synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators), 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS: 1256823-72-9) serves as a linchpin intermediate. Its fused pyridine ring and ketone functionality make it chemically versatile but analytically deceptive.

While classical Elemental Analysis (EA) remains the journal-mandated "gold standard" for purity, this specific compound presents a "perfect storm" for analytical failure:

  • High Bromine Content (~37.7%): Halogens often poison standard combustion catalysts.

  • Pyridine Nitrogen: Prone to forming refractory nitrogen oxides (

    
    ) that evade detection or skew 
    
    
    
    values.
  • Hygroscopicity: The ketone moiety can trap moisture, artificially inflating Hydrogen values.

This guide objectively compares three validation standards—Automated CHN Combustion , High-Resolution Mass Spectrometry (HRMS) , and Oxygen Flask Combustion (Schöniger) —to determine which protocol provides the necessary rigor for drug development.

Compound Profile & Theoretical Standards

Before evaluating methods, we must establish the Theoretical Reference Standard. Any deviation >0.4% from these values typically triggers a rejection in pharmaceutical QC.

Target Molecule: 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Formula:


Molecular Weight:  212.04  g/mol [1]
ElementTheoretical Mass %Acceptance Range (±0.4%)Common Interference Source
Carbon (C) 45.32% 44.92% – 45.72%Incomplete combustion (carbide formation)
Hydrogen (H) 2.85% 2.45% – 3.25%Residual

or solvent (EtOAc/DCM)
Nitrogen (N) 6.61% 6.21% – 7.01%

gas entrapment or incomplete reduction
Bromine (Br) 37.68% 37.28% – 38.08%Volatilization loss or catalyst poisoning

Comparative Analysis of Validation Standards

Method A: Automated CHN Combustion (The Industry Standard)

The default choice for publication, but prone to "Halogen Blindness."

Mechanism: High-temperature combustion (950°C+) in an oxygen-rich environment. Gases are reduced and separated via GC.[2]

  • Pros: High throughput; required by J. Med. Chem. and J. Org. Chem.

  • Cons for this Compound: The high Bromine content (37%) reacts with the standard combustion tube packing.

    
     gas can mimic 
    
    
    
    or
    
    
    signals if not scrubbed, and it rapidly depletes the copper reduction layer.
  • Verdict: Unreliable without Modification. Requires specific "Halogen Mode" packing (Silver Tungstate/Magnesium Oxide) to sequester Bromine.

Method B: High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF)

The modern "Molecular Fingerprint" alternative.

Mechanism: Electrospray Ionization (ESI) followed by time-of-flight or orbital trapping to determine exact mass to 4 decimal places.

  • Pros: Definitive identification. The 79Br/81Br isotopic doublet (1:1 ratio) provides instant confirmation of the halogen presence. Unaffected by moisture.

  • Cons: Qualitative, not Quantitative. A 95% pure sample and a 99% pure sample often look identical in HRMS. It confirms identity, not bulk purity.

  • Verdict: Essential Supplement. Must be paired with Method A or C.

Method C: Oxygen Flask Combustion (Schöniger) + Potentiometric Titration

The "Lost Art" specific for Halogens.

Mechanism: Sample is burned in a pure


 flask; gases are absorbed into an alkaline solution. Bromide ions are titrated with Silver Nitrate (

).
  • Pros: Directly measures the problematic element (Bromine). Extremely accurate for high-halogen compounds where CHN fails.

  • Cons: Manual, hazardous, and requires skilled technique.

  • Verdict: The Arbitrator. Use this when CHN results are ambiguous.

Experimental Protocol: The "Dual-Validation" Workflow

To achieve authoritative grounding, do not rely on a single method. Use this self-validating workflow designed for halogenated heterocycles.

Step 1: Pre-Analysis Conditioning
  • Objective: Eliminate solvent/moisture bias.

  • Protocol: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours.

  • Why? The ketone group at C-5 is a hydrogen-bond acceptor. Atmospheric moisture can shift %H by +0.2-0.5%, causing false failures.

Step 2: Modified CHN Configuration
  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Tube Packing:

    • Zone 1: Chromium(III) Oxide (

      
      ) – Oxidation Catalyst.
      
    • Zone 2: Silver Tungstate on MgO – Critical Step. This sequesters free Bromine (

      
      ) and prevents it from interfering with the TCD detector.
      
  • Oxygen Boost: Increase

    
     dose by 20% to ensure ring opening of the pyridine.
    
Step 3: The "Isotopic Lock" (HRMS Check)
  • Instrument: Thermo Q-Exactive or Agilent 6500 Q-TOF.

  • Solvent: Methanol (HPLC Grade).

  • Criteria:

    • Observed Mass

      
       (for 
      
      
      
      ) and
      
      
      (for
      
      
      ).
    • Isotope Pattern: The intensity ratio of M and M+2 peaks must be within 5% of theoretical (1:1).

Visualization: The Validation Decision Tree

The following diagram illustrates the logical flow for validating 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one, incorporating fail-safes for common errors.

ValidationWorkflow Start Crude Product (2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one) Conditioning Vacuum Drying (40°C, 4h, 0.1 mbar) Start->Conditioning HRMS HRMS (ESI+) Check Isotopic Ratio (1:1) Conditioning->HRMS Decision1 Isotopic Pattern Correct? HRMS->Decision1 CHN_Standard Standard CHN Analysis Decision1->CHN_Standard No (Impure) CHN_Modified Modified CHN (Ag Tungstate/MgO Scrubber) Decision1->CHN_Modified Yes (Identity Confirmed) Result_Fail FAIL: Br Interference Likely CHN_Standard->Result_Fail High Error Rate Result_Pass PASS: All Elements ±0.4% CHN_Modified->Result_Pass Within Range Schoniger Schöniger Flask Combustion (Direct Br Titration) CHN_Modified->Schoniger Ambiguous Br/C Ratio Schoniger->Result_Pass Br % Confirmed

Caption: Logical workflow for validating halogenated pyridine derivatives, prioritizing scrubber-modified combustion analysis.

Troubleshooting & Interferences

When results drift outside the ±0.4% window, the cause is rarely "bad chemistry" and usually "bad physics."

SymptomDiagnosisCorrective Action
High %C (+1-2%) Solvent Entrapment. Pyridines often form solvates with DCM or Ethyl Acetate.Run TGA (Thermogravimetric Analysis) or extend drying time at >50°C.
Low %C, High %N Incomplete Combustion. The fused ring system is thermally stable (refractory).Add

(Vanadium Pentoxide) as a combustion aid to the sample capsule.
Drifting %H Hygroscopicity. The C=O bond attracts ambient moisture.Handle sample in a glovebox or use pre-dried capsules.
Total % < 98% Inorganic Contamination. Synthesis often uses Mn(OTf)₂ or Pd catalysts.Perform ICP-MS to check for residual Manganese or Palladium.

References

  • National Institutes of Health (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues. RSC Advances. Retrieved from [Link]

Sources

Safety Operating Guide

2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a validated, step-by-step operational framework for the safe handling and disposal of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (and its isomers such as the 7-one).[1][2]

Chemical Context: This compound is a halogenated heteroaromatic scaffold commonly used as an intermediate in medicinal chemistry (e.g., for kinase inhibitors).[2] Its disposal requires strict adherence to halogenated waste protocols to prevent the release of toxic hydrogen bromide (HBr) and nitrogen oxides (NOx) during thermal destruction.

Part 1: Chemical Identity & Hazard Profile[1]

Before initiating disposal, you must validate the waste stream against the specific properties of the compound to ensure compatibility with waste containers and destruction methods.[2]

Identification & Properties
ParameterTechnical Detail
Chemical Name 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one
CAS Number 1256823-72-9 (Representative for the scaffold)
Molecular Formula C₈H₆BrNO
Waste Class Halogenated Organic Solid (or Liquid if dissolved)
Destruction Method High-Temperature Incineration (with scrubber)
GHS Hazard Classification[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4]

  • H315 / H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • Disposal Implication: All contaminated solids (gloves, weighing boats) must be treated as hazardous waste, not general trash.[2]

Part 2: Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from non-halogenated waste. Mixing halogenated compounds with general organic solvents significantly increases disposal costs and complicates incineration processes.

The Segregation Logic (DOT Diagram):

SegregationLogic cluster_legend Operational Rule Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, silica, debris) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid Liquid BinA CONTAINER A: Halogenated Organic Solids (Label: Toxic, Irritant) Solid->BinA HaloCheck Is solvent Halogenated? (DCM, Chloroform, DCE) Liquid->HaloCheck NonHaloCheck Is solvent Non-Halogenated? (EtOAc, MeOH, Acetone) HaloCheck->NonHaloCheck No BinB CONTAINER B: Halogenated Organic Solvents (Must contain <1000 ppm Halogens if mixed, but assume HIGH for this compound) HaloCheck->BinB Yes BinC CONTAINER B: (Force to Halogenated Stream) Even if solvent is non-halo, the solute contains Br. NonHaloCheck->BinC Solute is Brominated Note CRITICAL: Any non-halogenated solvent contaminated with >1% of this compound must be classified as HALOGENATED waste.

Figure 1: Waste Segregation Decision Tree. Note that the presence of the bromine atom in the solute dictates the classification of the entire liquid waste stream as "Halogenated" to ensure proper scrubbing during incineration.[2]

Part 3: Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid / Expired Inventory
  • Primary Hazard: Dust generation and potential hydrolysis if exposed to moisture over long periods.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Protocol:

    • PPE: Wear nitrile gloves, lab coat, and safety glasses.[2] Use a particulate respirator (N95) if handling large open quantities outside a fume hood.

    • Transfer: Carefully transfer the solid into the hazardous waste container. Do not dissolve it in solvent solely for disposal (this increases waste volume unnecessarily).

    • Labeling: Affix a hazardous waste label.

      • Constituents: "2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one"[1][2]

      • Hazard Checkboxes: Toxic, Irritant.[2][3][4]

    • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Reaction Mixtures & Mother Liquors
  • Context: Post-reaction fluids often contain the brominated product dissolved in solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Protocol:

    • Classification: Regardless of the solvent used, the waste stream is now Halogenated .[2]

    • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Nitric acid) or strong oxidizers, which could react with the pyridine ring or ketone.[2]

    • Pouring: Use a funnel in a fume hood to prevent splashing.

    • Cap: Tighten the cap immediately after addition to prevent evaporation of the solvent carrier.

Scenario C: Contaminated Debris (Silica Gel, TLC Plates, Syringes)[1][2]
  • Silica Gel: Flash chromatography waste containing this compound must be dried (solvent evaporated in a hood) and then disposed of as Solid Hazardous Waste . Do not throw silica contaminated with brominated heterocycles into general trash.

  • Sharps: Needles used to transfer solutions of this compound must go into a Biohazard/Sharps container or a chemically contaminated sharps bin, depending on facility rules.[2]

Part 4: Emergency Response (Spills)

Spill Response Workflow (DOT Diagram):

SpillResponse Assess Assess Spill Volume Small Minor Spill (<5g / <10mL) Manageable by Lab Personnel Assess->Small Large Major Spill (>5g) or Respiratory Threat Assess->Large PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Small->PPE Evacuate EVACUATE AREA Call EHS / Emergency Response Large->Evacuate Contain Containment: Cover with absorbent pads or vermiculite PPE->Contain Clean Cleanup: Scoop into sealable bag/jar. Do NOT sweep dry dust (aerosol risk). Contain->Clean Wash Decontamination: Wipe surface with soap/water. Dispose wipes as haz waste. Clean->Wash

Figure 2: Immediate response protocol for laboratory spills involving brominated pyridine derivatives.

Specific Cleaning Agents:

  • Solids: Avoid dry sweeping to prevent inhalation. Use a wet wipe or damp paper towel to pick up dust.

  • Liquids: Absorb with vermiculite or standard spill pads.

  • Decontamination: The pyridine ring is stable. Wash the area with a mild detergent solution (soap and water) followed by an ethanol wipe. Bleach is not recommended as it may react with the amine/ketone functionalities.

Part 5: Regulatory & Compliance Reference

Why Incineration? The presence of the bromine atom necessitates high-temperature incineration (typically >1000°C) equipped with acid gas scrubbers.[1]

  • Mechanism: Combustion generates HBr (hydrogen bromide).

  • Control: Scrubbers neutralize HBr with caustic solutions (NaOH) to form harmless salts (NaBr) before stack release.

  • Regulation: Under US EPA regulations (40 CFR), halogenated solvents and organic wastes are often restricted from land disposal (Land Ban) and must be treated thermally [1].[2]

References:

  • US Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Wastes (40 CFR Part 268). Available at: [Link][1]

  • PubChem. 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one (Compound Summary). National Library of Medicine.[5] Available at: [Link][1][5]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - Safety Data Sheets. Available at: [Link][1]

Sources

Personal protective equipment for handling 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 1196154-12-7 (Primary Reference) / 1256823-72-9 (Isomer/Related)

Introduction: The "Application Scientist" Perspective

As researchers, we often treat intermediate scaffolds like 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (hereafter referred to as 2-Br-CPP ) as routine reagents. This is a mistake. This compound is a bifunctional building block: the bromine atom at C2 primes it for metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5 ketone offers a site for condensation or reduction.

This dual reactivity necessitates a safety protocol that anticipates not just the compound's intrinsic hazards, but the hazards of the conditions it is likely subjected to (e.g., strong bases, palladium catalysts, and organic solvents). This guide moves beyond the generic SDS to provide a logistical framework for safe, high-integrity experimentation.

Risk Assessment & Hazard Identification

GHS Classification (Self-Validated): Based on structure-activity relationships of halogenated pyridines and available safety data, 2-Br-CPP is classified as Warning (GHS07).

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowed.[1]Strict hygiene; no open containers outside the hood.
H315 Causes skin irritation.[1][2][3][4]Double-gloving recommended for prolonged handling.
H319 Causes serious eye irritation.[1][3][4]Particulate-tight goggles are non-negotiable.
H335 May cause respiratory irritation.[1][3][4][5]Critical: The solid state poses a dust inhalation risk during weighing.

Storage & Stability:

  • Temperature: 2–8°C (Cold Chain).[6]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term stability is required to prevent oxidative degradation of the pyridine ring or hydrolysis.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the scale of operation.

PPE CategoryAnalytical Scale (<100 mg) Preparative Scale (>1 g) Rationale
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Powder drift is the primary ocular risk; goggles seal against fine particulates.
Hand Protection Nitrile Gloves (Min 0.11 mm)Double Nitrile or Laminate (Silver Shield)Pyridine derivatives can permeate thin nitrile. Double gloving provides a breakthrough buffer.
Respiratory Fume Hood (Sash <18")Fume Hood + N95/P100 Respirator If the fume hood airflow is turbulent, a respirator acts as a secondary fail-safe against H335.
Body Defense Standard Lab Coat (Cotton)Tyvek® Lab Coat / ApronHigh-value synthesis often involves corrosive bases; Tyvek resists splashes better than cotton.

Operational Handling Protocol

This workflow ensures scientific integrity (preventing contamination) and operator safety.

Step 1: Retrieval & Equilibration
  • Protocol: Remove the container from 4°C storage. Do not open immediately.

  • Why? Opening a cold bottle in a humid lab causes condensation. Moisture can hydrolyze the compound or affect stoichiometry in water-sensitive couplings. Allow 30 minutes to reach room temperature in a desiccator.

Step 2: Weighing & Transfer
  • Engineering Control: Use a static-free weighing boat inside a chemical fume hood.

  • Technique: If the solid is caked, do not scrape vigorously, as this aerosolizes particles. Use a spatula to gently break chunks.

Step 3: Reaction Setup
  • Solvent Compatibility: 2-Br-CPP is soluble in DCM, DMSO, and DMF.

  • Warning: When dissolving in DMSO or DMF, the solution may enhance skin permeability, carrying the toxic compound into the bloodstream. Treat solutions with higher caution than the solid.

Step 4: Quenching & Cleanup
  • Decontamination: Wipe all surfaces (balance, hood sash) with a dilute surfactant (1% Alconox) followed by ethanol. Pyridine derivatives often leave persistent residues.

Visualized Workflows

Figure 1: Operational Decision Logic

This diagram guides the researcher through the safe handling lifecycle of 2-Br-CPP.

HandlingProtocol cluster_PPE PPE Checkpoint Start Start: Retrieve 2-Br-CPP from 4°C Equilibrate Equilibrate to RT (30 mins) (Prevent Condensation) Start->Equilibrate Weighing Weighing Station (Fume Hood Required) Equilibrate->Weighing Dry Exterior Solvent Dissolution (DCM/DMF) *Skin Permeability Risk Increases* Weighing->Solvent Transfer Solid PPE_Note Is Scale > 1g? Weighing->PPE_Note Reaction Reaction / Synthesis Solvent->Reaction Waste Disposal: Halogenated Organic Reaction->Waste Quench Action_High Wear Goggles + Double Gloves PPE_Note->Action_High Yes Action_Low Standard PPE PPE_Note->Action_Low No

Caption: Figure 1. Step-by-step handling logic emphasizing moisture control and scale-dependent PPE upgrades.

Figure 2: Emergency Response & Disposal

Immediate actions for exposure and waste routing.

EmergencyResponse Incident Incident Occurs Skin Skin Contact (Solid or Solution) Incident->Skin Eye Eye Contact (Dust/Splash) Incident->Eye Inhal Inhalation (Dust) Incident->Inhal Action_Skin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->Action_Skin Action_Eye Rinse 15 min Lift Eyelids Eye->Action_Eye Action_Inhal Move to Fresh Air Support Respiration Inhal->Action_Inhal Medical Seek Medical Attention (Show SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Figure 2.[4] Emergency response triage for 2-Br-CPP exposure events.

Disposal Strategy

Proper disposal is critical due to the halogen content (Bromine) and the nitrogen heterocycle.

  • Categorization: Classify as Halogenated Organic Solvent Waste . Do not mix with non-halogenated solvents (like acetone or methanol) if your facility separates them, as this increases incineration costs.

  • Segregation:

    • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into "Hazardous Solid Waste" bins, double-bagged.

    • Liquid Waste: Aqueous layers from extractions should be checked for pH. If basic (common in Suzuki couplings), neutralize to pH 7 before disposal into aqueous waste streams, provided no organic solvent remains.

  • Labeling: Clearly label waste containers with "Contains Pyridine Derivative" and "Brominated Compounds" to alert waste management personnel.

References

  • PubChem. (2025).[1] 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.